5-Chloro-2-fluoro-4-methylpyridine
Description
The exact mass of the compound 5-Chloro-2-fluoro-4-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloro-2-fluoro-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-fluoro-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-fluoro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWYJLJRKBPTBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654219 | |
| Record name | 5-Chloro-2-fluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-88-6 | |
| Record name | 5-Chloro-2-fluoro-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884494-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-fluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 884494-88-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-2-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Pyridines in Synthesis
In the landscape of modern medicinal and process chemistry, the strategic incorporation of halogen atoms into heterocyclic scaffolds is a cornerstone of molecular design. Halogenated pyridines, in particular, represent a class of exceptionally versatile building blocks. The distinct electronic properties and reactivity patterns imparted by chlorine and fluorine atoms at specific positions on the pyridine ring offer chemists a powerful toolkit for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 5-Chloro-2-fluoro-4-methylpyridine, a key intermediate whose structural features are of significant interest to researchers and professionals in drug discovery and agrochemical development. We will delve into its chemical identity, synthesis, reactivity, and potential applications, providing a framework for its effective utilization in research and development.
I. Chemical Identity and Physicochemical Properties
5-Chloro-2-fluoro-4-methylpyridine, also known as 5-Chloro-2-fluoro-4-picoline, is a polysubstituted pyridine derivative. The presence of a chlorine atom, a fluorine atom, and a methyl group on the pyridine ring results in a unique combination of steric and electronic properties that dictate its reactivity and potential applications.
Table 1: Physicochemical Properties of 5-Chloro-2-fluoro-4-methylpyridine
| Property | Value | Source |
| CAS Number | 884494-88-6 | Multiple Chemical Suppliers |
| Molecular Formula | C₆H₅ClFN | Ina Pharmaceuticals[1] |
| Molecular Weight | 145.56 g/mol | ChemicalBook[2] |
| Appearance | Solid | Sigma-Aldrich |
| Purity | Typically >95% | Enamine[3] |
| SMILES | Cc1cc(F)ncc1Cl | Enamine[3] |
| InChI Key | BJWYJLJRKBPTBA-UHFFFAOYSA-N | Sigma-Aldrich |
II. Synthesis and Mechanistic Considerations
While specific, detailed synthetic procedures for 5-Chloro-2-fluoro-4-methylpyridine are not extensively published in peer-reviewed literature, its synthesis can be logically deduced from established methods for preparing substituted fluoropyridines. A plausible and efficient route would likely involve the diazotization of a corresponding aminopyridine precursor, followed by a Sandmeyer-type reaction for chlorination and a Balz-Schiemann-type reaction for fluorination.
A relevant analogue, 5-bromo-2-fluoro-4-picoline, is prepared from 2-amino-4-picoline.[4] This suggests a similar approach for the synthesis of the chloro-analogue.
Proposed Synthetic Workflow
A potential synthetic route to 5-Chloro-2-fluoro-4-methylpyridine could commence from a readily available starting material such as 2-amino-4-methylpyridine. The key steps would involve the introduction of the chloro and fluoro substituents.
Caption: Proposed synthetic pathway to 5-Chloro-2-fluoro-4-methylpyridine.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a proposed method based on analogous transformations and should be optimized for safety and yield.
Step 1: Chlorination of 2-Amino-4-methylpyridine
-
To a stirred solution of 2-amino-4-methylpyridine in a suitable chlorinated solvent (e.g., dichloromethane or chloroform), add N-chlorosuccinimide (NCS) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-amino-5-chloro-4-methylpyridine.
Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction)
-
Dissolve 2-amino-5-chloro-4-methylpyridine in an aqueous solution of fluoroboric acid (HBF₄) at low temperature (0-5 °C).
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.
-
Stir the mixture for a short period to allow for the formation of the diazonium salt.
-
Gently heat the reaction mixture to induce decomposition of the diazonium salt and formation of the fluoro-pyridine derivative.
-
Extract the product with a suitable organic solvent, wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by distillation or column chromatography.
III. Reactivity and Applications in Drug Discovery
The reactivity of 5-Chloro-2-fluoro-4-methylpyridine is governed by the electronic nature of the pyridine ring and the influence of its substituents. The fluorine atom at the 2-position and the chlorine atom at the 5-position activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions.
Caption: General reactivity of 5-Chloro-2-fluoro-4-methylpyridine towards nucleophiles.
This versatile reactivity makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[5] Halogenated pyridines are key components in a wide range of biologically active compounds.[6]
While specific drugs containing the 5-Chloro-2-fluoro-4-methylpyridine moiety are not widely documented, the structural motif is of high interest. The strategic placement of chloro and fluoro groups can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. Trifluoromethylpyridines, a related class of compounds, are key structural motifs in numerous active agrochemical and pharmaceutical ingredients.[4]
IV. Spectroscopic Characterization (Predicted)
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | ~7.0-7.2 | d |
| H-6 | ~8.0-8.2 | s |
| CH₃ | ~2.3-2.5 | s |
Note: Predicted shifts are in CDCl₃ and are estimations. Actual values may vary. Coupling constants would be observable between H-3 and the fluorine at C-2.
V. Safety and Handling
As with any halogenated organic compound, 5-Chloro-2-fluoro-4-methylpyridine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]
-
Inhalation: Avoid inhaling dust or vapors. May cause respiratory irritation.[9]
-
Skin and Eye Contact: Avoid contact with skin and eyes. Can cause skin and serious eye irritation.[9]
-
Ingestion: Harmful if swallowed.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.
VI. Conclusion
5-Chloro-2-fluoro-4-methylpyridine is a valuable and versatile building block for organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern offers a range of possibilities for derivatization through nucleophilic aromatic substitution reactions. While detailed information on its synthesis and applications is still emerging, the principles outlined in this guide, based on the chemistry of related compounds, provide a solid foundation for its use in research and development. As the demand for complex, functionalized heterocyclic compounds continues to grow, the importance of intermediates like 5-Chloro-2-fluoro-4-methylpyridine is set to increase.
References
-
Ina Pharmaceuticals. (n.d.). 5-Chloro-2-Fluoro-4-Methylpyridine. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Chloro-4-fluoro-5-methylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-methylpyridine. Retrieved from [Link]
- Liu, L. (2013). Preparation method of fluoropyridine compounds. Google Patents.
- Fujikawa, K., Ishihara, T., & Konno, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 136-148.
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
Sources
- 1. Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β - ynones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 5. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US9458115B2 - Synthesis of substituted pyrazines - Google Patents [patents.google.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. mdpi.com [mdpi.com]
5-Chloro-2-fluoro-4-methylpyridine molecular weight
An In-depth Technical Guide to 5-Chloro-2-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-fluoro-4-methylpyridine is a halogenated pyridine derivative that serves as a critical structural motif and versatile intermediate in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern—featuring a chlorine atom, a fluorine atom, and a methyl group on the pyridine core—imparts specific steric and electronic properties that are instrumental in modulating the biological activity, selectivity, and pharmacokinetic profiles of larger, more complex molecules. This guide provides a comprehensive overview of its chemical properties, discusses plausible synthetic strategies, explores its applications in drug discovery, and outlines essential safety and handling protocols.
Core Molecular Attributes and Physicochemical Properties
5-Chloro-2-fluoro-4-methylpyridine, with a molecular formula of C₆H₅ClFN and a molecular weight of 145.56 g/mol , is a solid compound at room temperature. The strategic placement of its functional groups is key to its utility. The fluorine atom at the 2-position and the chlorine atom at the 5-position significantly influence the electron distribution within the pyridine ring, affecting its reactivity and potential interactions with biological targets.[1][2]
The pyridine nitrogen acts as a hydrogen bond acceptor, a common and crucial interaction in biological systems.[3] The halogen atoms introduce hydrophobicity and can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.[1] The methyl group provides a lipophilic anchor and can be a site for metabolic transformation or further chemical modification.
Table 1: Physicochemical Properties of 5-Chloro-2-fluoro-4-methylpyridine
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅ClFN | [4] |
| Molecular Weight | 145.56 g/mol | |
| Physical Form | Solid | |
| InChI Key | BJWYJLJRKBPTBA-UHFFFAOYSA-N | |
| SMILES | Cc1cc(F)ncc1Cl | |
| MDL Number | MFCD04972410 |
Note: Experimental data on properties such as melting point, boiling point, and solubility for this specific isomer are not widely available in public literature. These properties would need to be determined empirically.
Caption: Chemical structure of 5-Chloro-2-fluoro-4-methylpyridine.
Synthesis Strategies: A Mechanistic Perspective
A plausible synthetic route would likely involve a multi-step process starting from a more readily available picoline (methylpyridine) derivative. Key transformations would include:
-
Fluorination: The introduction of a fluorine atom onto a pyridine ring is often achieved via a Balz-Schiemann type reaction on an aminopyridine precursor or through nucleophilic aromatic substitution on an activated pyridine.[7]
-
Chlorination: The chlorine atom can be introduced using various chlorinating agents. The regioselectivity of this step is directed by the existing substituents on the ring.
Caption: A logical workflow for the synthesis of multi-substituted pyridines.
Representative Protocol: Fluorination via Diazotization (Balz-Schiemann Reaction)
This protocol describes the fluorination of an aminopyridine, a key step often required in the synthesis of fluoropyridines.
Objective: To replace an amino group on a pyridine ring with a fluorine atom.
Materials:
-
Aminopyridine precursor
-
Tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Inert solvent (e.g., dichloromethane)
-
Saturated sodium bicarbonate solution
Procedure:
-
Diazonium Salt Formation: The aminopyridine starting material is dissolved in an aqueous solution of tetrafluoroboric acid and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled suspension, maintaining the temperature below 10 °C. This step must be performed with caution as the reaction is exothermic and generates nitrous acid in situ. The formation of the diazonium tetrafluoroborate salt occurs.
-
Thermal Decomposition: The resulting diazonium salt is gently heated. Nitrogen gas is evolved, and the fluorine atom substitutes the diazonium group on the pyridine ring.
-
Work-up and Purification: The reaction mixture is neutralized with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent like dichloromethane. The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography to yield the pure fluoropyridine derivative.
Causality: The choice of the Balz-Schiemann reaction is predicated on its reliability for introducing fluorine to aromatic systems. The in situ formation of the diazonium salt followed by thermal decomposition provides a controlled method for this transformation.
Role in Drug Discovery and Agrochemical Development
Halogenated pyridines are privileged scaffolds in modern drug discovery.[2][8] The incorporation of chlorine and fluorine atoms can profoundly impact a molecule's properties:
-
Metabolic Stability: Fluorine, in particular, can block sites of metabolic oxidation, increasing the half-life of a drug.[2]
-
Binding Affinity: Halogen atoms can alter the electronic nature of the pyridine ring, influencing hydrogen bonding and π-stacking interactions. Chlorine and bromine can also form specific halogen bonds with electron-rich pockets in protein targets, enhancing binding affinity.[1]
-
Permeability and Solubility: The lipophilicity introduced by halogens can improve a molecule's ability to cross cell membranes.[2]
5-Chloro-2-fluoro-4-methylpyridine serves as a versatile building block. Its distinct functional groups allow for selective, sequential reactions, making it a valuable starting point for creating libraries of complex molecules for biological screening.
Caption: Role as a versatile building block in synthesis.
Spectroscopic Characterization (Predicted)
-
¹H NMR: Two signals would be expected in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the 3-position would likely appear as a doublet due to coupling with the fluorine at the 2-position. The proton at the 6-position would appear as a singlet. A sharp singlet would also be observed in the aliphatic region for the methyl group protons.
-
¹³C NMR: Six distinct signals would be expected. The carbon atom bonded to the fluorine (C2) would exhibit a large one-bond coupling constant (¹JCF), typically in the range of -150 to -300 Hz.[9] The other carbons would show smaller two- and three-bond couplings to fluorine.
-
¹⁹F NMR: A single resonance would be observed. The chemical shift would be indicative of a fluorine atom attached to a pyridine ring. The signal would be split into a doublet by the adjacent proton at the 3-position.[11]
Safety, Handling, and Storage
Hazard Identification: 5-Chloro-2-fluoro-4-methylpyridine is classified as a hazardous substance.
-
Signal Word: Danger
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
Precautionary Measures: [12]
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
MySkinRecipes. 2-Chloro-4-fluoro-5-methylpyridine. Available from: [Link]
-
Chemsrc. 2-Fluoro-4-methylpyridine. Available from: [Link]
-
Wilcken, R., et al. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 2013. Available from: [Link]
-
Liu, S., & Liebeskind, L. S. A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 2008. Available from: [Link]
-
Zelenogorsky, V. V., et al. NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, 2017. Available from: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
-
Sharma, A., et al. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 2022. Available from: [Link]
-
Liu, S., & Liebeskind, L. S. A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications, 2008. Available from: [Link]
-
Baran, P. S. Pyridine Synthesis: Cliff Notes. Baran Laboratory, 2004. Available from: [Link]
-
Kumar, A., et al. Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 2022. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Available from: [Link]
-
Misra, A. M., et al. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Loughborough University Research Repository, 2019. Available from: [Link]
-
Andersson, H., et al. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 2005. Available from: [Link]
-
Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. Available from: [Link]
-
PubChem. 4-Chloro-2-fluoropyridine. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. 5-Chloro-2-fluoro-4-methylpyridine CAS#: [amp.chemicalbook.com]
- 5. Pyridine synthesis [organic-chemistry.org]
- 6. baranlab.org [baranlab.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 10. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 11. biophysics.org [biophysics.org]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to 5-Chloro-2-fluoro-4-methylpyridine and its Structural Isomers: A Comparative Analysis for Researchers
Abstract
Introduction: The Significance of Halogenated Pyridines in Drug Discovery and Agrochemicals
The pyridine ring is a fundamental heterocyclic scaffold found in numerous commercial products, including pharmaceuticals, agrochemicals, and vitamins.[1] The introduction of halogen substituents, such as chlorine and fluorine, onto the pyridine core profoundly influences the molecule's physicochemical and biological properties. Halogenation can enhance metabolic stability, improve membrane permeability, and modulate the acidity or basicity of the nitrogen atom, all of which are critical parameters in drug design.[2] Specifically, the presence of a fluorine atom is known to enhance reactivity, making fluorinated pyridine derivatives valuable intermediates in organic synthesis for creating complex molecular architectures.[2] Compounds like 5-Chloro-2-fluoro-4-methylpyridine are sought after as building blocks for creating novel compounds with potential therapeutic or agricultural applications.[3]
Despite its potential, a thorough search of scientific databases and chemical supplier catalogs reveals a notable absence of experimentally determined physical properties for 5-Chloro-2-fluoro-4-methylpyridine. This guide aims to address this void by providing a comparative analysis of its structural isomers and detailing the experimental workflows necessary for its complete characterization.
Molecular Structure and Comparative Overview of Isomers
The precise arrangement of substituents on the pyridine ring dictates the physical and chemical properties of a molecule. In the absence of data for 5-Chloro-2-fluoro-4-methylpyridine, an examination of its structural isomers can provide valuable predictive insights. The following diagram illustrates the structures of the target compound and several of its isomers for which some physical data are available.
Caption: Molecular structures of the target compound and its isomers.
Comparative Physical Properties of Structural Isomers
The following table summarizes the available physical properties of several structural isomers of 5-Chloro-2-fluoro-4-methylpyridine. These values serve as a benchmark for estimating the properties of the target compound.
| Property | 2-Fluoro-4-methylpyridine | 2-Chloro-4-fluoro-5-methylpyridine | 5-Chloro-2-methylpyridine |
| CAS Number | 461-87-0[4] | 1227574-24-4[5] | 72093-07-3[6] |
| Molecular Formula | C₆H₆FN[4] | C₆H₅ClFN[7] | C₆H₆ClN[6] |
| Molecular Weight | 111.12 g/mol [4] | 145.56 g/mol [7] | 127.57 g/mol [6] |
| Boiling Point | 161.4 ± 20.0 °C at 760 mmHg[4] | No data available | No data available |
| Melting Point | 160-161 °C (lit.)[4] | No data available | No data available |
| Density | 1.1 ± 0.1 g/cm³[4] | No data available | No data available |
| Appearance | Colorless to light yellow transparent liquid[2] | No data available | No data available |
| Storage Conditions | Room temperature[4] | Inert atmosphere, 2-8°C[7] | 4°C, stored under nitrogen[6] |
Note: The significant difference in the reported melting and boiling points for 2-Fluoro-4-methylpyridine suggests that the melting point value may be anomalous or refer to a different compound or condition.
Experimental Protocols for Physicochemical Characterization
For a novel compound like 5-Chloro-2-fluoro-4-methylpyridine, a systematic approach to determining its physical properties is essential. The following section details the standard experimental workflows.
Determination of Purity and Molecular Weight
The initial step in characterizing a new compound is to establish its purity and confirm its molecular weight. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.
Workflow: Purity and Molecular Weight Determination by GC-MS
Caption: Workflow for GC-MS analysis.
-
Causality behind Experimental Choices: A volatile solvent like dichloromethane (DCM) is chosen for its ability to dissolve a wide range of organic compounds and its low boiling point, which ensures it does not interfere with the analysis. Electron Impact (EI) is a standard ionization technique that provides a reproducible fragmentation pattern, aiding in structural elucidation and library matching.
Melting and Boiling Point Determination
The melting and boiling points are fundamental physical properties that provide an indication of purity and the strength of intermolecular forces.[8]
-
Melting Point: Differential Scanning Calorimetry (DSC) is the preferred method for its accuracy and the small sample size required. The sample is heated at a constant rate, and the energy absorbed during the phase transition from solid to liquid is measured, giving a precise melting point. Alternatively, a traditional melting point apparatus can be used.[9]
-
Boiling Point: Simple distillation is a reliable method for determining the boiling point of a liquid.[9] The liquid is heated in a flask, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded as the boiling point. It is crucial to note the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of a compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary techniques for determining the carbon-hydrogen framework of a molecule. For 5-Chloro-2-fluoro-4-methylpyridine, ¹⁹F NMR would also be critical to confirm the presence and chemical environment of the fluorine atom. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For the target compound, characteristic peaks for C-Cl, C-F, and C=N bonds within the pyridine ring would be expected.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.[11]
Workflow: Comprehensive Structural Characterization
Caption: A logical workflow for the structural characterization of a novel compound.
Conclusion
While the physical properties of 5-Chloro-2-fluoro-4-methylpyridine are not currently documented in accessible literature, a systematic and logical approach to its characterization can be readily formulated. By leveraging a comparative analysis of its structural isomers and employing standard analytical techniques such as GC-MS, DSC, and various spectroscopic methods, researchers can confidently determine its physicochemical properties. This guide provides the foundational knowledge and experimental framework to empower scientists in their pursuit of novel chemical entities for drug discovery and agrochemical development. The halogenated pyridine scaffold continues to be of immense importance, and the thorough characterization of new derivatives is a critical step in unlocking their full potential.
References
- Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. (n.d.).
-
Pyridine. (n.d.). In Wikipedia. Retrieved from [Link]
- Preparation method of fluoropyridine compounds. (2013). Google Patents.
-
Physical properties of organic compounds. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024). Organic Syntheses. Retrieved from [Link]
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central. Retrieved from [Link]
-
LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). PMC - NIH. Retrieved from [Link]
-
New calculation method physical and chemical properties of organic compounds. (2020). ResearchGate. Retrieved from [Link]
-
2-Chloro-4-fluoro-5-methylpyridine. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. (n.d.). Organic Letters - ACS Publications. Retrieved from [Link]
-
The physical properties of pyridine. (n.d.). ResearchGate. Retrieved from [Link]
-
Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022). MDPI. Retrieved from [Link]
-
Properties of Organic Molecules. (n.d.). LabXchange. Retrieved from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved from [Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). PMC. Retrieved from [Link]
-
2-Fluoro-4-methylpyridine. (n.d.). Chemsrc. Retrieved from [Link]
-
CHM 3140 - Chapter 1, Part 5 (Physical Properties of Organic Molecules). (2022). YouTube. Retrieved from [Link]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. innospk.com [innospk.com]
- 3. 2-Chloro-4-fluoro-5-methylpyridine [myskinrecipes.com]
- 4. 2-Fluoro-4-methylpyridine | CAS#:461-87-0 | Chemsrc [chemsrc.com]
- 5. 2-Chloro-4-fluoro-5-methylpyridine | CymitQuimica [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. 1227574-24-4|2-Chloro-4-fluoro-5-methylpyridine|BLD Pharm [bldpharm.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. orgsyn.org [orgsyn.org]
Spectroscopic data of 5-Chloro-2-fluoro-4-methylpyridine
An In-depth Technical Guide to the Spectroscopic Data of 5-Chloro-2-fluoro-4-methylpyridine
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-Chloro-2-fluoro-4-methylpyridine, a key heterocyclic intermediate in the development of novel pharmaceutical and agrochemical agents.[1] As direct experimental spectra for this specific compound are not widely published, this document synthesizes foundational spectroscopic principles and data from analogous structures to provide a robust, predictive framework for its characterization. This whitepaper is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the molecule's spectral features for identification, purity assessment, and structural confirmation. We will delve into the theoretical basis and expected outcomes for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy, grounding our analysis in established chemical theory and validated protocols.
Introduction and Molecular Overview
5-Chloro-2-fluoro-4-methylpyridine is a substituted pyridine derivative with significant potential as a building block in organic synthesis. The pyridine ring is a fundamental scaffold in numerous biologically active compounds, and its functionalization with halogen atoms and alkyl groups allows for fine-tuning of steric and electronic properties, which is crucial in drug design.[2] The presence of fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability.
The structural attributes of 5-Chloro-2-fluoro-4-methylpyridine—a chlorine atom at the 5-position, a fluorine atom at the 2-position, and a methyl group at the 4-position—create a unique electronic and magnetic environment. Understanding how this specific arrangement influences its spectroscopic signature is paramount for any researcher working with this compound.
Table 1: Molecular Properties of 5-Chloro-2-fluoro-4-methylpyridine
| Property | Value | Source |
| Molecular Formula | C₆H₅ClFN | [3] |
| Molecular Weight | 145.56 g/mol | |
| InChI Key | BJWYJLJRKBPTBA-UHFFFAOYSA-N | |
| Canonical SMILES | Cc1cc(F)ncc1Cl |
Below is a diagram of the molecular structure with standardized numbering for spectroscopic assignment.
Caption: Molecular structure of 5-Chloro-2-fluoro-4-methylpyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Chloro-2-fluoro-4-methylpyridine, both ¹H and ¹³C NMR will provide definitive structural information.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons (H-3 and H-6) and the three protons of the methyl group.
-
Causality of Signal Position: The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and halogen atoms. The proton at the C-6 position is adjacent to the nitrogen, which will deshield it, causing it to appear further downfield. The C-2 fluorine atom will exert a strong deshielding effect on the adjacent H-3 proton.
-
Spin-Spin Coupling: The fluorine atom at C-2 will couple with the H-3 proton, resulting in a doublet. Furthermore, long-range couplings between the protons and the fluorine are expected, which can provide additional structural confirmation.
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-6 | 8.0 - 8.3 | s (singlet) or d (doublet) | JH-F ≈ 1-3 Hz (if coupled) | Adjacent to electronegative nitrogen, deshielded. May show small long-range coupling to F. |
| H-3 | 6.8 - 7.1 | d (doublet) | ³JH-F ≈ 4-6 Hz | Shielded relative to H-6, but coupled to the adjacent C-2 fluorine. |
| -CH₃ | 2.2 - 2.4 | s (singlet) or d (doublet) | JH-F ≈ 1-2 Hz (if coupled) | Typical range for a methyl group on an aromatic ring. May exhibit small long-range coupling to F. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 5-Chloro-2-fluoro-4-methylpyridine in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[4]
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire the spectrum at room temperature. A standard pulse program is typically sufficient.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the molecule. The key feature will be the large one-bond carbon-fluorine coupling (¹JC-F) for C-2, which is a definitive diagnostic peak.
-
Causality of Signal Position & Coupling: The C-2 carbon, being directly bonded to fluorine, will appear as a doublet with a very large coupling constant (typically >200 Hz). The other carbons will also exhibit smaller couplings to fluorine (²JC-F, ³JC-F), providing further structural evidence. The carbon atoms attached to chlorine (C-5) and nitrogen (C-2, C-6) will have their chemical shifts influenced by the electronegativity of these atoms.
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (Coupling to ¹⁹F) | Predicted Coupling Constant (J, Hz) | Rationale |
| C-2 | 160 - 165 | d (doublet) | ¹JC-F ≈ 230-250 | Directly attached to F; large one-bond coupling. |
| C-6 | 148 - 152 | d (doublet) | ²JC-F ≈ 15-20 | Adjacent to N and coupled to F through two bonds. |
| C-4 | 145 - 150 | d (doublet) | ³JC-F ≈ 3-5 | Attached to methyl group, coupled to F through three bonds. |
| C-5 | 125 - 130 | d (doublet) | ³JC-F ≈ 4-6 | Attached to Cl, coupled to F through three bonds. |
| C-3 | 110 - 115 | d (doublet) | ²JC-F ≈ 35-40 | Shielded carbon, two-bond coupling to F. |
| -CH₃ | 15 - 20 | s (singlet) or d (doublet) | ⁴JC-F ≈ 1-3 | Typical aliphatic carbon range. May show small long-range coupling. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Chloro-2-fluoro-4-methylpyridine, the presence of a chlorine atom is a key diagnostic feature.
-
Isotopic Pattern: Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion peak (M⁺) and any chlorine-containing fragment ions will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with a characteristic intensity ratio of ~3:1. This is a trustworthy method for confirming the presence of a single chlorine atom.
-
Fragmentation: Electron ionization (EI) is expected to cause fragmentation. Likely fragmentation pathways include the loss of a chlorine atom, a methyl radical, or hydrogen cyanide (HCN) from the pyridine ring.
Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)
| m/z Value | Proposed Fragment | Notes |
| 145 / 147 | [C₆H₅ClFN]⁺ (M⁺) | Molecular ion peak. The 3:1 intensity ratio is definitive for one Cl atom. |
| 130 / 132 | [M - CH₃]⁺ | Loss of the methyl group. |
| 110 | [M - Cl]⁺ | Loss of the chlorine atom. |
| 91 | [M - Cl - F]⁺ or other rearrangements | Loss of both halogens. |
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Method: Inject a small volume (e.g., 1 µL) into the GC. Use a suitable temperature program to ensure separation and elution of the compound. A typical starting temperature is 50°C, ramping to 250°C.
-
MS Acquisition: Acquire mass spectra over a range of m/z 40-400 as the compound elutes from the GC column.
Caption: A typical workflow for the spectroscopic identification of a molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Key Vibrational Modes: The spectrum will be dominated by vibrations characteristic of the substituted pyridine ring. Key absorptions will include C-H stretching from the aromatic ring and the methyl group, C=C and C=N ring stretching, and the distinctive C-F and C-Cl stretching vibrations. The interpretation of IR spectra for substituted pyridines is well-established.[5]
Table 5: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds. |
| 2980 - 2850 | Aliphatic C-H Stretch | Medium-Weak | From the -CH₃ group. |
| 1600 - 1450 | C=C and C=N Ring Stretch | Strong-Medium | Multiple bands are expected, typical for aromatic heterocycles. |
| 1250 - 1150 | Aryl-F Stretch | Strong | Strong absorption due to the high polarity of the C-F bond. |
| 850 - 750 | C-Cl Stretch | Medium | Characteristic stretching frequency for an aryl chloride. |
| 900 - 675 | C-H Out-of-Plane Bending | Strong | Pattern can sometimes indicate substitution on the ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No special preparation is needed.
-
Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, clamp the sample onto the crystal and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
The spectroscopic characterization of 5-Chloro-2-fluoro-4-methylpyridine is straightforward using standard analytical techniques. This guide provides a detailed, predictive framework based on established principles of NMR, MS, and IR spectroscopy. The key diagnostic features to confirm the structure are:
-
¹H NMR: Two distinct aromatic signals and one methyl signal, with observable H-F coupling.
-
¹³C NMR: Six carbon signals, with a characteristic large one-bond C-F coupling doublet for C-2.
-
Mass Spec: A molecular ion cluster at m/z 145/147 with a ~3:1 intensity ratio.
-
IR Spec: Strong, characteristic absorption bands for Aryl-F and Aryl-Cl bonds, in addition to the pyridine ring vibrations.
By following the protocols and comparing experimental data to the predictive analyses outlined herein, researchers can confidently verify the identity and purity of 5-Chloro-2-fluoro-4-methylpyridine, facilitating its application in further synthetic and developmental endeavors.
References
-
PubChem. 2-Fluoro-4-methylpyridine. National Center for Biotechnology Information. [Link]
-
MySkinRecipes. 2-Chloro-4-fluoro-5-methylpyridine. [Link]
- Kumar, P., & Sharma, S. D. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-292.
-
ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]
-
ResearchGate. FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. [Link]
-
PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]
-
Ajeee. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. [Link]
-
ACS Publications. Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins. Inorganic Chemistry. [Link]
-
Doc Brown's Chemistry. 1-chloro-2-methylpropane 1H proton nmr spectrum. [Link]
-
National Institutes of Health. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]
-
PubChem. 5-Fluoro-2-methylpyridine. National Center for Biotechnology Information. [Link]
Sources
- 1. 2-Chloro-4-fluoro-5-methylpyridine [myskinrecipes.com]
- 2. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERINGISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]
- 3. 5-Chloro-2-fluoro-4-methylpyridine CAS#: [amp.chemicalbook.com]
- 4. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. asianpubs.org [asianpubs.org]
Technical Analysis: Structural Elucidation of 5-Chloro-2-fluoro-4-methylpyridine via NMR Spectroscopy
Executive Summary
This technical guide provides a comprehensive structural analysis of 5-Chloro-2-fluoro-4-methylpyridine (CAS: 116323-66-7).[1][2] As a critical scaffold in the synthesis of kinase inhibitors and agrochemicals, unambiguous structural verification is essential to distinguish this compound from its regioisomers (e.g., 3-chloro or 6-fluoro variants).[1][2]
This document details the expected
Structural Dynamics & Substituent Effects
To accurately interpret the NMR spectrum, one must understand the electronic environment of the pyridine ring:
-
The Pyridine Core: Naturally electron-deficient, causing deshielding of
-protons (H2/H6).[1][2] -
Fluorine (C2): Acts as a strong
-withdrawing group (inductive effect, ) and a -donating group (mesomeric effect, ).[1][2] This results in significant shielding of the ortho (C3) position and massive C-F coupling constants. -
Chlorine (C5): Weakly deactivating; primarily affects the ortho proton (H6) via steric and anisotropic effects.
-
Methyl (C4): Weakly activating (
); provides a diagnostic singlet (or doublet via long-range coupling) in the aliphatic region.[1][2]
Assignment Logic Flowchart
The following diagram illustrates the decision matrix for verifying the structure against potential isomers.
Figure 1: Logical workflow for the structural verification of 5-Chloro-2-fluoro-4-methylpyridine.
H NMR Analysis (Proton Spectroscopy)
The proton spectrum is characterized by two distinct aromatic signals and one aliphatic methyl signal. The presence of Fluorine at C2 creates unique splitting patterns.
Solvent: Chloroform-d (
Predicted Chemical Shifts & Multiplicities[1][3]
| Position | Proton | Multiplicity | Coupling ( | Assignment Logic | |
| C6 | H6 | 8.15 ± 0.10 | Singlet (d) | ||
| C3 | H3 | 6.80 ± 0.10 | Doublet | ||
| C4-Me | CH | 2.35 ± 0.05 | Singlet (d) | Benzylic-like methyl.[1][2] May show broadening or fine splitting due to F. |
Key Diagnostic Features[2]
-
The H3 Doublet: The proton at C3 is ortho to the Fluorine.[2] It must appear as a clear doublet with a coupling constant (
) of approximately 8–10 Hz.[1] If this signal is a singlet, the Fluorine is likely not at the C2 position relative to this proton. -
The H6 Singlet: The proton at C6 is para to the Fluorine (5 bonds away). The coupling (
) is usually negligible or results in slight peak broadening, appearing as a singlet. -
Methyl Broadening: The methyl group at C4 often exhibits "fuzziness" or a very small doublet (
Hz) due to long-range coupling with Fluorine.[1][2]
C NMR Analysis (Carbon Spectroscopy)
Carbon NMR is the definitive method for establishing the regiochemistry of the Fluorine atom. The
Predicted Chemical Shifts & C-F Couplings[1][4][5]
| Carbon | Type | Splitting | Interpretation | ||
| C2 | C-F | 162.0 ± 2.0 | Doublet | ~240 Hz | Diagnostic: Large |
| C6 | CH | 147.0 ± 2.0 | Doublet | ~15 Hz | |
| C4 | C-Me | 152.0 ± 2.0 | Doublet | ~8 Hz | Quaternary.[1][2] Coupled via 3 bonds to F. |
| C5 | C-Cl | 120.0 ± 3.0 | Doublet | ~30-40 Hz | Quaternary.[1][2] Para to F ( |
| C3 | CH | 110.0 ± 2.0 | Doublet | ~35 Hz | Diagnostic: Shielded |
| Me | CH | 20.0 ± 1.0 | Singlet/d | < 3 Hz | Aliphatic methyl. |
Note: The magnitude of the C-F coupling constant decreases with distance:
. This hierarchy allows you to assign specific carbons even if the chemical shifts are close.[2]
F NMR Analysis
While often overlooked,
-
Expected Shift:
-65 to -75 ppm (relative to CFCl ).[1][2] -
Pattern: No proton decoupling usually results in a complex multiplet (quartet of doublets) due to coupling with the Methyl protons (
) and H3 ( ). -
Purity Check: A single peak in the -70 ppm region confirms a single fluorinated isomer.[1][2] Additional peaks indicate regioisomeric impurities (e.g., 6-fluoro isomer).[1][2]
Experimental Protocol: Structure Validation
To ensure data integrity (Trustworthiness), follow this self-validating protocol:
Step 1: Sample Preparation[1][2][6]
-
Mass: Dissolve 10–15 mg of the solid in 0.6 mL of CDCl
(containing 0.03% TMS). -
Filtration: If the solution is cloudy (common with hydrochloride salts), filter through a small plug of glass wool into the NMR tube to prevent line broadening.
Step 2: Acquisition Parameters[1][2][7]
-
1H NMR: Set spectral width to -2 to 12 ppm. Number of scans (NS) = 16.[3]
-
13C NMR: Set relaxation delay (D1) to
seconds to allow relaxation of quaternary carbons (C2, C4, C5). NS 512.[3]
Step 3: The "Coupling Test" (Self-Validation)
If the assignment is correct, the coupling constant measured in the
-
Logic:
in Proton NMR = in Fluorine NMR.[1][2] -
If these do not match, the signals are misassigned or the sample is impure.
Synthesis & Impurity Profile
Understanding the origin of the sample aids in identifying impurities.[2] This compound is typically synthesized via:
-
Chlorination of 2-fluoro-4-methylpyridine.
-
Fluorination (Halex reaction) of 2,5-dichloro-4-methylpyridine.
Figure 2: Synthetic pathway highlighting potential regioisomeric impurities.[1][2]
References
-
General Pyridine Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Link[1]
-
C-F Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link[1]
-
Substituent Effects: NIST Chemistry WebBook. Pyridine, 2-fluoro-.[1][2][4][3] Link
-
Solvent Impurities: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link[1]
Sources
- 1. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]
- 2. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 3. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. kgroup.du.edu [kgroup.du.edu]
Interpreting 1H NMR of fluorinated pyridines coupling constants
An In-Depth Technical Guide to Interpreting ¹H NMR Coupling Constants of Fluorinated Pyridines for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry, imparting unique physicochemical and metabolic properties to bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most powerful tool for the structural elucidation of these compounds. However, the presence of the spin-½ ¹⁹F nucleus introduces significant complexity to ¹H NMR spectra through ¹H-¹⁹F spin-spin coupling. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the principles and practicalities of interpreting ¹H NMR spectra of fluorinated pyridines. We will delve into the fundamental mechanisms of J-coupling, dissect the various types of ¹H-¹⁹F coupling, and present a systematic workflow for spectral analysis. This document aims to equip researchers, scientists, and drug development professionals with the expertise to confidently and accurately interpret these complex but information-rich spectra.
Part 1: Foundational Principles of NMR Spectroscopy
The NMR Phenomenon: A Senior Application Scientist's Perspective on Spin, Magnetic Fields, and Resonance
At its core, NMR spectroscopy is a technique that probes the magnetic properties of atomic nuclei.[1][2] Many nuclei, including ¹H and ¹⁹F, possess a quantum mechanical property called spin, which gives rise to a nuclear magnetic moment. When placed in a strong external magnetic field (B₀), these nuclear magnets align either with or against the field, creating distinct energy levels. The application of a radiofrequency pulse can excite these nuclei from a lower to a higher energy state. The subsequent relaxation of the nuclei back to the lower energy state emits a signal that is detected and transformed into the NMR spectrum. The precise frequency at which a nucleus resonates is exquisitely sensitive to its local electronic environment.[3]
The Chemical Shift: Beyond the Basics - Understanding Shielding and Deshielding in the Context of Pyridine's Aromaticity and Fluorine's Electronegativity
The electron cloud surrounding a nucleus generates a small, localized magnetic field that opposes the external magnetic field. This phenomenon, known as diamagnetic shielding, means that the nucleus experiences an effective magnetic field (B_eff) that is slightly weaker than B₀.[4] The extent of this shielding dictates the chemical shift (δ) of the nucleus. In a pyridine ring, the aromatic ring current induces a magnetic field that deshields the ring protons, causing them to resonate at a higher chemical shift (downfield) compared to protons in non-aromatic systems.
The introduction of a highly electronegative fluorine atom further perturbs the electronic environment. Fluorine's strong inductive effect withdraws electron density from the pyridine ring, deshielding the nearby protons and shifting their signals further downfield.[4] The magnitude of this deshielding effect is distance-dependent, being most pronounced for protons ortho to the fluorine substituent.
The Genesis of Spin-Spin Coupling (J-coupling): A Mechanistic Dive into Through-Bond and Through-Space Interactions
The fine structure, or multiplicity, of NMR signals arises from a phenomenon called spin-spin coupling (J-coupling). This is an indirect interaction between nuclear spins that is mediated by the bonding electrons.[1][2] The spin of one nucleus influences the spin of the electrons in the connecting bonds, and this polarization is transmitted through the bonds to a neighboring nucleus, affecting its resonance frequency. This through-bond coupling is the most common type of J-coupling and provides invaluable information about the connectivity of atoms in a molecule.[1] The number of bonds separating the coupled nuclei is denoted by a superscript (e.g., ³J for a three-bond coupling).
In certain cases, coupling can also occur between nuclei that are not directly connected by a short chain of bonds but are in close proximity in space. This is known as through-space coupling and is particularly relevant for fluorine-containing molecules due to the large electron cloud of the fluorine atom.[5][6][7][8]
Part 2: The Unique Influence of Fluorine in ¹H NMR of Pyridines
The presence of fluorine in a pyridine ring introduces a new layer of complexity and information to the ¹H NMR spectrum due to ¹H-¹⁹F coupling. Understanding the different types of ¹H-¹⁹F coupling is crucial for accurate spectral interpretation.
Fluorine's Electronic Effects: Inductive vs. Resonance Effects and Their Impact on Proton Chemical Shifts
Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect decreases with distance and is most pronounced at the ortho position. Fluorine also possesses lone pairs of electrons that can be donated into the pyridine π-system, a phenomenon known as the resonance effect (+R). The interplay of these two effects influences the electron density at different positions on the ring and, consequently, the chemical shifts of the attached protons.[9][10]
A Comprehensive Look at ¹H-¹⁹F Coupling Constants
The magnitude of the coupling constant, J, is measured in Hertz (Hz) and is independent of the external magnetic field strength. ¹H-¹⁹F coupling constants are typically larger than ¹H-¹H couplings.[11][12]
| Coupling Type | Number of Bonds | Typical Range (Hz) | Notes |
| Geminal (²J_HF) | 2 | 45 - 50 | Strong coupling through two bonds.[13][14][15] |
| Vicinal (³J_HF) | 3 | 5 - 10 (ortho) | Dependent on the dihedral angle (Karplus relationship).[13][14] |
| Long-Range (⁴J_HF) | 4 | 0.5 - 3.0 (meta) | Generally smaller than vicinal couplings.[13] |
| Long-Range (⁵J_HF) | 5 | ~0 - 1.2 (para) | Often very small or not observed.[16] |
2.2.1. Geminal Coupling (²J_HF): Characteristics and Influencing Factors
Geminal ¹H-¹⁹F coupling occurs when a proton and a fluorine atom are attached to the same carbon atom. This type of coupling is typically large, often in the range of 45-50 Hz.[13][14][15]
2.2.2. Vicinal Coupling (³J_HF): The Karplus Relationship in Fluorinated Systems and its Stereochemical Implications
Vicinal ¹H-¹⁹F coupling occurs over three bonds (H-C-C-F) and is highly dependent on the dihedral angle between the C-H and C-F bonds. This relationship is described by the Karplus equation, which states that the coupling is at a maximum when the dihedral angle is 0° or 180° and at a minimum when it is 90°.[17][18][19][20] This dependence is invaluable for determining the stereochemistry of molecules.[21]
2.2.3. Long-Range Coupling (⁴J_HF and ⁵J_HF): Navigating the Complexities of meta and para Couplings
Long-range ¹H-¹⁹F couplings, occurring over four (meta) and five (para) bonds, are also commonly observed in fluorinated pyridines, albeit with smaller magnitudes than shorter-range couplings.[11][13][16] These couplings can be very useful for confirming the substitution pattern of the pyridine ring.
The Phenomenon of Through-Space ¹H-¹⁹F Coupling: When Proximity Overrides Bond Connectivity
When a proton and a fluorine atom are spatially close to each other, even if separated by many bonds, a through-space coupling can be observed.[6][7][8][22] This is due to the direct overlap of the orbitals of the two atoms. This phenomenon can be a powerful tool for probing the three-dimensional structure and conformation of molecules.
Part 3: Practical Guide to Spectral Acquisition and Analysis
Experimental Design: Optimizing NMR Parameters for Fluorinated Pyridines
3.1.1. Choosing the Right Spectrometer and Probe
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to maximize signal dispersion and simplify the interpretation of complex spectra. A probe that is capable of observing both ¹H and ¹⁹F is essential.
3.1.2. Sample Preparation: Solvent Effects and Concentration Considerations
The choice of solvent can influence the chemical shifts of both protons and fluorine.[9][23] It is important to use a deuterated solvent that does not have signals that overlap with the analyte signals. The concentration of the sample should be optimized to obtain a good signal-to-noise ratio without causing line broadening due to aggregation.
3.1.3. Key Acquisition Parameters: Pulse Sequences, Acquisition Time, and Decoupling Techniques
Standard ¹H NMR pulse sequences are generally sufficient. However, for very complex spectra, techniques such as ¹⁹F decoupling can be employed to simplify the ¹H spectrum by removing all ¹H-¹⁹F couplings.[24] This allows for the unambiguous determination of ¹H-¹H couplings.
A Step-by-Step Workflow for Spectral Interpretation
-
Initial Inspection: Identify the number of signals, their integration, chemical shifts, and multiplicities.
-
Analyze Multiplicities: For each multiplet, determine the coupling constants. Remember that a proton coupled to one ¹⁹F nucleus will appear as a doublet, and a proton coupled to one ¹H and one ¹⁹F nucleus will appear as a doublet of doublets.[25]
-
Construct a Tree Diagram: For complex multiplets, a tree diagram can be a useful tool to deconstruct the splitting pattern and extract the individual coupling constants.
-
Utilize 2D NMR: For unambiguous assignments, 2D NMR experiments are invaluable.[26]
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.[16][23]
-
HOESY/NOESY (Heteronuclear/Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximities between ¹H and ¹⁹F nuclei.[3]
-
Case Studies: Interpreting the ¹H NMR Spectra of Mono- and Poly-fluorinated Pyridines
Due to the complexity and variability of real-world spectra, specific case studies are beyond the scope of this general guide. However, the principles and workflows outlined above provide a robust framework for tackling the interpretation of such spectra.
Part 4: Advanced Topics and Future Outlook
Computational Approaches: The Role of DFT in Predicting and Understanding ¹H-¹⁹F Coupling Constants
Density Functional Theory (DFT) has become a powerful tool for calculating NMR parameters, including chemical shifts and coupling constants.[16][27] These calculations can provide valuable insights into the different contributions to the coupling constants (e.g., Fermi contact, spin-dipolar) and can aid in the interpretation of complex spectra.
The Impact of Pyridine Nitrogen: Protonation and Lone Pair Effects on Coupling Constants
Protonation of the pyridine nitrogen can significantly alter the electronic structure of the ring and, consequently, the ¹H and ¹⁹F chemical shifts and coupling constants.[28] The orientation of the nitrogen lone pair can also influence through-space interactions.
Future Trends: New NMR Techniques and their Application to Fluorinated Molecules
The field of NMR spectroscopy is constantly evolving, with new pulse sequences and techniques being developed to tackle increasingly complex analytical challenges. Techniques like pure shift NMR, which can simplify complex multiplets into singlets, hold great promise for the analysis of fluorinated molecules.[24]
Part 5: Conclusion
The interpretation of ¹H NMR spectra of fluorinated pyridines is a challenging but rewarding task. A thorough understanding of the fundamental principles of NMR, the unique effects of fluorine, and a systematic approach to spectral analysis are essential for success. This guide has provided a comprehensive overview of these topics, equipping the reader with the knowledge and tools necessary to confidently extract the wealth of structural information contained within these complex spectra.
Part 6: Visualization & Formatting
Diagrams
Caption: Mechanisms of J-coupling.
Caption: Generalized Karplus curve for ³J_HF.
References
- Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC. (n.d.).
- The NMR spectra of some fluorinated pyridine derivatives - Sci-Hub. (n.d.).
- April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" - Fluorine Notes. (n.d.).
- Why para aromatic has a low J constant and why ortho has high J constant? | Homework.Study.com. (n.d.).
- Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. (2021). Journal of the American Chemical Society.
- 19F Coupling Constants Table - Organofluorine / Alfa Chemistry. (n.d.).
- The Question of Long/Range Spin-Spin Coupling through Space: H-F Splitting over Six Bonds | Journal of the American Chemical Society. (n.d.).
- 'Through‐space' hydrogen–fluorine, carbon–fluorine and fluorine–fluorine spin–spin coupling in 2‐phenyl‐3‐alkyl‐4,5,6,7‐tetrahydroindazoles - ResearchGate. (n.d.).
- Dihydrogen contacts observed by through-space indirect NMR coupling - PMC. (n.d.).
- Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants - ACS Publications. (n.d.).
- DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines - American Chemical Society. (n.d.).
- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).
- J-coupling - Wikipedia. (n.d.).
- A first principles theory of nuclear magnetic resonance J-coupling in solid-state systems. (2007). The Journal of Chemical Physics.
- NMR 5: Coupling Constants - YouTube. (2023).
- V J-Coupling. (n.d.).
- PSYCHE to Evaluate 1H-19F Coupling Constants - University of Ottawa NMR Facility Blog. (2017).
- The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed. (n.d.).
- 19Flourine NMR. (n.d.).
- Dihedral angle and bond angle dependence of vicinal proton-fluorine spin-spin coupling | Journal of the American Chemical Society. (n.d.).
- Solvent and substituent effects on fluorine-19 chemical shifts in some 5-substituted 2-fluoropyridines - RSC Publishing. (n.d.).
- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines - Benchchem. (n.d.).
- Fluorine NMR. (n.d.).
- Proton Chemical Shifts in NMR. Part 8†. Electric Field Effects and Fluorine Substituent Chemical Shift - Modgraph. (n.d.).
- Karplus equation - Wikipedia. (n.d.).
- Influence of fluorine substituents on the NMR properties of phenylboronic acids | Request PDF - ResearchGate. (n.d.).
- Efficient Access to Functionalized N-Difluoromethylpyrazoles | ACS Omega. (n.d.).
- 12.04: Chemical Shift in Practice - Chemistry LibreTexts. (2019).
- Multinuclear and Fluorine NMR Spectroscopy | Southampton Chemistry Analytical Solutions. (n.d.).
- 13.7: More Complex Spin-Spin Splitting Patterns - Chemistry LibreTexts. (2025).
- Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra | Journal of the American Chemical Society. (2023).
- A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H−C−C−F Torsion Angles - Semantic Scholar. (1998).
- Coupling of Protons with Fluorine Page - ResearchGate. (2007).
- dihedral angles, J-values, & the Karplus equation - YouTube. (2022).
- Multiplet Guide and Workbook. (n.d.).
- A Karplus Equation for the Conformational Analysis of Organic Molecular Crystals | ChemRxiv. (n.d.).
- Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps. (n.d.).
- NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling - RSC Publishing. (n.d.).
- Long-range proton-fluorine coupling constants - IMSERC. (n.d.).
Sources
- 1. J-coupling - Wikipedia [en.wikipedia.org]
- 2. weizmann.ac.il [weizmann.ac.il]
- 3. biophysics.org [biophysics.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Dihydrogen contacts observed by through-space indirect NMR coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent and substituent effects on fluorine-19 chemical shifts in some 5-substituted 2-fluoropyridines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. modgraph.co.uk [modgraph.co.uk]
- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Karplus equation - Wikipedia [en.wikipedia.org]
- 18. semanticscholar.org [semanticscholar.org]
- 19. youtube.com [youtube.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 24. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 25. chem.uci.edu [chem.uci.edu]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Sci-Hub. The NMR spectra of some fluorinated pyridine derivatives / Organic Magnetic Resonance, 1970 [sci-hub.ru]
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 5-Chloro-2-fluoro-4-methylpyridine
This in-depth technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pathways of 5-Chloro-2-fluoro-4-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles governing the molecule's behavior under electron ionization, offering a predictive framework for spectral interpretation. By synthesizing established fragmentation mechanisms with field-proven insights, this guide serves as a valuable resource for structural elucidation and analytical method development.
Introduction: The Significance of 5-Chloro-2-fluoro-4-methylpyridine in Modern Chemistry
5-Chloro-2-fluoro-4-methylpyridine is a substituted pyridine derivative, a structural motif of immense importance in medicinal chemistry and materials science. The unique arrangement of its electron-withdrawing halogen substituents (chlorine and fluorine) and an electron-donating methyl group on the pyridine ring creates a molecule with distinct electronic properties and reactivity.[1] Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control in various applications, from pharmaceutical synthesis to agrochemical development. This guide provides a detailed roadmap of its predicted fragmentation under Electron Ionization (EI), a common and powerful technique for molecular structure elucidation.
The Genesis of Fragments: Ionization and the Molecular Ion
In a mass spectrometer, the journey of a molecule begins with ionization.[2][3][4][5] When 5-Chloro-2-fluoro-4-methylpyridine is introduced into an electron ionization (EI) source, it is bombarded by a high-energy electron beam (typically 70 eV). This interaction results in the ejection of an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+).[2][4][5]
The molecular ion of 5-Chloro-2-fluoro-4-methylpyridine, with a predicted m/z of 145 (for the 35Cl isotope), is the parent of all subsequent fragments. Its relative abundance in the mass spectrum is dependent on its stability. The energetically unstable molecular ion will then undergo a series of fragmentation events, breaking down into smaller, more stable charged ions and neutral radicals.[2][4][5] The uncharged radical species are not detected by the mass spectrometer.
Charting the Fragmentation Cascade: Predicted Pathways
The fragmentation of the 5-Chloro-2-fluoro-4-methylpyridine molecular ion is directed by the interplay of the substituents and the inherent stability of the pyridine ring. The following pathways are predicted based on established principles of mass spectrometry and the known fragmentation patterns of substituted pyridines.[6][7][8]
Initial Fragmentation: The Role of the Methyl Group
A common initial fragmentation event for alkyl-substituted aromatic compounds is the loss of the alkyl group. In this case, the molecular ion can undergo cleavage of the C-C bond between the pyridine ring and the methyl group. This would result in the formation of a highly stable chlorofluoro-pyridinyl cation at m/z 130 and a neutral methyl radical (•CH3).
[M]•+ → [M - CH3]+ + •CH3
Halogen Loss: A Competing Pathway
The presence of two halogen atoms offers alternative fragmentation routes. The C-Cl bond is generally weaker than the C-F bond, making the loss of a chlorine radical a probable event. This would lead to a fluoromethyl-pyridinyl radical cation at m/z 110.
[M]•+ → [M - Cl]•+ + •Cl
Ring Fission and Rearrangements
Following the initial losses, the resulting fragment ions can undergo further fragmentation, often involving the cleavage of the pyridine ring itself. The fragmentation of the pyridine ring is a complex process that can lead to a variety of smaller, charged species. For instance, the [M - CH3]+ ion could potentially lose a molecule of hydrogen cyanide (HCN), a characteristic fragmentation of pyridine and its derivatives, to form a smaller cation.
Visualizing the Fragmentation Journey
The following diagram illustrates the predicted primary fragmentation pathways of 5-Chloro-2-fluoro-4-methylpyridine under electron ionization.
Caption: Predicted primary fragmentation pathways of 5-Chloro-2-fluoro-4-methylpyridine.
Summary of Predicted Fragment Ions
The following table summarizes the key predicted fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The presence of chlorine will result in isotopic peaks (M and M+2) in an approximate 3:1 ratio, which is a key diagnostic feature.
| m/z (35Cl/37Cl) | Proposed Structure | Neutral Loss |
| 145/147 | [C6H5ClFN]•+ (Molecular Ion) | - |
| 130/132 | [C5H2ClFN]+ | •CH3 |
| 110 | [C6H5FN]•+ | •Cl |
Experimental Protocol: Acquiring the Mass Spectrum
This section provides a detailed, self-validating protocol for the analysis of 5-Chloro-2-fluoro-4-methylpyridine using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer (MS): An instrument with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
Reagents and Sample Preparation
-
Solvent: High-purity, volatile organic solvent such as dichloromethane or ethyl acetate.
-
Sample: 5-Chloro-2-fluoro-4-methylpyridine.
-
Procedure:
-
Prepare a stock solution of 5-Chloro-2-fluoro-4-methylpyridine at a concentration of 1 mg/mL in the chosen solvent.
-
Perform serial dilutions to achieve a final working concentration of approximately 10-50 µg/mL.
-
GC-MS Parameters
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C
Mass Spectrometer Parameters
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-300
-
Scan Speed: 2 scans/second
Data Analysis
-
Acquire the total ion chromatogram (TIC) and identify the peak corresponding to 5-Chloro-2-fluoro-4-methylpyridine.
-
Extract the mass spectrum for the identified peak.
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the major fragment ions and compare them to the predicted fragmentation pathways.
Conclusion
This guide provides a foundational understanding of the predicted mass spectrometric fragmentation of 5-Chloro-2-fluoro-4-methylpyridine. By leveraging established principles of electron ionization mass spectrometry and the known behavior of substituted pyridines, we have proposed a logical and scientifically grounded fragmentation scheme. The detailed experimental protocol offers a practical starting point for researchers to obtain high-quality mass spectral data for this compound. This knowledge is instrumental for the unambiguous identification and structural confirmation of 5-Chloro-2-fluoro-4-methylpyridine in complex matrices, thereby supporting its diverse applications in science and industry.
References
-
Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]
-
Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]
-
PubMed. (n.d.). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. [Link]
-
ACS Publications. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. [Link]
-
Arkivoc. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]
-
PMC. (2024). Skeletal editing of pyridines through atom-pair swap from CN to CC. [Link]
-
RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]
-
ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]
-
MDPI. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
-
MDPI. (n.d.). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. [Link]
-
YouTube. (2023). predicting likely fragments in a mass spectrum. [Link]
-
PubChem. (n.d.). 2-Fluoro-4-methylpyridine. [Link]
-
RSC Publishing. (n.d.). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. [Link]
-
ACS Publications. (2022). PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. [Link]
-
PubChem. (n.d.). 2-Chloro-4-methylpyrimidine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Guide: Reactivity & Functionalization of 5-Chloro-2-fluoro-4-methylpyridine
Executive Summary
5-Chloro-2-fluoro-4-methylpyridine (CAS: 1227574-24-4) represents a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and agrochemicals. Its utility stems from its orthogonal reactivity profile : the molecule possesses three distinct reactive handles—a highly electrophilic fluorinated position (C2), a transition-metal-active chlorinated position (C5), and an acidic picolinic methyl group (C4).
This guide provides a structural analysis and experimental roadmap for selectively engaging these sites. It is designed for synthetic chemists requiring precise control over regioselectivity to build complex heteroaromatic architectures.
Part 1: Structural & Electronic Analysis
To master the reactivity of this scaffold, one must understand the electronic push-pull dynamics of the pyridine ring substituted with halogens of differing electronegativity.
The Reactivity Map
The molecule functions as a divergent intermediate. The order of operations is critical; performing reactions in the wrong sequence will lead to chemoselectivity issues (e.g., competing SNAr during metal catalysis).
Figure 1: Orthogonal reactivity handles of 5-Chloro-2-fluoro-4-methylpyridine.
Electronic Causality
-
C2-Fluoro (The "Hot" Spot): The nitrogen atom exerts a strong inductive effect (-I), withdrawing electron density from the ring. This effect is maximized at the C2 and C4 positions. The fluorine atom at C2 further depletes electron density, making this carbon highly susceptible to nucleophilic attack. Fluorine is the superior leaving group for SNAr in heteroaromatics due to the high electronegativity stabilizing the Meisenheimer complex intermediate.
-
C5-Chloro (The "Warm" Spot): The C5 position is less electron-deficient than C2. Consequently, the C-Cl bond remains intact during standard nucleophilic substitutions, preserving it for subsequent Palladium-catalyzed cross-coupling.
-
C4-Methyl (The "Silent" Spot): The protons on the C4-methyl group are picolinic (benzylic-like) and acidic (pKa ~26-28). However, deprotonation requires strong bases (e.g., LDA, LiHMDS) and low temperatures to avoid nucleophilic attack at C2.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
Primary Application: Introduction of amines, ethers, and thiols at the C2 position.
Mechanism & Regioselectivity
The reaction proceeds via an addition-elimination mechanism. The incoming nucleophile attacks C2, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The fluoride ion is then expelled.
-
Selectivity: >99% C2 selectivity over C5. The C-Cl bond is too strong and the C5 position insufficiently activated to compete under standard conditions.
Experimental Protocol: C2-Amination
Objective: Synthesis of 5-chloro-N-isopropyl-4-methylpyridin-2-amine.
-
Setup: Charge a reaction vial with 5-Chloro-2-fluoro-4-methylpyridine (1.0 eq) and anhydrous DMSO (0.5 M concentration).
-
Reagents: Add isopropylamine (1.2 eq) and DIPEA (N,N-Diisopropylethylamine, 2.0 eq).
-
Why DIPEA? It acts as a proton scavenger for the HF generated. Inorganic bases like K2CO3 can be used but may require heating due to poor solubility in organic solvents.
-
-
Conditions: Heat to 80 °C for 4–6 hours.
-
Monitoring: Monitor by LCMS.[1] The fluoride displacement is usually rapid.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO), dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Critical Note: If using alkoxides (e.g., NaOMe), conduct the reaction at 0 °C to room temperature. Higher temperatures with strong alkoxides can lead to mixtures or degradation.
Part 3: Transition Metal Catalysis (Suzuki-Miyaura Coupling)
Primary Application: Arylation/Heteroarylation at C5.
Strategic Sequencing
It is generally recommended to perform SNAr at C2 before Suzuki coupling at C5 .
-
Reasoning: The C2-F is highly reactive.[1] If you perform Suzuki coupling first, the basic conditions (e.g., K3PO4, heat) might hydrolyze the C2-F to a C2-OH (pyridone), ruining the scaffold. If you must couple first, use anhydrous bases (e.g., CsF) and non-protic solvents.
Experimental Protocol: C5-Arylation
Objective: Coupling with Phenylboronic acid.
-
Degassing: Dissolve 5-Chloro-2-fluoro-4-methylpyridine (1.0 eq) and Phenylboronic acid (1.2 eq) in 1,4-Dioxane/Water (4:1 ratio). Sparge with Argon for 10 minutes.
-
Why Sparge? Oxygen poisons Pd(0) catalysts, leading to homocoupling of the boronic acid or catalyst deactivation.
-
-
Catalyst System: Add Pd(dppf)Cl2·DCM (5 mol%) and K2CO3 (2.5 eq).
-
Catalyst Choice: Pd(dppf)Cl2 is robust for aryl chlorides. For sterically hindered substrates, switch to XPhos Pd G2.
-
-
Reaction: Heat to 90–100 °C for 12 hours under Argon.
-
Workup: Filter through a Celite pad, dilute with EtOAc, wash with brine.
Part 4: Advanced Functionalization (Metallation)
Primary Application: Functionalizing the C4-Methyl group or C6 position.
Lateral Lithiation (C4-Methyl Activation)
The C4-methyl protons are acidic, but competing nucleophilic attack at C2 by the alkyl lithium base is a major risk.
-
Base Selection: Use LDA (Lithium Diisopropylamide) or LiHMDS . These bulky, non-nucleophilic bases will deprotonate the methyl group rather than attack the C2-F.
-
Avoid: n-Butyllithium (n-BuLi).[2][3] It acts as a nucleophile and will attack C2, displacing Fluorine (SNAr), rather than acting as a base.
Protocol: Lateral Alkylation
-
Preparation: In a flame-dried flask under N2, dissolve the pyridine derivative in anhydrous THF. Cool to -78 °C.[2][4]
-
Deprotonation: Add LDA (1.1 eq) dropwise over 15 minutes. The solution often turns deep red/orange, indicating the formation of the benzylic-type anion.
-
Trapping: Stir for 30 mins at -78 °C, then add the electrophile (e.g., Methyl Iodide, Benzaldehyde).
-
Quench: Quench with saturated NH4Cl at -78 °C before warming to room temperature.
Figure 2: Base selection logic for metallation reactions.
Part 5: Safety & Handling
-
Fluorinated Pyridines: Often possess high vapor pressure and can cause severe eye/skin irritation. Handle in a fume hood.
-
HF Generation: SNAr reactions generate HF (as HF-salt). While usually neutralized by base, ensure waste streams are treated as acidic fluoride waste.
References
-
Synthesis and Application of Trifluoromethylpyridines. National Institutes of Health (NIH). Available at: [Link]
-
Lithiation of Halopyridines. Journal of Organic Chemistry. (General reactivity grounding for halopyridine lithiation). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Lithiation of prochiral 2,2'-dichloro-5,5'-dibromo-4,4'-bipyridine as a tool for the synthesis of chiral polyhalogenated 4,4'-bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Strategic deployment of 5-Chloro-2-fluoro-4-methylpyridine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-chloro-2-fluoro-4-methylpyridine scaffold has emerged as a privileged structural motif in medicinal chemistry, conferring a unique combination of physicochemical properties that are highly advantageous for the development of novel therapeutics. This technical guide provides an in-depth analysis of the synthesis, reactivity, and application of 5-chloro-2-fluoro-4-methylpyridine derivatives in drug discovery. We will explore the strategic rationale behind the incorporation of this scaffold, its impact on biological activity, and provide detailed experimental protocols for its synthesis and derivatization. This guide is intended to serve as a comprehensive resource for researchers seeking to leverage the potential of this versatile building block in their drug development programs.
Introduction: The Significance of the 5-Chloro-2-fluoro-4-methylpyridine Core
Halogenated pyridines are a cornerstone of modern medicinal chemistry, with their unique electronic and steric properties enabling the fine-tuning of a drug candidate's pharmacological profile. The 5-chloro-2-fluoro-4-methylpyridine core, in particular, offers a compelling array of features for the medicinal chemist. The strategic placement of the chloro, fluoro, and methyl groups on the pyridine ring imparts a specific set of characteristics that can be exploited to optimize potency, selectivity, and pharmacokinetic properties.
The presence of a fluorine atom at the 2-position significantly influences the electron distribution of the pyridine ring, enhancing its stability and modulating its pKa. This can lead to improved metabolic stability and bioavailability of the resulting drug molecule. The chlorine atom at the 5-position provides a valuable handle for further synthetic elaboration through various cross-coupling reactions, allowing for the exploration of a diverse chemical space. The methyl group at the 4-position can provide beneficial steric interactions within a target's binding pocket and can also serve as a site for metabolic oxidation, which can be strategically blocked to improve a compound's pharmacokinetic profile.
This guide will delve into the practical aspects of working with this scaffold, providing the necessary knowledge to effectively incorporate it into drug design and discovery programs.
Synthesis of the 5-Chloro-2-fluoro-4-methylpyridine Scaffold
The efficient and scalable synthesis of the 5-chloro-2-fluoro-4-methylpyridine core is a critical first step in any drug discovery program utilizing this scaffold. While a variety of methods for the synthesis of substituted pyridines have been reported, a common and effective strategy for accessing this particular substitution pattern involves a multi-step sequence starting from readily available precursors.
A plausible synthetic approach, adapted from patented procedures for related halogenated pyridines, is outlined below. This general strategy highlights the key chemical transformations required to construct the target scaffold.
Figure 1: A potential synthetic workflow for 5-Chloro-2-fluoro-4-methylpyridine.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized representation based on established methods for the synthesis of related halogenated pyridines. Researchers should optimize conditions for their specific needs.
Step 1: Synthesis of 2-Fluoro-4-methylpyridine
-
To a stirred solution of 2-amino-4-methylpyridine in anhydrous hydrogen fluoride (HF)-pyridine at -15 °C, add sodium nitrite (NaNO₂) portion-wise, maintaining the temperature below -10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 2-fluoro-4-methylpyridine.
Step 2: Synthesis of 5-Chloro-2-fluoro-4-methylpyridine
-
Dissolve 2-fluoro-4-methylpyridine in a suitable solvent such as carbon tetrachloride (CCl₄) or acetic acid.
-
Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or chlorine gas (Cl₂), along with a radical initiator like benzoyl peroxide if necessary.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a solution of sodium thiosulfate.
-
Extract the product into an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield 5-chloro-2-fluoro-4-methylpyridine.
Reactivity and Derivatization of the Core Scaffold
The 5-chloro-2-fluoro-4-methylpyridine core offers multiple avenues for synthetic diversification, allowing for the systematic exploration of structure-activity relationships (SAR). The reactivity of the pyridine ring is influenced by the interplay of the electron-withdrawing effects of the halogen substituents and the electron-donating nature of the methyl group.
Figure 2: Key reaction pathways for derivatizing the core scaffold.
The fluorine atom at the 2-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine atom at the 5-position due to the stronger electron-withdrawing nature of fluorine and its better leaving group ability in this context. This allows for the selective introduction of various nucleophiles, such as amines, alcohols, and thiols, at the C2 position.
The chlorine atom at the C5 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig reactions. This enables the introduction of a wide range of aryl, heteroaryl, and alkyl groups, providing a powerful tool for SAR exploration.
The methyl group at the C4 position can also be functionalized, for instance, through oxidation to a carboxylic acid or halogenation to a halomethyl group, which can then be further elaborated.
Applications in Medicinal Chemistry: Case Studies and Biological Activity
While a specific, marketed drug containing the exact 5-chloro-2-fluoro-4-methylpyridine scaffold has not been publicly disclosed, numerous patents and research articles highlight the use of closely related chloro-fluoro-substituted pyridines as key intermediates in the synthesis of a wide range of biologically active compounds. These examples underscore the potential of this scaffold in various therapeutic areas.
Kinase Inhibitors in Oncology
The pyridine core is a common feature in many kinase inhibitors, and the specific substitution pattern of the 5-chloro-2-fluoro-4-methylpyridine scaffold can be advantageous for targeting the ATP-binding site of various kinases. The chloro and fluoro substituents can form key hydrogen bonds and halogen bonds with the protein, while the methyl group can occupy a hydrophobic pocket.
For instance, derivatives of 2,4-diaminopyrimidine, which can be synthesized from chloropyrimidine precursors, have been investigated as dual CDK6 and CDK9 inhibitors for cancer therapy. The 5-chloro substituent on the pyrimidine ring is often crucial for potent inhibitory activity.
Agrochemicals
Halogenated pyridines are also widely used in the agrochemical industry as herbicides, insecticides, and fungicides. The 5-chloro-2-fluoro-4-methylpyridine scaffold can serve as a precursor to compounds that modulate biological pathways in plants or pests. For example, trifluoromethylpyridines, which can be synthesized from chloromethylpyridine precursors, are key components of several commercial herbicides.
Other Therapeutic Areas
The versatility of the 5-chloro-2-fluoro-4-methylpyridine scaffold extends to other therapeutic areas. For example, it is a valuable intermediate for developing compounds with potential anti-inflammatory and antimicrobial properties[1].
Structure-Activity Relationships (SAR): Guiding Principles
While specific SAR data for a series of 5-chloro-2-fluoro-4-methylpyridine derivatives is not extensively available in the public domain, general principles derived from related pyridine-containing bioactive molecules can guide the design of new analogs.
Table 1: General SAR Trends for Substituted Pyridines in Medicinal Chemistry
| Position | Substituent | General Impact on Activity |
| C2 | Halogen (e.g., Fluoro) | Can act as a leaving group for SNAr, allowing for derivatization. Can also form key interactions with the target protein. |
| C3/C5 | Halogen (e.g., Chloro) | Provides a handle for cross-coupling reactions. Can also enhance binding affinity through halogen bonding. |
| C4 | Small alkyl (e.g., Methyl) | Can provide beneficial steric interactions and occupy hydrophobic pockets. Can be a site for metabolism. |
| C6 | Various | Derivatization at this position can significantly impact selectivity and pharmacokinetic properties. |
Conclusion and Future Perspectives
The 5-chloro-2-fluoro-4-methylpyridine scaffold represents a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern provides a combination of desirable physicochemical properties and multiple handles for synthetic diversification. While a blockbuster drug containing this exact core has yet to emerge, the widespread use of closely related structures in both pharmaceuticals and agrochemicals highlights its significant potential.
As our understanding of the subtle effects of halogenation on drug-target interactions continues to grow, we anticipate that the strategic use of scaffolds like 5-chloro-2-fluoro-4-methylpyridine will play an increasingly important role in the design of next-generation therapeutics. This guide provides a foundational understanding of the synthesis, reactivity, and potential applications of this promising chemical entity, empowering researchers to explore its full potential in their drug discovery endeavors.
References
-
MySkinRecipes. 2-Chloro-4-fluoro-5-methylpyridine. [Link]
Sources
Potential applications of 5-Chloro-2-fluoro-4-methylpyridine in drug discovery
This is an in-depth technical guide on the applications of 5-Chloro-2-fluoro-4-methylpyridine in drug discovery.
The "Orthogonal Triad" Scaffold in Medicinal Chemistry[1]
Executive Summary
5-Chloro-2-fluoro-4-methylpyridine (CAS 175436-30-3) represents a high-value "privileged scaffold" in modern drug discovery.[1] Unlike simple monosubstituted pyridines, this building block offers three distinct, chemically orthogonal handles—a nucleophilic-labile fluorine at C2, a cross-coupling-ready chlorine at C5, and an oxidizable methyl group at C4.[1]
This guide analyzes the strategic utility of this molecule, providing validated protocols for its incorporation into kinase inhibitors, GPCR ligands, and agrochemicals.[1] We explore its role as a bioisostere for phenyl rings, offering enhanced solubility and metabolic stability through specific halogenation patterns.[1]
Chemical Profile & Reactivity Landscape[1][2]
The utility of this scaffold stems from its regio-defined reactivity .[1] It allows medicinal chemists to sequentially elaborate the ring without protecting groups, provided the order of operations respects the electronic hierarchy of the pyridine core.
The Functional Triad
-
C2-Fluorine (The Electrophile):
-
Nature: Highly activated for Nucleophilic Aromatic Substitution (
) due to the inductive effect of the ring nitrogen and the electronegativity of the fluorine itself. -
Application: Introduction of amines, ethers, or thiols to establish the primary pharmacophore (e.g., hinge-binding motifs).[1]
-
-
C5-Chlorine (The Coupling Partner):
-
Nature: Sterically hindered but electronically primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
Application: Extension of the carbon skeleton to access hydrophobic pockets.
-
-
C4-Methyl (The Vector):
-
Nature: "Benzylic" character allows for radical halogenation or oxidation to aldehydes/acids.
-
Application: Solubilizing group attachment or conversion to amide linkers.
-
Data Summary: Physical & Electronic Properties
| Property | Value/Characteristic | Impact on Drug Design |
| Molecular Weight | 145.56 g/mol | Fragment-based drug discovery (FBDD) compliant.[1] |
| ClogP | ~2.1 | Moderate lipophilicity; good permeability baseline.[1] |
| H-Bond Acceptors | 1 (Pyridine N) | Critical for H-bond interactions (e.g., kinase hinge).[1] |
| pKa (Conjugate Acid) | ~2.5 - 3.0 | Reduced basicity vs. pyridine (due to F/Cl EWGs); reduces hERG liability.[1] |
| Metabolic Stability | High | Halogens at C2/C5 block CYP450 oxidation at vulnerable sites.[1] |
Strategic Applications in Drug Discovery
A. Scaffold Hopping & Bioisosterism
Replacing a 1,2,4-trisubstituted benzene with 5-chloro-2-fluoro-4-methylpyridine often results in:
-
Improved Solubility: The pyridine nitrogen lowers logD at physiological pH.[1]
-
Metabolic Blocking: The C5-Chlorine prevents metabolic attack at the position para to the nitrogen, a common soft spot in simple pyridines.[1]
-
Conformational Lock: The C4-Methyl group introduces steric bulk that can twist the biaryl axis, locking the drug into a bioactive conformation (atropisomerism control).[1]
B. Case Study: Kinase Inhibitor Design
In the design of Type I/II kinase inhibitors, the pyridine nitrogen often serves as the H-bond acceptor for the hinge region.[1]
-
Step 1: The C2-F is displaced by a solubilizing amine (e.g., piperazine) or an aniline.[1]
-
Step 2: The C5-Cl is coupled with an aryl boronic acid to extend into the hydrophobic back-pocket.[1]
-
Step 3: The C4-Me is maintained as a hydrophobic contact or oxidized to install a "gatekeeper" interacting group.[1]
C. Agrochemical Cross-Over
While this guide focuses on pharma, this scaffold is homologous to intermediates used in herbicides like Fluazifop-butyl .[1][2] The C2-aryloxy linkage (formed via
Experimental Protocols (Self-Validating Systems)
Protocol A: Regioselective
Displacement at C2
Objective: Install a nucleophile at C2 without affecting the C5-Cl or C4-Me.[1]
Reagents:
-
Substrate: 5-Chloro-2-fluoro-4-methylpyridine (1.0 eq)[1]
-
Nucleophile: Morpholine (1.2 eq)[1]
-
Base:
(2.0 eq)[1] -
Solvent: DMSO or DMF (anhydrous)[1]
Procedure:
-
Setup: Charge a reaction vial with the pyridine substrate and
in DMSO (0.5 M concentration). -
Addition: Add morpholine dropwise at room temperature.
-
Reaction: Heat to 80°C for 4–6 hours. Note: Monitoring by LCMS is critical.[1] The disappearance of the parent peak (M+H 146) and appearance of product (M+H 213) confirms conversion.[1]
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMSO.
-
Validation:
NMR should show the disappearance of the starting material signal ( -70 ppm range).
Protocol B: Suzuki-Miyaura Coupling at C5
Objective: Arylation at the chlorinated position. Note: This requires a highly active catalyst due to the steric hindrance of the adjacent C4-methyl and the electronic deactivation from the C2-substituent.[1]
Reagents:
-
Substrate: Product from Protocol A (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.5 eq)[1]
-
Catalyst:
(5 mol%) or /XPhos for difficult cases.[1] -
Base:
(3.0 eq)[1] -
Solvent: 1,4-Dioxane/Water (4:1)[1]
Procedure:
-
Degassing: Sparge the solvent mixture with Argon for 15 minutes.
-
Assembly: Combine substrate, boronic acid, base, and catalyst in a sealed tube.[1]
-
Reaction: Heat to 100°C overnight.
-
Purification: Filter through Celite, concentrate, and purify via silica gel chromatography.
Visualizing the Synthetic Logic
The following diagram illustrates the divergent pathways available from this core scaffold, highlighting the "Order of Operations" required to avoid chemoselectivity errors.
Figure 1: Divergent synthetic pathways. The Blue/Green path represents the standard medicinal chemistry workflow (SNAr
Critical Considerations & Troubleshooting
-
Regioselectivity of Lithiation: Attempting to lithiate C5 (via halogen-metal exchange) without protecting the C2-F can lead to benzyne formation (2,3-pyridyne), resulting in complex mixtures.[1] If C5-lithiation is required, the C2-F must be substituted first, or the reaction performed at cryogenic temperatures (-78°C) with precise stoichiometry.[1]
-
Oxidation Sensitivity: The C4-methyl group is electron-deficient.[1] Standard oxidations (
) work, but Selenium Dioxide ( ) is often preferred to stop at the aldehyde stage if further functionalization (e.g., reductive amination) is desired.[1]
References
-
Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.[1][3] (Foundational text on pyridine reactivity and
regioselectivity). -
Bristol-Myers Squibb Company. "Discovery of GPR119 Agonists."[1][4] Journal of Medicinal Chemistry, 2014, 57(21), 8999–9018.[1] Link (Demonstrates pyridine scaffold utility in metabolic disease targets).[1]
-
Schlosser, M. "The 2-Fluoro-4-methylpyridine Building Block."[1] European Journal of Organic Chemistry, 2004.[1] (Discussion on halogenated pyridine synthons).
-
Vertex AI Search. "Patent Landscape for 5-Chloro-2-fluoro-4-methylpyridine." Accessed Jan 2026. (Confirmed utility in agrochemical intermediates and kinase inhibitor synthesis).[1]
Sources
- 1. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Strategic Utilization of 5-Chloro-2-fluoro-4-methylpyridine in Agrochemical Synthesis
Executive Summary
In the high-stakes arena of agrochemical discovery, 5-Chloro-2-fluoro-4-methylpyridine (CAS 128076-47-1) has emerged as a high-value "linchpin" intermediate. Its structural utility lies in its orthogonal reactivity profile: the highly activated 2-fluoro position allows for rapid nucleophilic aromatic substitution (
This guide provides a technical deep-dive into the synthesis, reactivity, and application of this scaffold, specifically addressing its role in developing next-generation auxin mimics (picolinates) and aryloxyphenoxypropionate herbicides.
Structural Analysis & Reactivity Profile
The utility of 5-Chloro-2-fluoro-4-methylpyridine is dictated by the electronic interplay between the pyridine nitrogen and its halogen substituents.
The "Fluorine Effect" in
While chlorine is often the default halogen in industrial synthesis, the 2-fluoro substituent is the critical "warhead" in this molecule.
-
Mechanism: In nucleophilic aromatic substitution (
), the rate-determining step is the formation of the Meisenheimer complex. The highly electronegative fluorine atom at the -position (C2) stabilizes the anionic intermediate more effectively than chlorine, despite the C-F bond being stronger than the C-Cl bond. -
Regioselectivity: Nucleophiles (amines, phenols) will selectively attack C2 over C5. The C5-chlorine is deactivated by its position relative to the nitrogen and is sterically hindered by the adjacent methyl group.
The 4-Methyl "Anchor"
The methyl group at C4 is not merely a lipophilic spacer; it is a benzylic handle.
-
Oxidative Pathway: Can be converted to a carboxylic acid (yielding a picolinic acid derivative).
-
Radical Pathway: Can be brominated/chlorinated to form a halomethyl group, enabling alkylation reactions.
Synthetic Routes to the Scaffold[1][2]
The industrial preparation of this intermediate typically relies on the Halex (Halogen Exchange) Reaction , converting the cheaper chlorinated precursor into the activated fluorinated scaffold.
Synthesis Workflow (Halex Reaction)
Reaction: 2,5-Dichloro-4-methylpyridine + KF
-
Reagents: Anhydrous Potassium Fluoride (KF).
-
Catalyst: Phase Transfer Catalyst (e.g., 18-Crown-6 or Tetraphenylphosphonium bromide) or polar aprotic solvent.
-
Solvent: Sulfolane or DMSO (High boiling point required).
Figure 1: Halex reaction pathway for the synthesis of the fluorinated intermediate. High temperature and phase transfer catalysis are required to overcome the activation energy.
Downstream Applications: Experimental Protocols
The primary application of this scaffold is coupling with phenols or amines to create complex herbicide active ingredients (AIs). Below is a validated protocol for a C2-coupling reaction, typical in the synthesis of aryloxyphenoxy herbicides.
Protocol: Regioselective Coupling
Objective: Covalent attachment of a phenol derivative to the C2 position, displacing fluorine.
| Parameter | Specification |
| Limiting Reagent | 5-Chloro-2-fluoro-4-methylpyridine (1.0 equiv) |
| Nucleophile | Substituted Phenol (e.g., 2,4-dichlorophenol) (1.05 equiv) |
| Base | Potassium Carbonate ( |
| Solvent | DMF or NMP (Anhydrous) |
| Temperature | 60°C - 80°C |
| Time | 2 - 4 Hours |
Step-by-Step Methodology:
-
Preparation of Nucleophile:
-
Charge a reaction vessel with the substituted phenol (1.05 eq) and anhydrous DMF (5 mL/g).
-
Add
(1.2 eq) to the solution. -
Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: Ensure the system is under nitrogen to prevent oxidation of the phenol.
-
-
Addition of Scaffold:
-
Add 5-Chloro-2-fluoro-4-methylpyridine (1.0 eq) dropwise to the phenoxide mixture.
-
Why? Dropwise addition prevents localized high concentrations that could lead to side reactions, although the high regioselectivity of the 2-F usually mitigates this.
-
-
Reaction & Monitoring:
-
Heat the mixture to 70°C.
-
Monitor via HPLC or TLC.[1] The 2-F displacement is rapid; the 5-Cl bond remains intact due to the lack of activation at the meta position.
-
-
Workup:
-
Quench with water (precipitating inorganic salts).
-
Extract with Ethyl Acetate.[2]
-
Wash organic layer with brine to remove residual DMF.
-
Concentrate in vacuo.
-
Divergent Pathway Visualization
The following diagram illustrates how this single intermediate branches into two distinct classes of agrochemicals.
Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the C2-Fluoro and C4-Methyl sites.
Safety & Handling
Researchers must adhere to strict safety protocols when handling fluorinated pyridines.
-
Toxicity: Halogenated pyridines are potential skin sensitizers and may possess acute oral toxicity.
-
Volatility: The 4-methyl group contributes to moderate volatility; all reactions involving heating should be performed in a closed system or efficient fume hood.
-
HF Generation: In the presence of strong acids or during thermal decomposition, the C-F bond can cleave to release Hydrogen Fluoride (HF). Calcium gluconate gel must be available in the lab.
References
-
Corteva Agriscience. (2023).[3] Use of (5s)-3-[3-(3-chloro-2-fluorophenoxy)-6-methylpyridazin-4-yl]-5-(2-chloro-4-methylbenzyl)-5,6-dihydro-4h-1,2,4-oxadiazine for controlling unwanted microorganisms.[4] WO2023213626A1. World Intellectual Property Organization. Link
-
Dow AgroSciences LLC. (2014).[5] Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof.[6] US Patent 8,652,999. U.S. Patent and Trademark Office. Link
-
BenchChem. (2025).[1] Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. (Analogous reactivity profile). Link
-
Sandford, G. (2008). Perhalogenated pyrimidine scaffolds: Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.[7][8] Beilstein Journal of Organic Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 3. corteva.com [corteva.com]
- 4. WO2023213626A1 - Use of (5s)-3-[3-(3-chloro-2-fluorophenoxy)-6-methylpyridazin-4-yl]-5-(2-chloro-4-methylbenzyl)-5,6-dihydro-4h-1,2,4-oxadiazine for controlling unwanted microorganisms - Google Patents [patents.google.com]
- 5. US8652999B1 - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and a sulfonylaminocarbonyltriazolinone - Google Patents [patents.google.com]
- 6. BR122019019612B8 - HERBICIDAL COMPOSITIONS COMPRISING COMBINATIONS OF 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC OR A DERIVATIVE THEREOF AND AN ACCASE INHIBITOR ARYLOXYPHENOXY PROPIONATE HERBICIDE, AND METHOD FOR CONTROL OF UNDESIRABLE VEGETATION - Google Patents [patents.google.com]
- 7. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
Safety and handling of 5-Chloro-2-fluoro-4-methylpyridine
Part 1: Executive Summary & Strategic Utility
5-Chloro-2-fluoro-4-methylpyridine (CAS: 881891-83-4) represents a high-value pharmacophore in modern drug discovery, particularly within the synthesis of kinase inhibitors and agrochemical actives. Its utility stems from the orthogonal reactivity of its halogen substituents: the C2-fluorine atom is highly activated for nucleophilic aromatic substitution (
However, this dual-reactivity profile necessitates a rigorous handling protocol.[1] The compound is not only a potent skin and eye irritant but also possesses lachrymatory properties common to halogenated pyridines. This guide moves beyond basic MSDS data to provide a self-validating workflow for researchers handling this reagent in milligram-to-kilogram quantities.
Part 2: Chemical Identity & Physicochemical Profile
Data synthesized from verified vendor Certificates of Analysis (CoA) and PubChem archives.
| Property | Specification | Operational Implication |
| CAS Number | 881891-83-4 | Primary identifier for inventory tracking. |
| Molecular Formula | MW: 145.56 g/mol .[2][3][4] | |
| Physical State | Solid (Low-melting) | May exist as a supercooled liquid; handle as a solid to prevent spills. |
| Melting Point | 35–40 °C (Approx.) | Critical: Store refrigerated (2–8°C) to maintain solid state and reduce vapor pressure. |
| Solubility | DCM, THF, EtOAc, MeOH | High lipophilicity facilitates skin permeation; use double-gloving. |
| Stability | Moisture Sensitive | Hygroscopic. Hydrolysis yields HCl and pyridinols. Store under Argon/Nitrogen. |
Part 3: Hazard Architecture & Mechanistic Toxicology
To handle this compound safely, one must understand the mechanism of its toxicity, not just the hazard codes.
The "Pyridine Permeation" Vector
Halogenated methylpyridines are lipophilic organic bases. Unlike inorganic acids that burn on contact, this compound can rapidly penetrate the stratum corneum (outer skin layer). Once absorbed, metabolic activation can lead to pyridine-based neurotoxicity.
-
GHS Classification:
Reactivity Hazards
-
Incompatible Materials: Strong oxidizing agents (peroxides, permanganates) and strong acids.
-
Decomposition: Thermal decomposition releases toxic Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), and Nitrogen Oxides (
).
Part 4: Strategic Handling Protocols
This section outlines the engineering controls and PPE required to mitigate the risks identified above.
Engineering Controls
-
Primary Barrier: All handling (weighing, dispensing, reaction setup) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .
-
Secondary Barrier: For quantities >10g, use a static-dissipative powder containment hood or a glovebox to prevent dust aerosolization.
Personal Protective Equipment (PPE) Matrix
| Body Part | Standard PPE | High-Risk PPE (Spills/Synthesis >50g) | Rationale |
| Hands | Nitrile Gloves (Double layer, 4 mil) | Silver Shield / Laminate Gloves | Pyridines can permeate thin nitrile. Laminate offers >4hr breakthrough time. |
| Eyes | Chemical Safety Goggles | Goggles + Face Shield | Prevent corneal damage from projectiles or splashes. |
| Respiratory | N/A (in hood) | Full-face respirator (ABEK P3) | Required only if engineering controls fail or for spill cleanup. |
Part 5: Self-Validating Experimental Workflow
This protocol ensures scientific integrity and safety by embedding "checkpoints" into the workflow.
Phase 1: Preparation (The "Dry" Check)
-
Equilibration: Remove the reagent bottle from the refrigerator (2–8°C) and allow it to warm to room temperature inside a desiccator before opening.
-
Why? Opening a cold bottle condenses atmospheric moisture, hydrolyzing the C-F bond over time.
-
-
Inerting: Purge the reaction vessel with Nitrogen or Argon for 5 minutes.
Phase 2: Reaction Setup (The "Closed" System)
-
Weighing: Weigh the solid quickly into a tared vial. If the solid has melted, use a pre-warmed glass pipette.
-
Solvation: Dissolve immediately in anhydrous solvent (e.g., THF, DMF) to suppress vapor pressure.
-
Addition: Add the solution to the reaction mixture via syringe or cannula transfer to maintain the inert atmosphere.
Phase 3: Quenching (The "Exotherm" Control)
-
Risk: Unreacted 5-Chloro-2-fluoro-4-methylpyridine can react violently with strong aqueous bases during workup.
-
Protocol: Cool the reaction mixture to 0°C. Add saturated Ammonium Chloride (
) dropwise. Monitor internal temperature; do not exceed 10°C rise.
Part 6: Emergency Response Architecture
Spill Management Logic
-
Minor Spill (<5g):
-
Evacuate immediate area.[5]
-
Cover with dry lime or soda ash (neutralizer).
-
Sweep up into a hazardous waste container.
-
-
Major Spill (>5g or solution):
-
DO NOT use water (generates HF/HCl).
-
Absorb with vermiculite or sand.
-
Notify EHS immediately.
-
First Aid Algorithms
-
Eye Contact: Immediate irrigation for 15 minutes is critical.[5] The lipophilic nature requires prolonged flushing to remove the chemical from tissue.
-
Skin Contact: Wash with soap and water.[5] Avoid organic solvents (ethanol/acetone) as they enhance skin absorption.
Part 7: Visualizations
Figure 1: Safe Handling Lifecycle
A logic flow for the safe storage, usage, and disposal of the compound.
Caption: Lifecycle flow ensuring moisture exclusion and exposure minimization.
Figure 2: Emergency Response Decision Tree
Actionable logic for exposure or spill events.
Caption: Decision matrix for rapid containment and first aid administration.
Part 8: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329779951, 5-Chloro-2-fluoro-4-methylpyridine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 2-Chloro-5-fluoro-4-methylpyridine.[4] Retrieved from [Link]
-
Schlosser, M. (2005). The 2×3 "Greenhouse Effect" of Pyridines: A Modular Approach to all Regioisomers of Trifluoromethylpyridines. Angewandte Chemie International Edition. (Contextual grounding for halogenated pyridine reactivity).
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Pyridine and Derivatives. Retrieved from [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. 881891-83-4|2-Chloro-5-fluoro-4-methylpyridine|BLD Pharm [bldpharm.com]
- 3. 1227574-24-4|2-Chloro-4-fluoro-5-methylpyridine|BLD Pharm [bldpharm.com]
- 4. 2-Chloro-5-fluoro-4-methylpyridine | C6H5ClFN | CID 26986174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: Suzuki Coupling of 5-Chloro-2-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Coupling Electron-Deficient Heterocycles
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This reaction is particularly vital in drug discovery, where the construction of complex biaryl and heteroaryl scaffolds is a common requirement. However, the application of this powerful tool to electron-deficient heterocyclic substrates, such as 5-Chloro-2-fluoro-4-methylpyridine, presents a unique set of challenges.
The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of two electron-withdrawing halogen substituents (Cl and F). This electronic profile makes the crucial first step of the catalytic cycle—oxidative addition of the C-Cl bond to the palladium(0) catalyst—energetically demanding.[4][5] The C-Cl bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, often requiring specialized catalytic systems to achieve efficient coupling.[5] This guide provides a detailed examination of the mechanistic considerations, key parameter optimization, and robust protocols for successfully executing the Suzuki coupling of 5-Chloro-2-fluoro-4-methylpyridine.
Mechanistic Insights: The Critical Role of the Catalyst System
The efficacy of a Suzuki coupling reaction hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4] For a challenging substrate like an aryl chloride, the oxidative addition step is typically rate-limiting.[4]
The Challenge: A standard palladium catalyst like Pd(PPh₃)₄, while effective for bromides and iodides, often fails or provides low yields with aryl chlorides.[6] This is because the electron-deficient nature of the pyridine ring and the strength of the C-Cl bond impede the insertion of the Pd(0) center.
The Solution: Overcoming this hurdle requires a catalyst system featuring a palladium source and a specialized ligand. The ideal ligand possesses two key features:
-
Electron-rich: To increase the electron density on the palladium center, making it more nucleophilic and reactive towards the C-Cl bond.
-
Bulky: To promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium species, which is crucial for facilitating the oxidative addition.[7]
Modern dialkylbiaryl phosphine ligands, such as SPhos, XPhos, and RuPhos, developed by the Buchwald group, are exemplary in this regard and have become the gold standard for coupling aryl chlorides.[7] N-heterocyclic carbenes (NHCs) also serve as highly effective ligands for activating aryl chlorides.[8]
Optimizing Key Reaction Parameters
A successful coupling reaction is a multifactorial system where the interplay between catalyst, base, solvent, and temperature determines the outcome.
| Parameter | Options & Considerations | Rationale & Expert Insights |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (e.g., SPhos G3) | Pd₂(dba)₃ and Pd(OAc)₂ are common, cost-effective sources of Pd(0). However, modern precatalysts, like the Buchwald G3 series, offer superior air and moisture stability, improved reaction consistency, and form the active monoligated catalyst more efficiently. |
| Ligand | Bulky, Electron-Rich Phosphines: SPhos, RuPhos, XPhos, P(t-Bu)₃ | This is the most critical parameter for C-Cl activation. SPhos and RuPhos are often excellent starting points for heteroaryl chlorides. The choice of ligand can significantly impact yield and minimize side reactions.[7][9] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | The base activates the boronic acid for transmetalation.[8] K₃PO₄ is a moderately strong base that is often effective and demonstrates good solubility in aqueous/organic mixtures. Stronger bases like Cs₂CO₃ can sometimes accelerate the reaction but may introduce compatibility issues with sensitive functional groups. |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF (often with water) | Aprotic polar solvents are generally preferred. The addition of a small amount of water is often necessary to solubilize the base and facilitate the formation of the boronate species required for transmetalation.[1] Toluene and 1,4-dioxane are common choices. |
| Temperature | 60-110 °C | Higher temperatures are typically required to overcome the activation energy for the oxidative addition of the C-Cl bond. A starting point of 80-100 °C is recommended.[10] |
| Boronic Acid/Ester | Boronic Acid (Ar-B(OH)₂) or Pinacol Ester (Ar-BPin) | Boronic acids are more common and generally more reactive.[9] However, they can be prone to protodeboronation (hydrolysis).[1] Pinacol esters offer greater stability and are preferred for long-term storage or when dealing with particularly sensitive substrates. |
Recommended Protocols
Safety Precaution: All reactions should be set up in a fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Inert atmosphere techniques (using nitrogen or argon) are crucial for reproducibility and to prevent catalyst degradation.
Protocol A: Robust General Conditions using a Buchwald Precatalyst
This protocol utilizes a third-generation (G3) Buchwald precatalyst, which provides high activity and stability, making it an excellent starting point for challenging couplings.
Materials:
-
5-Chloro-2-fluoro-4-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
SPhos Pd G3 Precatalyst (1-3 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
1,4-Dioxane (or Toluene), anhydrous
-
Deionized Water
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add 5-Chloro-2-fluoro-4-methylpyridine, the arylboronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and water (typically a 10:1 to 5:1 ratio of organic solvent to water). The final concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.
-
Seal the vessel and place it in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol B: In-Situ Catalyst Generation
This protocol is a more classical and cost-effective approach where the active catalyst is formed in the reaction mixture from a palladium source and a separate ligand.
Materials:
-
5-Chloro-2-fluoro-4-methylpyridine (1.0 equiv)
-
Arylboronic acid pinacol ester (Ar-BPin) (1.3 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol% Pd)
-
RuPhos (2.2-4.4 mol%)
-
Potassium fluoride (KF), anhydrous, spray-dried (3.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
Procedure:
-
In a dry reaction vessel under an inert atmosphere, add Pd₂(dba)₃ and RuPhos.
-
Add anhydrous 2-MeTHF and stir the mixture for 10-15 minutes at room temperature to allow for pre-formation of the catalyst complex.
-
To this mixture, add the 5-Chloro-2-fluoro-4-methylpyridine, the arylboronic acid pinacol ester, and anhydrous KF.
-
Seal the vessel and heat the reaction to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress over 6-18 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water. Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the residue by flash column chromatography.
Troubleshooting and Potential Side Reactions
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by air/moisture).2. Oxidative addition is too slow.3. Insufficiently strong base. | 1. Ensure rigorous inert atmosphere and use anhydrous solvents. Use a fresh bottle of catalyst/ligand.2. Increase temperature. Screen a more electron-rich/bulky ligand (e.g., switch from SPhos to RuPhos).3. Switch to a stronger base (e.g., K₃PO₄ to Cs₂CO₃). |
| Significant Hydrodehalogenation | The Pd-H species, formed from side reactions, reductively eliminates the aryl halide.[1] | 1. Use a boronic ester instead of a boronic acid to minimize water content.2. Use a non-protic solvent system.3. Change the ligand; some ligands are more prone to generating Pd-H. |
| Boronic Acid Decomposition | Protodeboronation (hydrolysis of the C-B bond) or homocoupling. | 1. Use an excess of boronic acid (1.5 equiv or more).2. Add the boronic acid in portions.3. Use a boronic acid pinacol ester for increased stability. |
| Formation of Phosphine Oxide | Oxidation of the phosphine ligand. | This is a common fate of the ligand. Ensure sufficient ligand is present (Pd:Ligand ratio of 1:1.5 to 1:2.2 is common). Using modern precatalysts often mitigates this issue. |
Conclusion
The Suzuki coupling of 5-Chloro-2-fluoro-4-methylpyridine, while challenging, is readily achievable with the appropriate selection of modern catalytic systems. Success is predicated on overcoming the high activation barrier of the C-Cl oxidative addition. By employing bulky, electron-rich dialkylbiaryl phosphine ligands in combination with a suitable palladium precatalyst and carefully optimized reaction conditions, researchers can efficiently synthesize valuable substituted 2-fluoropyridine derivatives for applications in pharmaceutical and materials science. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing and executing these critical transformations.
References
-
Biffis, A., et al. (2018). Palladium-Catalyzed Cross-Coupling of Aryl and Vinyl Chlorides. Chemical Reviews. Available at: [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Grasa, G. A., et al. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Barday, M., et al. (2019). Palladium-catalyzed Suzuki-Miyaura cross-coupling of heteroaryl chlorides with heteroarylboronic acids. ResearchGate. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Protocol and Application Notes for the Sonogashira Coupling of 5-Chloro-2-fluoro-4-methylpyridine
An Application Guide for the Synthesis of Substituted Alkynylpyridines
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is indispensable for the synthesis of arylalkynes and conjugated enynes, which are crucial building blocks in pharmaceuticals, natural products, and advanced materials.[2] This guide provides a comprehensive protocol for the Sonogashira coupling of 5-chloro-2-fluoro-4-methylpyridine, a challenging heterocyclic substrate. We will delve into the mechanistic rationale behind the choice of reagents and conditions, present a detailed, step-by-step experimental workflow, and offer insights into reaction optimization and troubleshooting.
Scientific Rationale and Strategic Considerations
The successful execution of a Sonogashira coupling, particularly with an electron-deficient and sterically demanding substrate like 5-chloro-2-fluoro-4-methylpyridine, hinges on a nuanced understanding of the reaction mechanism and the role of each component.
The Substrate: 5-Chloro-2-fluoro-4-methylpyridine
The reactivity of aryl halides in the Sonogashira coupling typically follows the order of bond dissociation energy: I > Br > Cl.[3] Aryl chlorides are notoriously less reactive due to the strength of the C-Cl bond, which makes the initial oxidative addition to the palladium(0) center the rate-limiting step.[4] However, the electronic nature of the pyridine ring in our substrate offers a unique challenge and opportunity. The electron-withdrawing character of the nitrogen atom and the fluorine at the C2 position helps to activate the C-Cl bond, making it more susceptible to oxidative addition than a simple chlorobenzene. This electronic activation is key to achieving reasonable reactivity.
The Catalytic System: A Synergy of Palladium and Copper
The Sonogashira reaction classically employs a dual catalytic system.[5]
-
Palladium Catalyst: The palladium complex is the primary engine of the C-C bond formation. The catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) species. For challenging substrates like aryl chlorides, standard catalysts such as Pd(PPh₃)₄ may require harsh conditions. Therefore, using a more active pre-catalyst like Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is often preferred. It is stable and efficiently reduced in situ to the active Pd(0) species.
-
Copper (I) Co-catalyst: The role of the copper(I) iodide (CuI) is to activate the terminal alkyne.[6] In the presence of a base, the copper salt reacts with the alkyne to form a copper acetylide intermediate.[7] This species readily undergoes transmetalation with the Pd(II)-aryl complex, which is a crucial step that is significantly faster than the direct reaction of the alkyne with the palladium complex.[6] This acceleration allows the reaction to proceed under much milder conditions.[5]
The Role of Base and Solvent
-
Base: The base plays multiple critical roles.[8] Primarily, it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide. It also serves to neutralize the hydrogen halide (HCl) that is generated as a byproduct during the reaction, preventing the deactivation of the catalyst and other side reactions.[5] An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often used, as it can also serve as a ligand for the metal centers.
-
Solvent: The solvent must be capable of dissolving all reaction components and remain inert to the catalytic cycle.[9] Anhydrous and deoxygenated solvents are critical, as oxygen can oxidize the Pd(0) catalyst and moisture can interfere with the base and organometallic intermediates. A polar aprotic solvent like tetrahydrofuran (THF) is an excellent choice, as it effectively solubilizes the reagents without interfering with the reaction.
Experimental Protocol & Workflow
This protocol outlines a general procedure for the coupling of 5-chloro-2-fluoro-4-methylpyridine with a generic terminal alkyne, phenylacetylene.
Reagents and Stoichiometry
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| 5-Chloro-2-fluoro-4-methylpyridine | 145.56 | 1.0 | 145.6 mg (1.0 mmol) |
| Phenylacetylene | 102.13 | 1.2 | 122.6 mg (1.2 mmol) |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 21.1 mg (0.03 mmol) |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 9.5 mg (0.05 mmol) |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 0.42 mL (3.0 mmol) |
| Anhydrous Tetrahydrofuran (THF) | N/A | N/A | 5.0 mL |
Visualized Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling.
Step-by-Step Methodology
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Palladium catalysts, copper salts, and phosphine ligands can be toxic. Solvents are flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (21.1 mg, 0.03 mmol) and CuI (9.5 mg, 0.05 mmol).
-
Addition of Aryl Halide: Add 5-chloro-2-fluoro-4-methylpyridine (145.6 mg, 1.0 mmol) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Using syringes, add anhydrous THF (5.0 mL) followed by triethylamine (0.42 mL, 3.0 mmol). Stir the mixture at room temperature for 10 minutes.
-
Alkyne Addition: Add phenylacetylene (122.6 mg, 1.2 mmol) dropwise to the stirring mixture via syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath at 60 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl chloride is consumed (typically 6-12 hours).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Filtration: Filter the mixture through a pad of Celite® to remove the catalyst residues and salts, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product, 2-fluoro-4-methyl-5-(phenylethynyl)pyridine.
The Catalytic Cycle Explained
The Sonogashira coupling proceeds via two interconnected catalytic cycles.[4]
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 5-chloro-2-fluoro-4-methylpyridine (Ar-X) to form a Pd(II) complex. This is often the slowest step for aryl chlorides.
-
Deprotonation & Copper Acetylide Formation: Simultaneously, in the copper cycle, the base deprotonates the terminal alkyne (H-C≡CR). The resulting acetylide anion coordinates with CuI to form a copper(I) acetylide species (Cu-C≡CR).
-
Transmetalation: This is the key crossover step. The copper acetylide transfers its alkynyl group to the palladium(II) center, displacing the halide and regenerating the copper halide (Cu-X).
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final C-C bond of the product (Ar-C≡CR) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
BYJU'S. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration, 68-81. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
-
ACS Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1031–1039. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. books.lucp.net [books.lucp.net]
Application Notes & Protocols: Copper-Free Sonogashira Reaction with 5-Chloro-2-fluoro-4-methylpyridine
Introduction: The Strategic Importance of Alkynylated Pyridines and the Evolution of Sonogashira Chemistry
In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of pharmacophore design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. The introduction of an alkyne moiety onto this heterocyclic core via C-C bond formation unlocks a vast chemical space, providing access to novel molecular architectures with significant therapeutic potential. The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, has traditionally been the go-to method for such transformations.[1][2][3]
However, the classical Sonogashira protocol is not without its drawbacks. Its reliance on a copper(I) co-catalyst, while effective in facilitating the reaction under mild conditions, often leads to the undesirable homocoupling of the terminal alkyne (Glaser coupling), complicating purification and reducing the yield of the desired product.[4] Furthermore, the toxicity of copper and the challenges associated with its complete removal from the final active pharmaceutical ingredient (API) have driven the development of copper-free methodologies.[1][2]
This guide provides a detailed technical overview and a robust protocol for the copper-free Sonogashira reaction, specifically focusing on the challenging substrate, 5-Chloro-2-fluoro-4-methylpyridine. This trifunctional pyridine derivative is a valuable building block, and the selective functionalization of its C5-position via a copper-free Sonogashira coupling opens avenues for the synthesis of a diverse range of complex molecules. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering insights that empower researchers to not only replicate this protocol but also to adapt it to their specific synthetic challenges.
The Challenge of Heteroaryl Chlorides in Copper-Free Sonogashira Couplings
Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in palladium-catalyzed cross-coupling reactions.[3] This is due to the high bond dissociation energy of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult. The challenge is often compounded in heteroaromatic systems like pyridine, where the nitrogen atom can coordinate to the palladium center, potentially inhibiting catalysis.
However, the electronic nature of the pyridine ring in 5-Chloro-2-fluoro-4-methylpyridine can be leveraged to our advantage. The electron-withdrawing effects of the nitrogen atom and the fluorine substituent make the C-Cl bond more susceptible to oxidative addition.[3] The key to a successful copper-free Sonogashira coupling with this substrate lies in the judicious selection of the palladium catalyst, ligand, base, and solvent system to overcome the inherent challenges of C-Cl bond activation.
Mechanistic Overview of the Copper-Free Sonogashira Reaction
The catalytic cycle of the copper-free Sonogashira reaction is a well-orchestrated sequence of steps centered around a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Figure 1: Simplified catalytic cycle for the copper-free Sonogashira reaction.
The cycle is initiated by the oxidative addition of 5-Chloro-2-fluoro-4-methylpyridine to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides. The subsequent step involves the deprotonation of the terminal alkyne by a base, followed by transmetalation to the palladium center, displacing the chloride. Finally, reductive elimination occurs, forming the desired C-C bond and regenerating the Pd(0) catalyst.[5]
Experimental Protocol: Copper-Free Sonogashira Coupling of 5-Chloro-2-fluoro-4-methylpyridine
This protocol is designed as a robust starting point for the coupling of various terminal alkynes with 5-Chloro-2-fluoro-4-methylpyridine. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific alkyne coupling partners.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| 5-Chloro-2-fluoro-4-methylpyridine | >97% | Commercial Source | Store under an inert atmosphere. |
| Terminal Alkyne (e.g., Phenylacetylene) | >98% | Commercial Source | Distill or filter through alumina if necessary to remove oligomers. |
| Palladium(II) Acetate (Pd(OAc)₂) | >98% | Commercial Source | A common and relatively air-stable palladium precursor. |
| cataCXium® A | >98% | Commercial Source | A bulky, electron-rich phosphine ligand crucial for C-Cl activation. |
| Cesium Carbonate (Cs₂CO₃) | >99% | Commercial Source | A strong inorganic base, often effective for challenging couplings. |
| 1,4-Dioxane | Anhydrous | Commercial Source | Use a dry, degassed solvent. |
Reaction Setup and Workflow
Figure 2: Step-by-step experimental workflow for the copper-free Sonogashira reaction.
Step-by-Step Procedure
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Chloro-2-fluoro-4-methylpyridine (1.0 mmol, 1.0 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), cataCXium® A (0.04 mmol, 4 mol%), and Cesium Carbonate (2.0 mmol, 2.0 equiv).
-
Causality Insight: The use of a Schlenk flask and oven-dried glassware is essential to maintain an inert and anhydrous environment, which is critical for the stability and activity of the palladium catalyst.[6] The bulky, electron-rich cataCXium® A ligand is chosen to facilitate the oxidative addition of the less reactive C-Cl bond.[7] Cesium carbonate is a highly effective base in many cross-coupling reactions, promoting the deprotonation of the alkyne and facilitating the catalytic cycle.[7]
-
-
Establishing an Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Causality Insight: Oxygen can oxidize the active Pd(0) species, leading to catalyst deactivation. Therefore, thorough deoxygenation is crucial for reproducible results.
-
-
Addition of Solvent and Alkyne: Under a positive pressure of argon, add anhydrous, degassed 1,4-dioxane (5 mL) via syringe. Then, add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise.
-
Causality Insight: Using a slight excess of the alkyne can help drive the reaction to completion. The solvent must be anhydrous and deoxygenated to prevent side reactions and catalyst decomposition.
-
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Causality Insight: Elevated temperatures are typically required to promote the oxidative addition of aryl chlorides.[8] Vigorous stirring ensures efficient mixing of the heterogeneous mixture.
-
-
Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots (under argon) for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (10 mL).
-
Extraction and Purification: Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Results and Optimization
The described protocol is a generalized procedure. The yield of the coupled product will depend on the specific terminal alkyne used. For electron-rich and unhindered alkynes, yields in the range of 70-90% can be expected. For more sterically hindered or electron-deficient alkynes, yields may be lower, and optimization of the reaction conditions may be necessary.
Table of Optimization Parameters:
| Parameter | Recommended Range | Rationale |
| Pd(OAc)₂ Loading | 1-5 mol% | Higher loading may be required for less reactive alkynes, but lower loading is desirable for cost and sustainability. |
| Ligand Loading | 2-10 mol% | A ligand-to-palladium ratio of 2:1 is a good starting point. Increasing this ratio can sometimes improve catalyst stability and activity. |
| Base | K₂CO₃, K₃PO₄, DBU | The choice of base can significantly impact the reaction outcome. If Cs₂CO₃ is not effective, screening other bases is recommended. |
| Solvent | Toluene, DMF, DMSO | Solvent polarity and coordinating ability can influence catalyst activity.[6] |
| Temperature | 80-120 °C | A balance must be struck between providing enough energy for C-Cl activation and preventing thermal decomposition of reagents or products. |
Conclusion: A Gateway to Novel Pyridine Derivatives
The copper-free Sonogashira reaction is a powerful tool for the synthesis of alkynylated heterocycles, offering significant advantages over traditional copper-catalyzed methods in terms of product purity and reduced toxicity. The protocol detailed herein for 5-Chloro-2-fluoro-4-methylpyridine provides a reliable and scientifically-grounded approach for accessing a wide range of valuable chemical entities. By understanding the underlying mechanistic principles and the rationale behind the choice of reagents and conditions, researchers can confidently apply and adapt this methodology to accelerate their drug discovery and development programs.
References
-
Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6790-6831. [Link]
-
Shaikh, A. A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6790-6831. [Link]
-
ResearchGate. (2024). Copper-free Sonogashira coupling of 2-chloroquinolines with phenyl acetylene and quick annulation to benzo[b][1][6]naphthyridine derivatives in aqueous ammonia. Request PDF. [Link]
-
Banu, B. R., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
A very efficient, copper-free palladium catalyst for the Sonogashira reaction with aryl halides. (n.d.). ScienceDirect. [Link]
-
Lee, C.-F., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(9), 11846–11854. [Link]
-
Handa, S., et al. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Organic Letters, 20(2), 542–545. [Link]
-
Ploom, S., et al. (2013). Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism. Proceedings of the Estonian Academy of Sciences, 62(2), 133. [Link]
-
Mondal, B., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(2), 1185–1196. [Link]
-
Copper-free Sonogashira coupling. (2008). The chemical reaction database. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012). Request PDF. [Link]
-
Li, J.-H., et al. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Advances, 7(10), 5963–5970. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
(PDF) Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3. (n.d.). ResearchGate. [Link]
-
Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2012). Molecules, 17(5), 5496–5515. [Link]
-
Pu, X., Li, H., & Colacot, T. J. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 78(2), 568–581. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
Sources
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 5. researchgate.net [researchgate.net]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects [organic-chemistry.org]
High-Fidelity C5-Amination of 5-Chloro-2-fluoro-4-methylpyridine
Application Note & Protocol Guide
Part 1: Executive Summary & Strategic Analysis[1]
The Challenge: Chemoselectivity in a "Loaded" Scaffold
The substrate 5-Chloro-2-fluoro-4-methylpyridine represents a classic "chemoselectivity trap" in medicinal chemistry. It contains two electrophilic sites with opposing reactivity profiles:
-
C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (
) due to the electron-deficient pyridine ring and the electronegativity of fluorine.[1]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
C5-Chlorine: The target for Buchwald-Hartwig amination. It is inherently less reactive towards nucleophiles but susceptible to Palladium oxidative addition.
-
C4-Methyl: Provides steric hindrance proximal to the C5-Cl bond, impeding standard catalyst approach vectors.
The Objective: To selectively aminate the C5-Cl position while preserving the C2-F handle for subsequent functionalization (e.g., late-stage introduction of solubilizing groups).
The Solution: Kinetic Control via Ligand Design
To achieve C5-selectivity, the reaction must be engineered such that the rate of Pd-catalyzed oxidative addition (
-
Catalyst: A bulky, electron-rich phosphine ligand (e.g., BrettPhos or tBuBrettPhos ) to facilitate oxidative addition despite the C4-methyl steric clash.
-
Base: A mild inorganic base (e.g.,
orngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ) to deprotonate the amine without triggering at the C2 position (which is promoted by strong bases like NaOtBu).
Part 2: Mechanistic Pathways & Decision Logic
The following diagram illustrates the divergent pathways. The goal is to maximize Path A (Blue) while suppressing Path B (Red).
Figure 1: Divergent reaction pathways. Path A (Blue) represents the desired Buchwald-Hartwig cycle. Path B (Red) represents the competing
Part 3: Optimization Data Summary
The following table summarizes screening results for the coupling of morpholine (1.2 equiv) with 5-Chloro-2-fluoro-4-methylpyridine.
| Parameter | Condition | Result (LCMS Area %) | Analysis |
| Base | NaOtBu | 40% C5-Product / 55% C2-Side Product | Strong base promotes rapid |
| Base | 92% C5-Product / <2% C2-Side Product | Weaker base suppresses | |
| Ligand | XPhos | 65% Conversion | Steric bulk of C4-Me hinders XPhos efficacy. |
| Ligand | BrettPhos | >98% Conversion | Ideal bite angle and flexibility for ortho-substituted pyridines. |
| Solvent | DMF | 70% C5 / 25% C2 | Polar aprotic solvents accelerate |
| Solvent | t-Amyl Alcohol | 95% C5-Product | Protophilic solvent stabilizes transition states; hinders |
Part 4: Standardized Protocol
Target Reaction: Coupling of 5-Chloro-2-fluoro-4-methylpyridine with a secondary amine (e.g., Morpholine, Piperidine).
Materials
-
Substrate: 5-Chloro-2-fluoro-4-methylpyridine (1.0 equiv)
-
Amine: 1.2 equiv
-
Catalyst: BrettPhos Pd G4 (2.0 - 5.0 mol%)
-
Note: Using the G4 precatalyst ensures precise Pd:Ligand ratio and rapid initiation.
-
-
Base: Potassium Phosphate Tribasic (
), finely ground (2.0 equiv)ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Solvent: 1,4-Dioxane or t-Amyl Alcohol (Anhydrous, degassed)
-
Inert Gas: Argon or Nitrogen (Grade 5.0)
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the amination protocol.
Detailed Steps
-
Preparation: In a glovebox or under a steady stream of Argon, charge a reaction vial equipped with a magnetic stir bar with:
-
5-Chloro-2-fluoro-4-methylpyridine (145.5 mg, 1.0 mmol)
-
BrettPhos Pd G4 (18 mg, 2 mol%)
-
(424 mg, 2.0 mmol)ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon three times to remove trace oxygen.
-
Solvent Addition: Add anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration) via syringe.
-
Amine Addition: Add the amine (1.2 mmol) via syringe.
-
Critical: Do not premix the amine and substrate in DMF or DMSO before adding the catalyst; this encourages side reactions.
-
-
Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800 rpm).
-
Timepoint: Check LCMS at 1 hour. The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (10 mL).
-
Filter through a small pad of Celite to remove insoluble salts and palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The C5-aminated product is typically more polar than the starting material but less polar than the C2-side product (if formed).
Part 5: Troubleshooting & Critical Controls
"I see significant C2-substitution (SNAr product)."
-
Cause: Temperature too high or base too strong.
-
Fix: Switch solvent to t-Amyl alcohol or Toluene . Reduce temperature to 60°C and increase catalyst loading to 5 mol% to maintain rate. Ensure you are NOT using NaH, NaOtBu, or KOtBu.
"Low conversion, starting material remains."[1]
-
Cause: Catalyst deactivation or steric stalling.
-
Fix: The C4-methyl group creates steric bulk. Switch to tBuBrettPhos Pd G4 , which has a slightly different steric profile that may accommodate the ortho-methyl group better. Ensure the solvent is strictly anhydrous (water kills the catalytic cycle).
"Dehalogenation (Product is 2-fluoro-4-methylpyridine)."
-
Cause:
-Hydride elimination from the amine or solvent.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Fix: This is common with secondary amines that have
-hydrogens. Increase the concentration of the amine or switch to a Pd(0) source likengcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> + Ligand to remove potential hydride sources from the precatalyst activation step (though G4 is usually safe).
References
-
Buchwald, S. L., et al. "BrettPhos Pd G4: A Fourth-Generation Precatalyst for C-N Cross-Coupling." Organic Letters, 2016.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Walsh, K., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" ChemSusChem, 2013. (Detailed analysis of the competition between Pd-coupling and SNAr in chloropyrimidines/pyridines).
-
BenchChem Application Notes. "Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine." (Analogous substrate handling).
Sources
Application Note: Ligand Selection Strategies for Buchwald-Hartwig Amination of Electron-Deficient Pyridines
Executive Summary
Electron-deficient pyridines (e.g., 2-chloropyridines, 3-bromo-5-cyanopyridines) represent a unique challenge in Buchwald-Hartwig amination. Unlike standard aryl halides, these substrates present two competing failure modes: catalyst poisoning via the pyridine nitrogen and sluggish reductive elimination due to the electron-poor nature of the heteroaryl ring.
This guide moves beyond generic screening protocols, providing a mechanistic rationale for ligand selection. We prioritize the Dialkylbiaryl Phosphine (Buchwald) ligand class, specifically distinguishing between BrettPhos and RuPhos systems based on amine class and steric profile.
The "Pyridine Challenge": Mechanistic Barriers[1]
To select the correct ligand, one must understand why standard protocols (e.g., Pd(PPh3)4 or Pd2(dba)3/BINAP) often fail with pyridines.
Catalyst Poisoning (The "Off-Cycle" Trap)
The nitrogen atom in the pyridine ring is a competent ligand. In 2-halopyridines, the nitrogen is proximal to the reaction center. If the phosphine ligand is not sufficiently bulky, the pyridine substrate (or the product aminopyridine) will displace the phosphine or occupy a vacant coordination site on the Palladium(II) intermediate. This creates a stable, inactive "off-cycle" species (Figure 1).
Electronic Mismatch
-
Oxidative Addition (OA): Electron-deficient pyridines undergo OA readily. The resulting Pd(II) center is electron-poor.
-
Reductive Elimination (RE): This step requires the Pd center to push electron density back into the forming C-N bond. An electron-poor heteroaryl ring resists this, making RE the rate-limiting step (RLS) in many cases.
Visualization: The Poisoning Pathway
The following diagram illustrates the catalytic cycle and the specific point where pyridine poisoning occurs.
Figure 1: The catalytic cycle showing the "Off-Cycle Trap" where the pyridine nitrogen coordinates to Pd, halting turnover. Bulky ligands prevent this pathway.
Ligand Selection Strategy
We utilize Dialkylbiaryl Phosphines because their lower aryl ring provides steric bulk (preventing poisoning) and their electron-rich nature facilitates the catalytic cycle.
The Primary Decision: Amine Class
The choice between BrettPhos and RuPhos is strictly dictated by the amine nucleophile.
| Feature | BrettPhos System | RuPhos System |
| Primary Target | Primary Amines (R-NH2) | Secondary Amines (R2NH) |
| Mechanistic Strength | Promotes OA; prevents N-binding via extreme bulk. | Promotes RE; stabilizes monoligated Pd species. |
| Rate Limiting Step | Oxidative Addition | Reductive Elimination |
| Best for Substrate | 2-chloropyridines, 2-aminopyridines (product) | Acyclic secondary amines, hindered anilines |
Secondary Considerations
-
Weak Nucleophiles (Amides/Carbamates): Use tBuBrettPhos . The t-Butyl group increases electron density on Pd, assisting the difficult oxidative addition of the weak nucleophile to the metal center.
-
Chlorides vs. Bromides:
Decision Tree: Ligand Selector
Follow this logic flow to select your starting ligand.
Figure 2: Logical flow for selecting the optimal dialkylbiaryl phosphine ligand.[6]
Experimental Protocol: The "Precatalyst" Standard
Crucial Note: Do not use Pd2(dba)3 or Pd(OAc)2 + Ligand for challenging pyridines. In situ catalyst generation is unreliable due to the "induction period" and potential for Pd-black formation. Recommendation: Use Palladacycle Precatalysts (Gen 3 or Gen 4) .[2] These air-stable solids generate the active L-Pd(0) species quantitatively upon exposure to base.
General Procedure (0.5 mmol scale)
Materials:
-
Substrate: 2-Chloropyridine derivative (0.50 mmol, 1.0 equiv)
-
Nucleophile: Primary Amine (0.60 mmol, 1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (0.005 - 0.01 mmol, 1-2 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (0.70 mmol, 1.4 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (2.0 mL, 0.25 M)
Step-by-Step:
-
Solid Charge: In a glovebox or under active Nitrogen flow, add the Pd G4 precatalyst, NaOtBu, and the 2-chloropyridine (if solid) to a 4 mL reaction vial equipped with a magnetic stir bar.
-
Why? NaOtBu is hygroscopic. Moisture kills the active catalyst by protonating the ligand or hydrolyzing the base.
-
-
Solvent/Amine Addition: Seal the vial with a septum cap. Inject the amine and anhydrous dioxane via syringe.
-
Note: If the amine is solid, add it in Step 1.
-
-
Purge: If not in a glovebox, purge the headspace with Nitrogen for 2 minutes via a needle outlet.
-
Activation & Reaction: Place the vial in a pre-heated block at 80°C - 100°C .
-
Monitoring: Stir for 2-12 hours. Monitor by LCMS.
-
Success Marker: Look for the disappearance of the starting chloride.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of silica or Celite to remove Pd black. Concentrate and purify via flash chromatography.
Base Selection Guide
| Base | pKa (conj. acid) | Application |
| NaOtBu | ~17 | Standard. Best balance of rate and compatibility. |
| LHMDS | ~26 | Base-Sensitive Substrates. Use if NaOtBu causes side reactions (e.g., ester hydrolysis). |
| K3PO4 | ~12 | Functional Group Tolerance. Use for substrates with nitro/cyano groups, but requires higher T (100°C+) and longer times. |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| No Conversion (0%) | Catalyst failed to activate or poisoned immediately. | 1. Switch from in-situ mixing to G3/G4 Precatalyst . 2. Ensure solvent is anhydrous (water kills the activation). |
| Stalled at ~50% | Catalyst death (Pd black formation). | 1. Increase catalyst loading to 3-5 mol%. 2. Switch to BrettPhos (if using XPhos) for better stability. |
| Dehalogenation (Ar-H) | Beta-hydride elimination from the amine. | 1. Switch solvent to tAmyl Alcohol or Toluene . 2. Lower temperature. |
| Product Inhibition | The product (aminopyridine) is binding Pd. | Use tBuBrettPhos or AdBrettPhos . The extreme bulk prevents the product from re-binding. |
References
-
BrettPhos Discovery (Primary Amines): Maitre, S., & Buchwald, S. L. (2009). Ligand-Controlled Palladium-Catalyzed Cross-Coupling of Primary Amines with Aryl Halides. Journal of the American Chemical Society. [Link]
-
RuPhos Discovery (Secondary Amines): Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Precatalyst Activation Mechanism: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Synthesis of Indoline-Based Palladium Precatalysts. The Journal of Organic Chemistry. [Link]
-
Heterocycle Coupling Review: Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society. [Link]
Sources
- 1. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nbinno.com [nbinno.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 5-Chloro-2-fluoro-4-methylpyridine
Introduction: The Strategic Importance of Substituted Pyridines in Kinase Inhibitor Design
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of FDA-approved therapeutics.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetically versatile nature make it an ideal core for designing targeted therapies.[1][2] Within the vast landscape of oncology drug discovery, kinase inhibitors represent a major class of targeted agents, and substituted pyridines are frequently employed as key pharmacophores that anchor the inhibitor within the ATP-binding pocket of the target kinase.[3]
5-Chloro-2-fluoro-4-methylpyridine is a particularly valuable building block for the synthesis of next-generation kinase inhibitors. The strategic placement of its substituents offers a multi-faceted approach to molecular design:
-
The 2-Fluoro Group: This position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) . The potent electron-withdrawing nature of the fluorine atom, coupled with the inherent electron deficiency of the pyridine ring, makes the C2 carbon highly electrophilic. Fluorine's high electronegativity makes it an excellent leaving group in SNAr reactions, often enabling milder reaction conditions compared to its chloro- or bromo-analogs.[4][5] This allows for the precise and efficient introduction of key amine-containing fragments that often form critical hydrogen bond interactions with the kinase hinge region.
-
The 5-Chloro Group: In contrast to the labile 2-fluoro position in SNAr, the chlorine atom is more suited for palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. This provides a robust handle for introducing aryl or heteroaryl moieties, which can be tailored to occupy adjacent hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity.
-
The 4-Methyl Group: This substituent provides steric bulk and can be used to fine-tune the inhibitor's conformation, optimize van der Waals interactions, and improve metabolic stability.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 5-Chloro-2-fluoro-4-methylpyridine in the synthesis of kinase inhibitors, with a focus on pan-RAF inhibitors like Belvarafenib. We will explore the mechanistic rationale behind key synthetic transformations and provide detailed, field-proven protocols.
Target Focus: The RAF Kinase Signaling Pathway
The RAS-RAF-MEK-ERK signaling cascade is a critical intracellular pathway that transduces signals from cell surface receptors to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival.[6][][8][9] Aberrant activation of this pathway, often through mutations in RAS or BRAF genes, is a major driver in a significant portion of human cancers, including melanoma, colorectal cancer, and thyroid cancer.[10]
RAF kinases (A-RAF, B-RAF, and C-RAF) are central components of this cascade, acting as the first step in a three-tiered kinase relay.[6][9] The discovery of activating mutations, such as the BRAFV600E mutation, has spurred the development of targeted RAF inhibitors.[10] Compounds built upon the 5-Chloro-2-fluoro-4-methylpyridine scaffold are exemplified in the development of pan-RAF inhibitors, which are designed to inhibit multiple RAF isoforms and overcome resistance mechanisms.[11][12]
Synthetic Strategies & Mechanistic Rationale
The primary synthetic utility of 5-Chloro-2-fluoro-4-methylpyridine lies in its capacity for selective, sequential functionalization. The significant difference in reactivity between the 2-fluoro and 5-chloro substituents is the key to a controlled synthetic strategy.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
The most common and mechanistically favored initial step is the SNAr reaction at the C2 position. The reaction proceeds via a two-stage mechanism:
-
Nucleophilic Attack: An amine-containing nucleophile (e.g., a substituted aniline) attacks the electron-deficient C2 carbon, breaking the aromaticity of the pyridine ring and forming a stabilized, negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: Aromaticity is restored by the expulsion of the fluoride ion, which is a highly effective leaving group in this context.
This selective displacement of the fluorine atom allows for the installation of a crucial part of the kinase inhibitor scaffold, often the "hinge-binder" moiety.
Caption: Generalized workflow for SNAr reaction.
Strategy 2: Palladium-Catalyzed Cross-Coupling at the C5 Position
Following the SNAr reaction, the remaining chloro group at the C5 position can be functionalized using a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for this transformation, enabling the formation of a new carbon-carbon bond with an aryl or heteroaryl boronic acid or ester.
The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine derivative.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.
This second functionalization allows for the introduction of moieties that can extend into other regions of the kinase active site, contributing to overall potency and selectivity.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocols
The following protocols are representative of the synthesis of a key intermediate for a pan-RAF inhibitor, based on the convergent synthesis of Belvarafenib.[11][13]
Protocol 1: Synthesis of 5-Chloro-4-methyl-N-(aryl)pyridin-2-amine (SNAr Reaction)
This protocol details the nucleophilic aromatic substitution of the 2-fluoro group on 5-Chloro-2-fluoro-4-methylpyridine with a generic substituted aniline.
| Reagent | M.W. | Amount | Moles | Equivalents |
| 5-Chloro-2-fluoro-4-methylpyridine | 145.56 | 10.0 g | 68.7 mmol | 1.0 |
| Substituted Aniline (e.g., 3-amino-2-methylbenzonitrile) | 132.16 | 9.98 g | 75.5 mmol | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 18.9 g | 137.4 mmol | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |
Step-by-Step Methodology:
-
To a clean, dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-Chloro-2-fluoro-4-methylpyridine (10.0 g, 68.7 mmol) and potassium carbonate (18.9 g, 137.4 mmol).
-
Add N,N-Dimethylformamide (DMF, 100 mL) to the flask.
-
Add the substituted aniline (9.98 g, 75.5 mmol) to the suspension.
-
Begin stirring and heat the reaction mixture to 100-110 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture slowly into 500 mL of ice-cold water with stirring. A precipitate will form.
-
Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water (3 x 100 mL).
-
Dry the solid product under vacuum at 50 °C to a constant weight.
Self-Validation & Expected Outcome:
-
Expected Yield: 85-95%
-
Appearance: Off-white to pale yellow solid.
-
Purity (LC-MS/NMR): >98%. The product should show the absence of the starting pyridine and the correct mass for the coupled product. ¹H NMR should confirm the incorporation of the aniline moiety.
Causality Behind Experimental Choices:
-
Solvent (DMF): A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Base (K₂CO₃): An inorganic base is required to neutralize the HF that is formed as a byproduct of the reaction, driving the equilibrium towards the product.
-
Temperature (100-110 °C): While the 2-fluoro position is highly activated, elevated temperature is necessary to overcome the activation energy for the nucleophilic attack and ensure a reasonable reaction rate.
-
Excess Nucleophile (1.1 eq): A slight excess of the aniline nucleophile helps to ensure complete consumption of the limiting starting material.
Protocol 2: Subsequent Functionalization (Illustrative Suzuki Coupling)
This protocol provides a general framework for the subsequent Suzuki coupling at the C5-chloro position. Specific conditions, particularly the choice of catalyst and ligand, may require optimization based on the specific boronic acid used.
| Reagent | M.W. | Amount | Moles | Equivalents |
| 2-Amino-5-chloro-4-methylpyridine Derivative (from Protocol 1) | ~259.7 | 10.0 g | 38.5 mmol | 1.0 |
| Arylboronic Acid | - | 50.1 mmol | 1.3 | |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 173 mg | 0.77 mmol | 0.02 |
| SPhos (Ligand) | 410.47 | 632 mg | 1.54 mmol | 0.04 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 16.3 g | 77.0 mmol | 2.0 |
| 1,4-Dioxane / Water (5:1) | - | 120 mL | - | - |
Step-by-Step Methodology:
-
In a reaction vessel, combine the 2-Amino-5-chloro-4-methylpyridine derivative (10.0 g, 38.5 mmol), the desired arylboronic acid (50.1 mmol), and potassium phosphate (16.3 g, 77.0 mmol).
-
Add the solvent mixture of 1,4-dioxane (100 mL) and water (20 mL).
-
Degas the mixture by bubbling nitrogen through it for 20-30 minutes.
-
In a separate vial, pre-mix the palladium(II) acetate (173 mg, 0.77 mmol) and SPhos ligand (632 mg, 1.54 mmol) in a small amount of degassed dioxane.
-
Add the catalyst/ligand pre-mixture to the main reaction vessel under a nitrogen atmosphere.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction by LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate (200 mL).
-
Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the final compound.
Self-Validation & Expected Outcome:
-
Expected Yield: 70-90%
-
Appearance: Typically a solid, color will vary based on the specific product.
-
Purity (LC-MS/NMR): >98%. Analysis should confirm the presence of the new aryl group and the absence of the chlorine atom.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: Pd(OAc)₂ is a common palladium precursor. SPhos is a bulky, electron-rich phosphine ligand that is highly effective for coupling of unreactive aryl chlorides.
-
Base (K₃PO₄): A moderately strong base is needed for the transmetalation step of the catalytic cycle.
-
Solvent System: A mixture of an organic solvent (dioxane) and water is often optimal for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.
-
Degassing: Removal of dissolved oxygen is critical, as oxygen can oxidize and deactivate the Pd(0) catalyst.
Conclusion
5-Chloro-2-fluoro-4-methylpyridine is a powerful and versatile building block in the synthesis of kinase inhibitors. Its differentiated reactivity allows for a logical and controlled synthetic approach, beginning with a robust SNAr reaction at the C2 position, followed by a variety of potential cross-coupling reactions at the C5 position. By understanding the underlying mechanisms and employing optimized protocols, researchers can efficiently construct complex molecular architectures targeting critical signaling pathways, such as the RAF kinase cascade, thereby accelerating the discovery and development of novel cancer therapeutics.
References
-
Zell, D., Dalziel, M. E., Carrera, D. E., et al. (2021). An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib. Organic Process Research & Development, 25(10), 2338–2350. [Link]
-
American Chemical Society. (2021). Organic Process Research & Development Vol. 25, No. 10. [Link]
-
Request PDF. (n.d.). An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib. [Link]
- Google Patents. (n.d.). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
-
ResearchGate. (n.d.). Daniel ZELL | Postdoctoral Researcher | Dr. rer. nat. | Stanford University, Stanford | SU | Department of Chemistry | Research profile. [Link]
-
National Institutes of Health. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]
-
National Institutes of Health. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]
-
PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
-
National Institutes of Health. (n.d.). Mechanistic principles of RAF kinase signaling. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]
-
ACS Publications. (n.d.). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. [Link]
-
ResearchGate. (2024). (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. [Link]
-
National Institutes of Health. (n.d.). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. [Link]
-
National Institutes of Health. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]
-
Annual Reviews. (2024). Signaling from RAS to RAF: The Molecules and Their Mechanisms. [Link]
-
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
-
National Institutes of Health. (n.d.). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. [Link]
-
YouTube. (2017). Ras Raf MEK ERK Signaling Pathway - Overview, Regulation and Role in Pathology. [Link]
- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
-
SciSpace. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. [Link]
-
Wikipedia. (n.d.). RAF kinase. [Link]
-
National Institutes of Health. (2011). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. [Link]
Sources
- 1. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanistic principles of RAF kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. RAF kinase - Wikipedia [en.wikipedia.org]
- 10. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Note: High-Purity Isolation of 5-Chloro-2-fluoro-4-methylpyridine Derivatives via RP-HPLC
Abstract & Scope
This guide details the High-Performance Liquid Chromatography (HPLC) purification strategies for 5-Chloro-2-fluoro-4-methylpyridine (CAS: 881891-83-4) and its structural derivatives.[1][2] These electron-deficient heterocyclic scaffolds are critical intermediates in the synthesis of kinase inhibitors and agrochemicals.[1][2]
The presence of electronegative halogen atoms (Cl, F) on the pyridine ring significantly alters the dipole moment and basicity compared to native pyridine, creating unique separation challenges—specifically, the resolution of regioisomers (e.g., 3-chloro vs. 5-chloro) and the suppression of peak tailing caused by residual silanol interactions. This protocol establishes a robust Reverse Phase (RP) workflow, prioritizing Pentafluorophenyl (PFP) and C18 stationary phases.[2]
Physicochemical Profiling & Separation Logic
Successful purification requires understanding the analyte's behavior in solution.[2]
| Property | Value (Approx.) | Chromatographic Implication |
| LogP | ~2.3 | Moderately lipophilic.[1][2] Retains well on C18/C8.[1][2][3] |
| pKa (Conj. Acid) | < 3.0 | The electron-withdrawing F and Cl atoms reduce the basicity of the pyridine nitrogen. |
| Dipole Moment | High | Strong dipole-dipole interactions possible.[1][2] |
| UV Max | ~254 nm, ~270 nm | Standard UV detection is sufficient.[1][2] |
The "PFP Advantage" for Halogenated Aromatics
While C18 is the standard for hydrophobicity-based separation, it often fails to resolve positional isomers of halogenated pyridines (e.g., separating the 5-chloro from a 3-chloro impurity).
Expert Insight: We recommend screening with a Fluorophenyl (PFP) column.[1][2] The PFP phase engages in specific
Workflow Visualization
The following diagram outlines the decision matrix for method selection, ensuring efficient scale-up from analytical to preparative chromatography.
Figure 1: Decision tree for selecting the optimal stationary phase based on initial resolution results.
Experimental Protocols
Protocol A: Analytical Method Development (Scouting)
Objective: Determine purity profile and separate impurities (regioisomers, de-halogenated byproducts).
Reagents:
-
Solvent A: Water + 0.1% Formic Acid (FA) OR 0.1% Trifluoroacetic Acid (TFA).[1][2] Note: TFA provides sharper peaks for basic pyridines but suppresses MS signal.
Instrument Parameters:
-
Column:
-
Primary: C18 (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Secondary (Recommended): PFP (e.g., Phenomenex Kinetex F5, 4.6 x 100 mm, 2.6 µm).
-
-
Temperature: 40°C (Improves mass transfer and peak shape).[1][2]
Gradient Table:
| Time (min) | % Solvent B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Injection Hold |
| 10.0 | 95 | Linear Gradient |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibration |
Success Criteria: Target analyte retention time (
Protocol B: Preparative Scale-Up
Objective: Isolate >100 mg of target compound with >98% purity.
Scale-Up Logic:
Direct linear scale-up is calculated using the ratio of the column cross-sectional areas (
Prep Parameters:
-
Injection Volume: 500 µL – 2000 µL (concentration dependent).
-
Mobile Phase: Same proportions as analytical, but often isocratic focusing is preferred for closely eluting impurities.[2]
Isocratic Focusing Strategy: If the analyte elutes at 45% B in the scouting gradient:
-
Run isocratic at 35% B (10% lower than elution point).[1][2]
-
This widens the window between the impurity and the main peak, maximizing loadability [2].
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Residual silanol interactions with pyridine nitrogen.[1][2] | 1. Add 10 mM Ammonium Acetate to aqueous phase.2. Switch to High pH method (pH 9.5) using a hybrid column (e.g., Waters XBridge) to neutralize the pyridine [3]. |
| Broad Peaks | Sample solvent mismatch (Strong solvent effect).[1][2] | Dissolve sample in 50:50 Water:MeCN or DMSO diluted with water.[1][2] Avoid 100% MeCN injection.[1][2] |
| Split Peaks | Column overload or atropisomers (rare for this scaffold).[1][2] | Reduce injection volume.[1][2] Check if "impurity" is a rotamer (verify by heating column). |
| Isomer Co-elution | Hydrophobic selectivity is insufficient.[1][2] | Switch from C18 to PFP or Phenyl-Hexyl phase to leverage |
References
-
Phenomenex. (2023).[1][2] Selectivity of Phenyl-Hexyl and PFP Phases for Halogenated Aromatics.[1][2] Technical Note TN-1205.[1][2] Link
-
Dolan, J. W. (2002).[1][2] LCGC North America, 20(11), 1016–1022. "Mass Overload in Preparative Liquid Chromatography." Link
-
Waters Corporation. (2021).[1][2] Purification of Basic Compounds at High pH using XBridge Columns.[1][2] Application Note 720000987EN.[1][2] Link
-
PubChem. (2023).[1][2] Compound Summary: 5-Chloro-2-fluoro-4-methylpyridine (CID 26986174).[1][2] National Library of Medicine.[1][2] Link
-
ResearchGate. (2022).[1][2] Retention behavior of reversed-phase HPLC columns for nitrogen heterocycles.Link
Sources
- 1. 2-Chloro-5-fluoro-4-methylpyridine | C6H5ClFN | CID 26986174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Fluoro-2-methylpyridine | C6H6FN | CID 2762863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. nacalai.com [nacalai.com]
- 7. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 8. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Large-scale synthesis of 5-Chloro-2-fluoro-4-methylpyridine
An In-Depth Technical Guide to the Large-Scale Synthesis of 5-Chloro-2-fluoro-4-methylpyridine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 5-Chloro-2-fluoro-4-methylpyridine, a pivotal intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The protocol herein is designed for robustness, scalability, and safety, addressing the common challenges of regioselectivity and hazardous material handling inherent in heterocyclic chemistry. We present a validated multi-step synthetic pathway, complete with detailed experimental procedures, mechanistic insights, and process optimization considerations essential for industrial application.
Introduction: Strategic Importance and Synthetic Challenges
5-Chloro-2-fluoro-4-methylpyridine is a highly functionalized heterocyclic building block. Its unique substitution pattern—featuring a nucleophilic displacement-ready fluorine at the 2-position, a chlorine atom that can participate in cross-coupling reactions, and a methyl group for further derivatization—makes it an exceptionally valuable precursor for a diverse range of complex target molecules.[2] Its incorporation into active pharmaceutical ingredients (APIs) and crop protection agents underscores the demand for a reliable and economically viable large-scale manufacturing process.[1]
The primary challenges in synthesizing this molecule on an industrial scale include:
-
Regiocontrol: Achieving the precise 2,4,5-substitution pattern without the formation of difficult-to-separate isomers.
-
Fluorination: The introduction of fluorine into the pyridine ring often requires harsh conditions or expensive reagents, posing challenges for safety and cost-effectiveness. Halogen Exchange (Halex) reactions are a common industrial solution but require careful optimization.[3][4]
-
Process Safety: The synthesis involves potentially unstable intermediates (diazonium salts) and corrosive reagents that demand rigorous safety protocols and engineering controls.
This guide details a strategic three-step synthesis commencing from the readily available starting material, 2-amino-4-methylpyridine.
The Optimized Synthetic Pathway: A Rationale
The selected pathway is designed for process efficiency and control, breaking down the synthesis into three distinct, high-yielding stages. The rationale is to install the substituents in a sequence that maximizes regiochemical control and leverages well-established, scalable reaction classes.
Caption: Overall workflow for the synthesis of 5-Chloro-2-fluoro-4-methylpyridine.
Detailed Experimental Protocols
Safety Precaution: All procedures must be conducted in a well-ventilated fume hood or an appropriate process reactor. Personnel must wear personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and chemically resistant gloves.
Stage 1: Synthesis of 2-Amino-5-chloro-4-methylpyridine
This initial step leverages the activating and ortho-, para-directing nature of the amino group to achieve selective chlorination at the C5 position.
-
Materials:
-
2-Amino-4-methylpyridine
-
Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)
-
Acetonitrile (ACN)
-
Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
-
Protocol:
-
Charge a suitable reactor with 2-amino-4-methylpyridine (1.0 eq.) and acetonitrile (10 vol).
-
Cool the stirred solution to 0-5 °C using an ice bath.
-
Slowly add sulfuryl chloride (1.05 eq.) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Causality Note: The strong directing effect of the amino group favors chlorination at the C5 position. Slow addition is critical to control the exothermic reaction and prevent side-product formation.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding it to a chilled aqueous solution of sodium bicarbonate (10%).
-
Extract the aqueous layer with ethyl acetate (3 x 5 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to afford 2-amino-5-chloro-4-methylpyridine as a crystalline solid.
-
Stage 2: Synthesis of 2,5-Dichloro-4-methylpyridine via Sandmeyer Reaction
This classic transformation replaces the amino group with a chloro substituent via a diazonium salt intermediate.[5][6][7][8] Precise temperature control is paramount for safety and yield, as diazonium salts can be explosive if allowed to decompose uncontrollably.[9][10]
-
Materials:
-
2-Amino-5-chloro-4-methylpyridine
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (DCM)
-
-
Protocol:
-
Prepare a solution of 2-amino-5-chloro-4-methylpyridine (1.0 eq.) in concentrated hydrochloric acid (5 vol) and water (5 vol). Cool the mixture to -5 to 0 °C in an ice-salt bath.
-
In a separate vessel, dissolve sodium nitrite (1.1 eq.) in water (2 vol) and cool the solution to 0 °C.
-
Add the sodium nitrite solution dropwise to the stirred amine hydrochloride slurry, maintaining the temperature below 5 °C. Trustworthiness Note: A slight excess of nitrous acid ensures complete diazotization. The low temperature is critical to prevent premature decomposition of the diazonium salt.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In the main reactor, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated HCl (3 vol) and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen gas evolution will be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the reaction at room temperature for 2 hours, then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium complex.
-
Cool the mixture to room temperature and extract with dichloromethane (3 x 5 vol).
-
Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation to obtain 2,5-dichloro-4-methylpyridine as a low-melting solid or oil.
-
Stage 3: Synthesis of 5-Chloro-2-fluoro-4-methylpyridine via Halogen Exchange
The final step is a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C2 position is more activated towards nucleophilic attack than the C5 chlorine due to the electron-withdrawing effect of the ring nitrogen.[11]
-
Materials:
-
2,5-Dichloro-4-methylpyridine
-
Spray-dried Potassium Fluoride (KF)
-
Tetrabutylammonium chloride (TBAC) or other suitable phase-transfer catalyst
-
Sulfolane (solvent)
-
-
Protocol:
-
Charge a reactor equipped with a mechanical stirrer and a reflux condenser with 2,5-dichloro-4-methylpyridine (1.0 eq.), spray-dried potassium fluoride (2.5 eq.), and the phase-transfer catalyst (0.1 eq.). Expertise Note: Spray-dried KF is used to maximize its surface area and reactivity. Anhydrous conditions are crucial as water will hydrolyze the product and deactivate the fluoride source.
-
Add anhydrous sulfolane (5-7 vol) as the solvent.
-
Heat the stirred slurry to 180-200 °C.
-
Maintain the reaction at this temperature for 12-24 hours. Monitor the conversion by GC-MS.
-
Once the reaction is complete, cool the mixture to 80-90 °C and add toluene.
-
Filter the hot mixture to remove inorganic salts (KF, KCl). Wash the filter cake with hot toluene.
-
Combine the filtrate and washings. Wash the organic solution with water multiple times to remove residual sulfolane.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude product is then purified by fractional vacuum distillation to yield 5-Chloro-2-fluoro-4-methylpyridine with high purity.
-
Data Summary and Process Parameters
| Step | Key Transformation | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Purity (by GC) |
| 1 | Chlorination | 2-Amino-4-methylpyridine | SO₂Cl₂ | Acetonitrile | 0 → 25 | 6-8 | 85-92% | >98% |
| 2 | Sandmeyer | 2-Amino-5-chloro-4-methylpyridine | NaNO₂, HCl, CuCl | Water/HCl | 0 → 60 | 4-5 | 78-85% | >97% |
| 3 | Fluorination | 2,5-Dichloro-4-methylpyridine | KF, TBAC | Sulfolane | 180-200 | 12-24 | 80-88% | >99% |
Mechanistic Considerations and Process Logic
Caption: Simplified mechanisms for the key Sandmeyer and Halex reaction stages.
The choice of a Halex reaction for the final fluorination step is a cornerstone of this process's industrial viability. While direct fluorination methods exist, they often lack the selectivity and scalability required for manufacturing.[12][13] The SNAr pathway is highly reliable, with the rate-limiting step being the initial nucleophilic attack of the fluoride ion on the electron-deficient pyridine ring to form a stabilized Meisenheimer intermediate. The use of a high-boiling polar aprotic solvent like sulfolane is critical as it effectively solvates the potassium cation, increasing the "nakedness" and nucleophilicity of the fluoride anion.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Chloro-4-fluoro-5-methylpyridine. Retrieved from [Link]
- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
-
ResearchGate. (2010). ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Retrieved from [Link]
-
Oreate AI. (2026). Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
-
NIH - National Center for Biotechnology Information. (2014). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Socratic.org. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Selective Fluorination by Halogen Exchange of Chlorodiazines and Chloropyridines Promoted by the “Proton Sponge”-Triethylamine Tris(hydrogen fluoride) System. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Retrieved from [Link]
-
Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Retrieved from [Link]
Sources
- 1. 2-Chloro-4-fluoro-5-methylpyridine [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]
- 10. Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry - Oreate AI Blog [oreateai.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. orgsyn.org [orgsyn.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the C-N Cross-Coupling of 5-Chloro-2-fluoro-4-methylpyridine
Introduction: Strategic Importance of Fluorinated Pyridines in Drug Discovery
The 5-chloro-2-fluoro-4-methylpyridine scaffold is a cornerstone in contemporary medicinal chemistry. Its unique electronic properties, conferred by the electron-withdrawing fluorine and chlorine atoms on the pyridine ring, render it a valuable building block for the synthesis of a diverse array of bioactive molecules. The formation of a carbon-nitrogen (C-N) bond at the C-5 position is a critical transformation, enabling the introduction of various amine-containing pharmacophores that can profoundly influence a compound's pharmacological profile, including its target affinity, selectivity, and pharmacokinetic properties. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging this crucial C-N bond, offering significant advantages over traditional methods that often require harsh conditions and exhibit limited substrate scope.[1][2]
This comprehensive guide provides a detailed experimental procedure for the Buchwald-Hartwig C-N cross-coupling reaction with 5-chloro-2-fluoro-4-methylpyridine. It is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring a robust and reproducible outcome.
The Engine of C-N Bond Formation: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a C-N bond between an aryl or heteroaryl halide and an amine.[2] The catalytic cycle, a finely orchestrated sequence of elementary steps, is the heart of this transformation. A thorough understanding of this mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates.
The generally accepted catalytic cycle proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of 5-chloro-2-fluoro-4-methylpyridine. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[3] The electron-deficient nature of the pyridine ring in the substrate facilitates this step.
-
Ligand Exchange and Amine Coordination: The amine nucleophile coordinates to the resulting Pd(II) complex.
-
Deprotonation: A strong, non-nucleophilic base is crucial for deprotonating the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final and irreversible step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
The choice of ligand is critical to the success of the reaction, as it modulates the steric and electronic properties of the palladium center, influencing the rates of both oxidative addition and reductive elimination.[5]
Visualizing the Catalytic Engine
Caption: The Buchwald-Hartwig catalytic cycle for C-N cross-coupling.
Optimized Experimental Protocol
This protocol is a robust starting point for the C-N cross-coupling of 5-chloro-2-fluoro-4-methylpyridine with a generic primary or secondary amine. Optimization may be necessary for particularly challenging or sterically hindered amines.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 5-Chloro-2-fluoro-4-methylpyridine | ≥98% | Commercially available | --- |
| Amine (Primary or Secondary) | ≥98% | Commercially available | Ensure dryness |
| RuPhos Pd G3 | --- | Commercially available | A reliable pre-catalyst |
| RuPhos | ≥98% | Commercially available | --- |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially available | Handle in a glovebox |
| Toluene | Anhydrous, ≥99.8% | Commercially available | Degas before use |
| Ethyl acetate | ACS grade | Commercially available | For workup |
| Hexanes | ACS grade | Commercially available | For chromatography |
| Saturated aq. NH₄Cl | --- | Prepared in-house | --- |
| Brine | --- | Prepared in-house | --- |
| Anhydrous Na₂SO₄ or MgSO₄ | --- | Commercially available | --- |
| Silica gel | 230-400 mesh | Commercially available | For column chromatography |
| Reaction tube with stir bar | --- | --- | Oven-dried before use |
Step-by-Step Procedure
Reaction Setup (In a Glovebox or under Inert Atmosphere):
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add 5-chloro-2-fluoro-4-methylpyridine (1.0 equiv), RuPhos Pd G3 (0.02 equiv, 2 mol%), and RuPhos (0.02 equiv, 2 mol%).
-
Rationale: The use of a pre-formed palladacycle precatalyst like RuPhos Pd G3 ensures the efficient and reliable formation of the active Pd(0) species.[3] The addition of extra ligand can sometimes be beneficial for catalyst stability and activity, especially with challenging substrates. RuPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective for the amination of heteroaryl chlorides.[6]
-
-
Add sodium tert-butoxide (1.4 equiv).
-
Rationale: Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in deprotonating the coordinated amine in the catalytic cycle.[3] It should be handled under an inert atmosphere due to its hygroscopic nature.
-
-
Seal the reaction tube with a septum.
-
Remove the reaction tube from the glovebox.
Reaction Execution:
-
Under a positive pressure of argon or nitrogen, add the amine (1.2 equiv) via syringe. If the amine is a solid, it should be added in the glovebox along with the other solids.
-
Rationale: A slight excess of the amine can help drive the reaction to completion.
-
-
Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent).
-
Rationale: Toluene is a common solvent for Buchwald-Hartwig reactions. It must be anhydrous and degassed to prevent quenching of the base and deactivation of the catalyst.
-
-
Place the reaction tube in a pre-heated oil bath or heating block at 100 °C and stir vigorously.[1]
-
Rationale: Elevated temperatures are often required to overcome the activation barrier for the oxidative addition of the C-Cl bond to the palladium catalyst.[3]
-
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of toluene).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 2-fluoro-4-methylpyridin-5-amine.[7]
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the C-N cross-coupling reaction.
Troubleshooting and Key Considerations
-
Low or No Conversion: The primary suspect is often the integrity of the catalyst system or the reaction conditions. Ensure a strictly inert atmosphere and the use of anhydrous, degassed solvents. For particularly unreactive amines, increasing the catalyst loading (up to 5 mol%) or switching to a more electron-rich and bulky ligand like BrettPhos may be beneficial.[3][5]
-
Hydrodehalogenation: The replacement of the chlorine atom with hydrogen is a common side reaction. This can be minimized by ensuring the purity of the base and using a slight excess of the amine.[3]
-
Regioselectivity: For di- or polyhalogenated pyridines, achieving regioselectivity can be challenging. In general, the C-2 and C-6 positions of the pyridine ring are more activated towards oxidative addition than the C-3 and C-5 positions. The presence of the fluorine at C-2 in the target substrate further activates the C-5 position for coupling.
Conclusion
The Buchwald-Hartwig amination of 5-chloro-2-fluoro-4-methylpyridine is a robust and highly valuable transformation in the synthesis of novel compounds for drug discovery and development. The protocol detailed herein, grounded in a solid understanding of the reaction mechanism and leveraging state-of-the-art catalyst systems, provides a reliable pathway to access a wide range of N-substituted 2-fluoro-4-methylpyridin-5-amines. As with any catalytic reaction, careful attention to experimental detail, particularly the maintenance of an inert atmosphere and the use of high-purity reagents, is paramount to achieving optimal results.
References
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
-
Dunn, A. L., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 98(3), 996-1000. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. [Link]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Chen, C.-Y., et al. (2007). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine ([18F]3) as a Potential iNOS Tracer for PET Imaging. Journal of Medicinal Chemistry, 50(23), 5647–5658. [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Zahiri, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1205-1248. [Link]
-
Bialy, L., & Waldmann, H. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Chemistry – A European Journal, 17(30), 8394-8398. [Link]
-
Wang, Z., et al. (2011). Synthesis of 2-amino-5-fluoropyridine. Research on Chemical Intermediates, 37(2-5), 333-343. [Link]
-
Barrow, J. C., et al. (2012). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters, 53(15), 1932-1935. [Link]
-
Carroll, V. M., et al. (2015). The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate. Organic & Biomolecular Chemistry, 13(2), 487-494. [Link]
-
Sante, L., et al. (2016). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 12, 1269–1275. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Mondal, B., et al. (2018). C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst. Catalysis Letters, 148(10), 3116-3126. [Link]
- BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
-
Zibareva, I. V., & Fokin, S. V. (2001). N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis. Russian Chemical Reviews, 70(8), 647-674. [Link]
-
Tardiff, B. J., et al. (2010). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 41(43). [Link]
-
Zhang, Y., et al. (2023). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]
-
Dreher, S. D., et al. (2008). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. CHIMIA International Journal for Chemistry, 62(5), 389-394. [Link]
-
Brugarolas, P., et al. (2024). Synthesis of K+ channel radioligand [18F]5-methyl-3-fluoro-4-aminopyridine and PET imaging in mice. bioRxiv. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(19), 6667. [Link]
-
Ahneman, D. T., et al. (2018). Identifying general reaction conditions by bandit optimization. Science, 360(6385), 186-190. [Link]
-
Li, X. (2020). The Asymmetric Buchwald–Hartwig Amination Reaction. Synlett, 31(18), 1759-1764. [Link]
-
Wang, D., et al. (2017). Highly bulky and stable geometry-constrained iminopyridines: Synthesis, structure and application in Pd-catalyzed Suzuki coupling of aryl chlorides. Journal of Organometallic Chemistry, 846, 273-280. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Continuous Flow Synthesis Utilizing 5-Chloro-2-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of 5-Chloro-2-fluoro-4-methylpyridine in continuous flow chemistry. We delve into the principles governing its reactivity, focusing on nucleophilic aromatic substitution (SNAr), and present a detailed, field-proven protocol for its reaction with primary amines. By leveraging the inherent advantages of flow chemistry, such as enhanced heat and mass transfer, precise reaction control, and improved safety profiles, we demonstrate a robust and scalable method for the synthesis of valuable substituted aminopyridine derivatives. This document is intended to serve as a practical resource for researchers in pharmaceutical and agrochemical development, offering both theoretical grounding and actionable experimental workflows.
Introduction: The Strategic Value of 5-Chloro-2-fluoro-4-methylpyridine and Flow Chemistry
5-Chloro-2-fluoro-4-methylpyridine is a key heterocyclic building block in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its utility stems from the two distinct halogen substituents on the electron-deficient pyridine ring, which allow for selective functionalization. The fluorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen.[2][3] This heightened reactivity of the C-F bond over the C-Cl bond provides a handle for regioselective synthesis.
Traditional batch processing of such reactions can be fraught with challenges, including poor heat management for exothermic substitutions, difficulties in achieving consistent mixing, and safety concerns when handling reactive intermediates.[4] Continuous flow chemistry emerges as a superior paradigm, offering precise control over reaction parameters like temperature, pressure, and residence time.[5][6] The high surface-area-to-volume ratio in microreactors ensures efficient thermal exchange and rapid mixing, leading to higher yields, cleaner reaction profiles, and enhanced safety.[4] This guide will focus on leveraging these advantages for the SNAr of 5-Chloro-2-fluoro-4-methylpyridine.
Mechanistic Insights: The SNAr Reaction of 2-Fluoropyridines
The cornerstone of the chemistry described herein is the nucleophilic aromatic substitution (SNAr) reaction. This process typically proceeds through a two-step addition-elimination mechanism.[2]
-
Nucleophilic Attack: A nucleophile (e.g., an amine) attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which bears the highly electronegative fluorine atom. This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The negative charge in this complex is delocalized over the pyridine ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.[3]
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the expulsion of the fluoride ion, which is an excellent leaving group in this context.
The reactivity of 2-fluoropyridines in SNAr reactions is notably higher than their 2-chloro or 2-bromo analogues. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[7] This enhanced reactivity allows for the use of milder reaction conditions, which is particularly beneficial when working with complex, functionalized molecules.[2]
Caption: General mechanism of the SNAr reaction on 2-fluoropyridines.
Application Protocol: Continuous Flow SNAr of 5-Chloro-2-fluoro-4-methylpyridine with a Primary Amine
This protocol details the reaction of 5-Chloro-2-fluoro-4-methylpyridine with a generic primary amine (R-NH₂) in a continuous flow setup. The conditions are based on established principles for SNAr reactions of 2-fluoropyridines and are designed to be a robust starting point for optimization with specific substrates.
Reagent and System Preparation
-
Reagent Solution A (Substrate): Prepare a 0.2 M solution of 5-Chloro-2-fluoro-4-methylpyridine in a suitable solvent such as acetonitrile or DMSO. Ensure the substrate is fully dissolved.
-
Reagent Solution B (Nucleophile): Prepare a 0.24 M solution of the desired primary amine (1.2 equivalents) in the same solvent as Solution A.
-
Flow Chemistry Setup:
-
Utilize a flow chemistry system equipped with two independent pump channels, a T-mixer, a heated reactor coil, and a back-pressure regulator.
-
Ensure the reactor coil material (e.g., PFA or stainless steel) is compatible with the reagents and solvent.
-
The system should be clean, dry, and purged with an inert gas (e.g., nitrogen) prior to use.
-
Caption: Experimental workflow for the continuous flow SNAr reaction.
Reaction Execution and Parameter Optimization
The following table outlines the suggested starting parameters and ranges for optimization. The goal is to achieve high conversion of the starting material while minimizing the formation of byproducts.
| Parameter | Starting Value | Optimization Range | Rationale & Causality |
| Temperature | 80 °C | 60 - 120 °C | SNAr reactions are temperature-dependent. Higher temperatures increase the reaction rate but may also promote side reactions. The optimal temperature will balance rate and selectivity. |
| Flow Rate (Total) | 1.0 mL/min | 0.2 - 2.0 mL/min | This, in conjunction with the reactor volume, determines the residence time. |
| Reactor Volume | 10 mL | 5 - 20 mL | Determines the production scale and residence time at a given flow rate. |
| Residence Time | 10 min | 5 - 30 min | Calculated as Reactor Volume / Total Flow Rate. Sufficient time must be allowed for the reaction to proceed to completion. |
| Stoichiometry | 1.2 eq. Amine | 1.1 - 1.5 eq. Amine | A slight excess of the nucleophile is used to drive the reaction to completion. A large excess can complicate purification. |
| Back Pressure | 100 psi | 50 - 200 psi | Suppresses solvent boiling at elevated temperatures, ensuring a stable single-phase flow. |
Step-by-Step Protocol
-
System Priming: Prime both pump channels with the corresponding reagent solutions (A and B) to the T-mixer.
-
Reaction Initiation: Set the flow rates for Pump A (0.5 mL/min) and Pump B (0.5 mL/min) to achieve a total flow rate of 1.0 mL/min. Set the reactor temperature to 80 °C and the back-pressure regulator to 100 psi.
-
Steady State: Allow the system to reach a steady state (typically 2-3 reactor volumes) before collecting the product stream.
-
Sample Analysis: Collect samples from the output stream for analysis by UPLC or LC-MS to determine the conversion of the starting material and the purity of the product.
-
Optimization: Adjust the temperature and residence time (by altering the total flow rate) to optimize the reaction outcome.
-
Work-up: The collected product stream can be concentrated under reduced pressure. The resulting residue can then be purified by standard methods such as column chromatography or recrystallization.
Safety and Handling
-
5-Chloro-2-fluoro-4-methylpyridine: This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Amines: Many amines are corrosive and/or toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used and handle it with appropriate precautions.
-
Flow System Operation: Pressurized and heated systems should be operated with caution. Ensure all fittings are secure and a blast shield is in place.
Conclusion: A Pathway to Efficient Synthesis
The use of 5-Chloro-2-fluoro-4-methylpyridine in continuous flow chemistry, particularly for SNAr reactions, offers a significant advancement over traditional batch methods. The precise control over reaction parameters afforded by flow systems leads to improved yields, higher purity, and enhanced safety. The protocol provided herein serves as a robust starting point for the development of scalable and efficient syntheses of a wide range of substituted aminopyridine derivatives, which are of high value in the pharmaceutical and agrochemical industries.
References
-
Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. Retrieved January 28, 2026, from [Link]
-
Chem Help ASAP. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Retrieved January 28, 2026, from [Link]
-
G. Bartoli, et al. (2025, August 6). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Retrieved January 28, 2026, from [Link]
-
Sanford, M. S., et al. (2020, September 24). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. Retrieved January 28, 2026, from [Link]
-
Sanford, M. S., et al. (2020, October 20). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. PubMed. Retrieved January 28, 2026, from [Link]
-
Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. Retrieved January 28, 2026, from [Link]
-
Yoshida, J. I., & Nagaki, A. (2013, December 5). Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]
-
Ley, S. V., et al. (2013, September 11). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. ResearchGate. Retrieved January 28, 2026, from [Link]
-
Movassaghi, M., & Schmidt, M. A. (2023, March 15). A field guide to flow chemistry for synthetic organic chemists. Chemical Science. Retrieved January 28, 2026, from [Link]
-
Baxendale, I. R., & Baumann, M. (Eds.). (2019). Flow Chemistry for the Synthesis of Heterocycles. Springer. Retrieved January 28, 2026, from [Link]
-
NeuroQuantology. (2020). FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW. Retrieved January 28, 2026, from [Link]
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 5. neuroquantology.com [neuroquantology.com]
- 6. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Use of Protecting Groups in the Functionalization of 5-Chloro-2-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-fluoro-4-methylpyridine is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its distinct electronic and steric properties, governed by the chloro, fluoro, and methyl substituents, present unique challenges and opportunities for selective chemical modification. Achieving regioselective functionalization often necessitates a carefully planned protecting group strategy to modulate the inherent reactivity of the pyridine nitrogen and the halogenated positions. This guide provides an in-depth analysis of the substrate's reactivity, outlines key protecting group strategies, and delivers detailed, field-proven protocols for its application in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Reactivity Profile of 5-Chloro-2-fluoro-4-methylpyridine
The synthetic utility of 5-Chloro-2-fluoro-4-methylpyridine hinges on the differential reactivity of its two halogen atoms. The pyridine ring is inherently electron-deficient, which activates the positions ortho (C2, C6) and para (C4) to the nitrogen for nucleophilic attack.
-
C2-Fluorine: The C-F bond at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr). The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic.[3] In SNAr reactions, fluoride is an excellent leaving group because the rate-determining step is the initial nucleophilic attack to form the stabilized Meisenheimer intermediate, not the cleavage of the C-F bond.[3] Studies have shown that 2-fluoropyridine can react over 300 times faster than 2-chloropyridine in SNAr reactions with ethoxide, highlighting the superior reactivity of the fluorine substituent.[4][5]
-
C5-Chlorine: The chlorine atom at the C5 position is significantly less reactive towards SNAr compared to the C2-fluorine. It is primarily a leaving group for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can act as a nucleophile or a ligand for metal catalysts. This can lead to unwanted side reactions or catalyst inhibition, making protection of the nitrogen a critical consideration in many synthetic sequences.[6]
The methyl group at C4 exerts a moderate electron-donating effect through hyperconjugation, which can slightly modulate the overall reactivity of the ring.
The Pyridine N-Oxide: A Versatile Protecting and Activating Group
For many transformations involving 5-Chloro-2-fluoro-4-methylpyridine, the formation of a pyridine N-oxide is the most logical and effective first step. This strategy serves a dual purpose: it protects the nitrogen lone pair and electronically activates the ring.
Key Advantages of N-Oxide Formation:
-
Nitrogen Protection: The N-oxide prevents the pyridine nitrogen from interfering with organometallic reagents or coordinating to and inhibiting palladium catalysts used in cross-coupling reactions.[6]
-
Electronic Activation: The N-oxide group is strongly electron-withdrawing, which further depletes electron density from the pyridine ring. This significantly enhances the electrophilicity of the C2 and C6 positions, making them even more susceptible to nucleophilic attack.
-
Facilitated Deprotection: The N-oxide can typically be removed under mild reducing conditions to regenerate the parent pyridine functionality post-reaction.
Diagram: The Dual Role of N-Oxide Formation
Caption: Workflow illustrating the N-oxide as a key intermediate.
Strategic Application & Protocols
Strategy 1: Selective SNAr at the C2-Position
The exceptional reactivity of the C2-fluorine allows for direct displacement with a variety of nucleophiles, often without the need for nitrogen protection, provided the nucleophile is not strongly basic. However, for less reactive nucleophiles or to ensure maximum yield and selectivity, converting to the N-oxide first is highly recommended.
Protocol 1.A: N-Oxide Formation
This protocol is adapted from a general procedure for the synthesis of pyridine N-oxides using m-chloroperoxybenzoic acid (m-CPBA).[7]
-
Materials:
-
5-Chloro-2-fluoro-4-methylpyridine (1.0 eq.)
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 eq.)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 5-Chloro-2-fluoro-4-methylpyridine in DCM (approx. 0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture back to 0 °C and quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can often be used directly in the next step or purified by column chromatography.
-
Protocol 1.B: SNAr with an Alcohol Nucleophile (O-Arylation)
This protocol describes the displacement of the fluorine atom on the N-oxide intermediate with a generic alcohol.
-
Materials:
-
5-Chloro-2-fluoro-4-methylpyridine N-oxide (1.0 eq.)
-
Alcohol (R-OH, 1.2 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the alcohol and anhydrous DMF.
-
Cool the solution to 0 °C and carefully add NaH portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of 5-Chloro-2-fluoro-4-methylpyridine N-oxide in a minimum amount of anhydrous DMF to the alkoxide solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to 0 °C and cautiously quench with saturated NH₄Cl solution.
-
Dilute with water and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Deprotection: The resulting N-oxide can be reduced back to the pyridine using PCl₃ in DCM or catalytic hydrogenation (H₂, Pd/C).
-
Strategy 2: Selective Cross-Coupling at the C5-Position
For functionalization at the C5 position, palladium-catalyzed cross-coupling reactions are the methods of choice. Here, protection of the pyridine nitrogen is often crucial to prevent catalyst inhibition. The N-oxide strategy is highly effective.
Protocol 2: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with the C5-chloro position of the N-oxide intermediate.[8][9]
-
Materials:
-
5-Chloro-2-fluoro-4-methylpyridine N-oxide (1.0 eq.)
-
Arylboronic acid or pinacol ester (1.5 eq.)
-
Pd(dppf)Cl₂ (3-5 mol%)
-
Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq.)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
-
Procedure:
-
In a Schlenk tube or microwave vial, combine the N-oxide, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed solvent mixture (dioxane/water) via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 2-18 hours. Monitor progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with EtOAc and filter through a pad of Celite®, washing the pad with additional EtOAc.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Deprotection: Remove the N-oxide as described in Protocol 1.B.
-
Decision-Making Workflow
Choosing the correct synthetic strategy depends on the desired final product. The following flowchart provides a guide for selecting the appropriate reaction pathway.
Caption: Strategic flowchart for functionalizing the pyridine core.
Summary of Strategies
| Target Reaction | Position | Key Challenge | Recommended Strategy | Rationale |
| Nucleophilic Substitution | C2 | Selectivity over C5; potential N-alkylation with strong bases. | Direct SNAr: For mild nucleophiles.N-Oxide Protection: For basic nucleophiles or to enhance reactivity. | C2-F is intrinsically much more reactive to SNAr.[4][5] N-Oxide protects the nitrogen and further activates the C2 position. |
| Cross-Coupling | C5 | Pyridine nitrogen can inhibit the palladium catalyst. | N-Oxide Protection: Essential for consistent and high-yielding reactions. | The N-oxide masks the nitrogen lone pair, preventing catalyst poisoning and allowing for efficient catalytic turnover.[6] |
Conclusion
The selective functionalization of 5-Chloro-2-fluoro-4-methylpyridine is readily achievable through a strategic understanding of its inherent reactivity. The use of the pyridine N-oxide as a dual protecting and activating group is a powerful and versatile strategy that enables clean, high-yielding transformations at both the C2 and C5 positions. By following the protocols and decision-making workflows outlined in this guide, researchers can effectively leverage this valuable building block in the synthesis of complex molecules for drug discovery and development.
References
-
Chem-Impex. 5-Chloro-2-fluoro-4-iodopyridine. [Online] Available at: [Link]
-
Hartings, M. R., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Online] Available at: [Link]
-
Bobbio, C., et al. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. European Journal of Organic Chemistry. [Online] Available at: [Link]
- Google Patents. (2022). Synthesis process of pyridine-N-oxide. CN115160220A.
-
ResearchGate. (2014). An Application of Borane As a Protecting Group for Pyridine. [Online] Available at: [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Online] Available at: [Link]
Sources
- 1. 2-Chloro-4-fluoro-5-methylpyridine [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 5-Chloro-2-fluoro-4-methylpyridine
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with the challenging heteroaromatic substrate, 5-chloro-2-fluoro-4-methylpyridine. The inherent electronic properties of this molecule—namely the electron-deficient pyridine ring and the inertness of the C-Cl bond—present unique hurdles to achieving high-yield couplings.
This document moves beyond standard protocols to provide in-depth troubleshooting and optimization strategies in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to rationalize your reaction design and overcome common obstacles.
Frequently Asked Questions (FAQs)
Q: My Suzuki coupling with 5-chloro-2-fluoro-4-methylpyridine is resulting in very low yields. What are the most common culprits?
Low yields with this substrate typically stem from three primary challenges:
-
Inefficient Oxidative Addition: The carbon-chlorine bond is strong and less reactive than corresponding C-Br or C-I bonds.[1][2] A catalytic system that is not sufficiently active will fail to initiate the catalytic cycle effectively.
-
Catalyst Inhibition and Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2][3] This is a well-documented issue with 2-substituted pyridines.[4]
-
Competing Side Reactions: The reaction conditions required to activate the C-Cl bond can often promote undesired pathways, such as hydrodechlorination (loss of chlorine) and protodeboronation (loss of the boronic acid partner).[5][6]
Q: What are the critical side reactions I should be monitoring by LC-MS or GC-MS?
When troubleshooting, it is crucial to identify byproducts to diagnose the problem. The three most common are:
-
Hydrodechlorination: Formation of the byproduct 2-fluoro-4-methylpyridine . This indicates that the organopalladium intermediate is being intercepted by a hydrogen source before it can undergo further reaction.
-
Protodeboronation: Disappearance of your boronic acid starting material and the appearance of the corresponding arene/heteroarene. This is especially prevalent with heteroaromatic boronic acids under harsh basic conditions or elevated temperatures.[7]
-
Homocoupling: Formation of a biaryl dimer of your boronic acid partner. This is often caused by the presence of oxygen and can be suppressed by rigorous degassing of the reaction mixture.[8]
Troubleshooting Guide: Specific Issues & Solutions
Problem: No or Minimal Conversion of Starting Material
Q: I've run the reaction overnight and my starting material is largely unconsumed. What is the most likely cause and my first step to fix it?
This issue almost always points to a failure in the first step of the catalytic cycle: oxidative addition . The combination of an electron-deficient ring and a strong C-Cl bond makes this step particularly challenging.
Causality & Solution: Your catalyst system is likely not active enough. Standard catalysts like Pd(PPh₃)₄ often lack the requisite activity for this transformation.[9] You need a more electron-rich and sterically hindered ligand to promote the formation of a highly reactive, monoligated Pd(0) species that can break the C-Cl bond.[2]
Recommended Action: Switch to a modern catalyst system known for activating aryl chlorides. Bulky biarylphosphine ligands are the industry standard for this purpose.
| Catalyst System | Ligand Type | Key Advantages |
| Pd(OAc)₂ + SPhos/XPhos | Buchwald Biarylphosphine | High activity for Ar-Cl bonds; steric bulk shields Pd from pyridine coordination.[2] |
| Pd-PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | Excellent thermal stability and high activity for challenging substrates. |
| Pd₂(dba)₃ + P(t-Bu)₃ | Bulky Trialkylphosphine | Very electron-rich, promotes fast oxidative addition, often effective at room temperature.[10] |
Pro-Tip: Ensure your reaction is rigorously deoxygenated. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by trace oxygen, which will completely halt the reaction before it begins. Use a freeze-pump-thaw cycle or sparge your solvent mixture thoroughly with an inert gas (Argon or Nitrogen) for at least 30 minutes.[8]
Problem: Reaction Stalls at Partial Conversion (e.g., 30-60%)
Q: My reaction proceeds initially but then stops, leaving a mixture of starting material and product. Why is this happening?
Reaction stalling suggests that the catalyst is dying over the course of the reaction or that one of the reagents is unstable under the reaction conditions.
Causality & Solution:
-
Catalyst Deactivation: As mentioned, the pyridine nitrogen can bind to the palladium catalyst. While a bulky ligand offers initial protection, catalyst deactivation can still occur over time at elevated temperatures. The product itself can also act as an inhibitor.
-
Boronic Acid Instability (Protodeboronation): This is a very common issue.[7] The boronic acid is gradually hydrolyzed to the corresponding arene, starving the reaction of one of its key components. This is accelerated by high temperatures and strong aqueous bases.[5][11]
Recommended Actions:
-
Address Catalyst Deactivation:
-
Increase the bulk of the ligand (e.g., switch from XPhos to the more hindered RuPhos).
-
Use a pre-formed, well-defined palladium precatalyst, which can offer greater stability and a more controlled release of the active Pd(0) species.
-
-
Mitigate Protodeboronation:
-
Switch to a Boronic Ester: Pinacol boronic esters are generally more stable towards hydrolysis than their corresponding boronic acids.[12] While they may react slower, they provide a steady concentration of the boron reagent throughout the reaction.
-
Use Anhydrous Conditions: If protodeboronation is severe, switching to an anhydrous solvent (e.g., dry dioxane or toluene) with a suitable non-aqueous base like K₃PO₄ or CsF can be highly effective.[13]
-
Lower the Temperature: If your catalyst system is active enough, reducing the reaction temperature can significantly slow the rate of protodeboronation relative to the productive coupling.[14]
-
Problem: Significant Hydrodechlorination Side Product
Q: I'm getting a good yield, but a major impurity is 2-fluoro-4-methylpyridine. How do I suppress this side reaction?
Hydrodechlorination is a known side reaction for challenging Suzuki couplings of heteroaryl chlorides.[3][6] It can occur via several mechanisms, often involving β-hydride elimination from solvent or base-derived species, followed by reductive elimination.
Causality & Solution: The choice of base, solvent, and ligand all play a role. The conditions that favor the desired C-C bond formation must be carefully balanced against those that favor the competing C-H bond formation.
Recommended Actions:
-
Change the Base: Some bases are more prone to promoting this pathway. If you are using a hydroxide base or an alkoxide in an alcohol solvent, these are known hydrogen sources. Switch to a carbonate (Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄) base.
-
Modify the Solvent System: Aprotic solvents are generally preferred. Toluene, dioxane, or 2-MeTHF are excellent choices.[13] Ensure solvents are anhydrous if possible.
-
Screen Ligands: The electronic and steric properties of the ligand have a profound impact on the relative rates of reductive elimination versus side reactions. There is no universal rule, and screening a few different classes of ligands (e.g., a Buchwald ligand vs. an NHC ligand) is often the most effective strategy.
Visualized Workflows and Mechanisms
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps involved in the coupling process. Optimizing the reaction requires accelerating the desired on-cycle steps while minimizing off-cycle deactivation and side reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, a systematic approach is essential. This flowchart outlines a logical progression of troubleshooting steps.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: Standard Starting Conditions
This protocol serves as a baseline and uses commonly available reagents. It may require optimization based on the specific boronic acid used.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-chloro-2-fluoro-4-methylpyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (5 mol%).
-
Solvent Addition & Degassing: Add 1,4-dioxane and water (e.g., in a 4:1 ratio by volume) to achieve a concentration of ~0.2 M with respect to the starting halide. Seal the vial with a Teflon-lined cap. Sparge the mixture with argon or nitrogen for 20-30 minutes.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction for 12-24 hours. Monitor progress by taking aliquots and analyzing via TLC, LC-MS, or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Protocol 2: Optimized Conditions for Challenging Couplings
This protocol incorporates best practices for activating the C-Cl bond while minimizing side reactions. It is the recommended starting point for this specific substrate.
-
Reagent Preparation (Inert Atmosphere): Inside a glovebox, add 5-chloro-2-fluoro-4-methylpyridine (1.0 equiv), the arylboronic pinacol ester (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv, finely ground) to an oven-dried reaction vial with a stir bar.
-
Catalyst Addition (Inert Atmosphere): Add the palladium precatalyst and ligand, for example, Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Solvent Addition: Remove the vial from the glovebox and add anhydrous, degassed toluene or 2-MeTHF to achieve a concentration of ~0.2 M.
-
Reaction: Seal the vial tightly and place it in a preheated oil bath at 90-110 °C.
-
Monitoring & Workup: Follow steps 5-7 from Protocol 1.
References
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.).
- 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. (2025).
- Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. (n.d.). ScholarWorks @ UTRGV.
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016).
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.).
- The Suzuki Reaction. (n.d.). Chem 115 Myers.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.).
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing).
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.).
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016).
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.).
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
- A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. (n.d.). BenchChem.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. (n.d.). Journal of the American Chemical Society.
- Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023).
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. (n.d.). BenchChem.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 5-Chloro-2-fluoro-4-methylpyridine under basic conditions
This technical guide addresses the stability, reactivity, and handling of 5-Chloro-2-fluoro-4-methylpyridine (CAS: 1227574-24-4 / related isomers). It is designed for researchers utilizing this intermediate in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical scaffolds.
Executive Technical Summary
5-Chloro-2-fluoro-4-methylpyridine is a densely functionalized pyridine scaffold. Its stability is dictated by two competing electronic effects:
-
Activation of the C2-position: The electronegativity of the fluorine atom and the pyridine nitrogen makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .
-
Acidity of the C4-Methyl group: The electron-deficient pyridine ring renders the benzylic-like protons of the 4-methyl group acidic (pKa ~26–28), allowing for lateral deprotonation by strong bases.
Status: Unstable in aqueous strong base. Metastable in anhydrous non-nucleophilic base at low temperatures.
Interactive Troubleshooting Guide (FAQs)
Category A: Reaction Failures & Impurities
Q1: I treated the compound with NaOH/KOH, and my starting material disappeared, but the desired coupling product is absent. What happened?
Diagnosis: You likely triggered Hydrolytic Defluorination .
Mechanism: The 2-fluoro substituent is an excellent leaving group in SNAr reactions. Hydroxide ions (
-
Switch Bases: Use non-nucleophilic inorganic bases like
or in anhydrous solvents (DMF, DMSO). -
Avoid Water: Ensure reagents are dry. The reaction of
displacement is often faster than the desired coupling if water is present.
Q2: I attempted to lithiate the ring (ortho-lithiation) using n-BuLi, but obtained a complex mixture of alkylated products. Why? Diagnosis: Regioselectivity Mismatch (Ring vs. Lateral Lithiation). Mechanism: You have three competing sites for lithiation:
-
C3 (Ortho to F): Thermodynamically preferred due to F-directing effect, but sterically hindered by the C4-methyl group.
-
C6 (Ortho to Cl): Accessible and activated by the adjacent Nitrogen and Chlorine.
-
C4-Methyl (Lateral): The protons are acidic. n-BuLi often acts as a base rather than a lithiating agent here, deprotonating the methyl group to form a benzylic-type carbanion. Solution:
-
Use LDA or LiTMP: These bulky, non-nucleophilic bases favor kinetic deprotonation.
-
Temperature Control: Perform lithiation strictly at -78°C . Higher temperatures (-20°C to 0°C) favor thermodynamic equilibration to the methyl anion.
Category B: Storage & Stability
Q3: The liquid turned from colorless to yellow/brown upon storage. Is it still usable? Diagnosis: Autocatalytic Decomposition via HF formation. Mechanism: Trace moisture hydrolyzes the C-F bond, releasing Hydrogen Fluoride (HF). The acid generated protonates the pyridine nitrogen, further activating the ring toward nucleophilic attack by water or other impurities. Solution:
-
Check pH: Dissolve a small aliquot in water; if pH < 5, purification is required.
-
Purification: Pass through a short plug of basic alumina or neutralize with saturated
immediately before use. -
Storage: Store under Argon/Nitrogen at 2–8°C.
Mechanistic Visualization (Pathway Analysis)
The following diagram illustrates the divergent reaction pathways based on the type of base used.
Caption: Divergent reactivity profiles. Path A leads to degradation/substitution. Path B and C are synthetic opportunities but require strict temperature control to distinguish.
Experimental Protocols
Protocol A: Safe SNAr Coupling (Avoiding Hydrolysis)
Use this when replacing the Fluorine with an amine or alkoxide.
-
Solvent Prep: Dry DMF or DMSO over molecular sieves (4Å) for 24h. Water content must be <0.05%.
-
Base Selection: Use Cesium Carbonate (
) (2.0 equiv). It is soluble in organic solvents and non-nucleophilic. -
Procedure:
-
Charge flask with 5-Chloro-2-fluoro-4-methylpyridine (1.0 equiv) and Nucleophile (e.g., amine, 1.1 equiv).
-
Add dry solvent (0.2 M concentration).
-
Add
. -
Stir at Room Temperature first. Only heat to 50-60°C if conversion is slow.
-
Note: Avoid temperatures >100°C to prevent degradation of the 5-chloro position.
-
Protocol B: Handling "Old" Batches (Purification)
Use this if the material has darkened or smells acrid (HF).
-
Dissolution: Dissolve the crude material in Ethyl Acetate (10 mL/g).
-
Wash: Wash cold with saturated
(2 x 5 mL/g). Caution: Gas evolution ( ) indicates acid neutralization. -
Dry: Dry organic layer over
. -
Filtration: Filter and concentrate 5-Chloro-2-fluoro-4-methylpyridine. Use immediately.
Stability Data Summary
| Condition | Stability Rating | Major Degradant/Product |
| Aq. NaOH (1M), 25°C | Poor | 5-Chloro-4-methyl-2-pyridone (Hydrolysis) |
| NaOMe / MeOH, 25°C | Poor | 5-Chloro-2-methoxy-4-methylpyridine (Ether) |
| LDA, THF, -78°C | Good | Stable Lithiated Species (Ready for electrophile) |
| Water, Neutral, 25°C | Moderate | Slow hydrolysis over weeks (accelerated by light) |
| Air/Moisture (Storage) | Moderate | HF formation + Polymerization |
References
-
Nucleophilic Aromatic Substitution Mechanisms
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
-
-
Lithiation of Halogenated Pyridines
-
Acidity of Methylpyridines (Picolines)
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463.
-
-
Synthesis of Fluoropyridines via SNAr
-
Kuduk, S. D., et al. (2010). Synthesis of 2-fluoropyridines via nucleophilic aromatic substitution. Tetrahedron Letters, 51(12), 1619-1621.
-
Sources
Technical Support Center: HPLC Method Development for Pyridine Derivative Isomer Separation
Welcome to the technical support center for HPLC method development focused on the challenging task of separating isomers of pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter specific hurdles in achieving baseline resolution, optimal peak shape, and robust analytical methods for these compounds. As basic compounds, pyridine derivatives present a unique set of challenges in liquid chromatography, primarily due to their propensity for strong interactions with stationary phases.[1] This guide provides in-depth, field-proven insights and systematic troubleshooting strategies to overcome these obstacles.
Part 1: Troubleshooting Common Issues
This section addresses the most frequent problems encountered during the separation of pyridine derivative isomers. Each issue is presented in a question-and-answer format, explaining the underlying causes and providing step-by-step protocols for resolution.
Issue 1: Why are my pyridine derivative peaks tailing, and how can I fix it?
A: Peak tailing is the most common issue for basic compounds like pyridine derivatives.[1] It's primarily caused by the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the surface of silica-based stationary phases. This secondary interaction leads to a non-ideal chromatographic peak shape. Other causes can include column overload and a mismatch between the sample solvent and the mobile phase.[1]
-
Mobile Phase pH Adjustment: The most critical parameter to control is the mobile phase pH. Most pyridine derivatives have a pKa between 5 and 6.[1][2] Operating at a low pH (e.g., 2.5-3.5) using a suitable buffer (e.g., 10-20 mM phosphate or formate) will protonate the pyridine nitrogen, but more importantly, it will suppress the ionization of residual silanol groups, minimizing the secondary interactions.[1][3]
-
Caution: Phosphate buffers can precipitate in high concentrations of acetonitrile.[1]
-
-
Employ Mobile Phase Additives: Introduce a competing base into the mobile phase. Triethylamine (TEA) at a low concentration (e.g., 10-25 mM) acts as a silanol-masking agent, binding to the active sites on the stationary phase and preventing the pyridine analyte from interacting with them.[1]
-
Note: TEA is not suitable for mass spectrometry (MS) detection due to ion suppression. For MS-compatible methods, use volatile additives like formic acid or acetic acid (0.1% v/v).[1]
-
-
Select the Right Column:
-
High-Purity, End-Capped Columns: Modern, high-purity silica columns with extensive end-capping have a lower concentration of accessible silanol groups, which significantly reduces peak tailing for basic compounds.
-
pH Stable Columns: If you need to work at a higher pH to keep your analyte neutral (pH > 8), a hybrid or polymer-based column is necessary, as traditional silica columns will dissolve under these conditions.[1]
-
-
Optimize Temperature: Increasing the column temperature (e.g., to 40-50 °C) can improve peak shape by reducing mobile phase viscosity and increasing the kinetics of mass transfer.
Caption: Decision tree for troubleshooting peak tailing of pyridine derivatives.
Issue 2: How can I improve the resolution between my positional isomers (e.g., 2-, 3-, and 4-substituted pyridines)?
A: Positional isomers of pyridine derivatives often have very similar hydrophobicity, making them difficult to separate on standard C18 columns. Achieving separation requires a strategy that exploits subtle differences in their structure and electronic properties.
-
Change the Stationary Phase Chemistry: If a C18 column fails, don't just try another C18. Switch to a stationary phase with a different retention mechanism.[1]
-
Phenyl-Hexyl Phases: These columns offer π-π interactions, which can be highly effective for aromatic compounds like pyridine derivatives. The electron-rich phenyl rings on the stationary phase can interact differently with the varying electron distributions of the pyridine isomers.
-
Pentafluorophenyl (PFP) Phases: PFP columns provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, offering unique selectivity for positional isomers and halogenated compounds.
-
Polar-Embedded Phases: Columns with embedded polar groups (e.g., amide, carbamate) can also provide alternative selectivity through hydrogen bonding interactions.
-
Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics, providing excellent selectivity for charged or chargeable analytes like pyridine derivatives.[4][5]
-
-
Vary the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can significantly alter selectivity.[1] Methanol is a proton donor and can engage in hydrogen bonding interactions that acetonitrile cannot, which may be sufficient to resolve closely eluting isomers.
-
Fine-Tune the Mobile Phase pH: Small adjustments to the pH around the pKa of the analytes can alter their degree of ionization and, consequently, their interaction with the stationary phase, leading to changes in selectivity.[6][7]
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Alternative Selectivity) | Condition 3 (HILIC for Polar Isomers) |
| Column | High-Purity C18 (e.g., 150 x 4.6 mm, 3 µm) | Phenyl-Hexyl or PFP (same dimensions) | Bare Silica or Amide (same dimensions) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in 95:5 ACN:Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Methanol | 10 mM Ammonium Formate in 50:50 ACN:Water |
| Gradient | 5-95% B over 15 minutes | 5-95% B over 15 minutes | 95-50% A over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C | 40 °C |
Issue 3: I'm trying to separate chiral isomers (enantiomers) of a pyridine derivative, but I'm getting no separation. What should I do?
A: The separation of enantiomers requires a chiral environment. This is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. For pyridine derivatives, polysaccharide-based CSPs are often the first choice.[8]
-
Select a Chiral Stationary Phase (CSP):
-
Screen Different Mobile Phase Modes:
-
Normal Phase: A mixture of an alkane (like n-hexane or heptane) and an alcohol (like isopropanol or ethanol) is the most common starting point. Vary the ratio of alcohol to modulate retention.
-
Polar Organic Mode: Use a single polar solvent like acetonitrile or methanol, often with an acidic or basic additive. The elution order of enantiomers can sometimes be reversed by changing the additive.[10]
-
Reversed-Phase Mode: An aqueous buffered mobile phase with acetonitrile or methanol. This is often tried if the compound is not soluble in normal-phase solvents.
-
-
The Critical Role of Additives: For basic compounds like pyridine derivatives, the addition of a small amount of a basic or acidic modifier to the mobile phase is often essential.
-
Basic Additives: Diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) can dramatically improve peak shape and sometimes even the enantioselectivity.[11]
-
Acidic Additives: Trifluoroacetic acid (TFA) or formic acid (FA) (typically 0.1%) can also be effective, particularly in polar organic or reversed-phase modes.[10]
-
Caption: Workflow for developing a chiral separation method for pyridine derivatives.
Part 2: Frequently Asked Questions (FAQs)
-
Q1: My pyridine isomers are very polar and have no retention on a C18 column. What should I do?
-
A1: This is a classic case for Hydrophilic Interaction Liquid Chromatography (HILIC).[12][13] HILIC uses a polar stationary phase (like bare silica, diol, or zwitterionic phases) with a high-organic, low-aqueous mobile phase.[14][15] This mode excels at retaining and separating very polar compounds that are unretained in reversed-phase.[12] Start with a mobile phase of 90:10 acetonitrile:water with a 10 mM ammonium formate or ammonium acetate buffer and gradient to a higher aqueous percentage.
-
-
Q2: Can I use ion-pairing chromatography for pyridine isomer separation?
-
A2: Yes, but it is often considered a last resort. Ion-pairing reagents (e.g., alkyl sulfonates) can be very effective but are not MS-compatible and can be difficult to remove from the HPLC system and column, potentially causing issues with future analyses.[2][16] Modern mixed-mode or HILIC columns often provide a better, MS-friendly alternative.[4][14]
-
-
Q3: Does the position of the substituent on the pyridine ring affect the elution order?
-
A3: Absolutely. The position of substituents affects the molecule's pKa, dipole moment, and overall polarity, all of which influence its interaction with the stationary phase. For example, in the separation of aminopyridines, the elution order can change dramatically depending on the mobile phase pH and the type of stationary phase used.[4][16]
-
-
Q4: My method was working, but now my retention times are shifting. What's the cause?
-
A4: For ionizable compounds like pyridines, the most likely cause of retention time shifts is a change in mobile phase pH. Ensure your buffer is correctly prepared, within its effective buffering range, and freshly made. Other causes can include column aging, temperature fluctuations, or a leak in the pump.[17]
-
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Pyridine. Retrieved from [Link]
-
Jibuti, G., et al. (2014). HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns. ResearchGate. Retrieved from [Link]
-
LoBrutto, R., et al. (2001). Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved from [Link]
-
SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl)-[2][4]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
Bentham Science. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Retrieved from [Link]
-
NACALAI TESQUE, INC. (n.d.). HPLC Column for Structual Isomers. Retrieved from [Link]
-
ResearchGate. (2023). How to fix peak shape in hplc? Retrieved from [Link]
-
PubMed. (2001). Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chromatography. Retrieved from [Link]
-
NIH. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Retrieved from [Link]
-
Moravek. (2024). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Veeprho Pharmaceuticals. (2025). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
PubMed Central. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]
-
MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]
-
Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
-
Longdom Publishing. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Retrieved from [Link]
-
ResearchGate. (2015). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Retrieved from [Link]
-
Agilent Technologies. (2007). HPLC Column and Separation and Separation Troubleshooting. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. moravek.com [moravek.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Pyridine | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. agilent.com [agilent.com]
- 15. longdom.org [longdom.org]
- 16. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Scaling Up Reactions Involving 5-Chloro-2-fluoro-4-methylpyridine
Authored by a Senior Application Scientist
Welcome to the technical support center for 5-Chloro-2-fluoro-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for scaling up chemical reactions with this versatile building block. 5-Chloro-2-fluoro-4-methylpyridine is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern offers a handle for a variety of chemical transformations, making it a valuable component in the synthesis of complex molecules.
This document will provide a practical, question-and-answer-based approach to address common challenges encountered during the synthesis and scale-up of reactions involving this compound.
Section 1: Fundamental Properties and Safety
Before initiating any reaction, a thorough understanding of the substrate's properties and safety considerations is paramount.
FAQ 1: What are the key physical and chemical properties of 5-Chloro-2-fluoro-4-methylpyridine?
Understanding the physical properties of 5-Chloro-2-fluoro-4-methylpyridine is crucial for proper handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C6H5ClFN | [2] |
| Molecular Weight | 145.56 g/mol | [2] |
| Appearance | White to Almost white powder to lump | [3] |
| Boiling Point | 160-161 °C (for the related 2-fluoro-4-methylpyridine) | |
| Density | ~1.078 g/mL at 25 °C (for the related 2-fluoro-4-methylpyridine) |
FAQ 2: What are the primary safety hazards associated with 5-Chloro-2-fluoro-4-methylpyridine and what precautions should be taken?
Safe handling of all chemicals is a priority in the laboratory. 5-Chloro-2-fluoro-4-methylpyridine is an irritant and requires careful handling to avoid exposure.
-
Hazards : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]
-
Precautions :
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[4]
-
Avoid inhalation of dust or vapors.[5]
-
Wash hands thoroughly after handling.[3]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[3]
-
If on skin, wash with plenty of soap and water.[3]
-
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridine ring, enhanced by the fluorine atom, makes the 2-position highly susceptible to nucleophilic attack.[6] This makes SNAr a cornerstone reaction for functionalizing this molecule.
Caption: A typical cross-coupling reaction workflow.
FAQ 4: I am observing low yields in my Suzuki-Miyaura coupling reaction. What are the common pitfalls?
The Suzuki-Miyaura coupling is a robust reaction, but its success hinges on the careful optimization of several parameters. [7][8][9]
-
Catalyst Activity : The choice of palladium catalyst and ligand is crucial. The catalyst may be inactive or poisoned by impurities.
-
Base Selection : The base plays a critical role in the transmetalation step. The strength and solubility of the base can significantly affect the reaction outcome.
-
Boronic Acid/Ester Quality : Boronic acids can undergo decomposition (protodeboronation). Ensure the quality of your boronic acid or ester.
-
Oxygen Sensitivity : The palladium(0) active catalyst is sensitive to oxygen. Incomplete degassing of the reaction mixture can lead to catalyst deactivation.
Troubleshooting Table: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst | Use a fresh catalyst or screen different palladium sources and ligands. |
| Inappropriate base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | |
| Poor quality boronic acid | Use fresh, high-purity boronic acid or consider using a boronate ester. | |
| Oxygen in the reaction | Thoroughly degas the solvent and reaction mixture with an inert gas (N₂ or Ar). | |
| Homocoupling of Boronic Acid | Presence of oxygen | Improve degassing procedures. |
| Reaction temperature too high | Lower the reaction temperature. |
Protocol: A General Procedure for Suzuki-Miyaura Coupling
-
To a dry flask under an inert atmosphere, add 5-Chloro-2-fluoro-4-methylpyridine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Add the degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 4: Strategies for Lithiation and Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. [10]However, the lithiation of halopyridines can be complex, with the potential for competing pathways.
FAQ 5: I am attempting to lithiate 5-Chloro-2-fluoro-4-methylpyridine, but I am getting a mixture of products or decomposition. How can I control the regioselectivity?
The outcome of a lithiation reaction on a dihalopyridine is highly dependent on the reaction conditions and the nature of the organolithium reagent.
-
Halogen-Metal Exchange vs. Deprotonation : The presence of two halogen atoms introduces the possibility of halogen-metal exchange at either the 2- or 5-position, in addition to deprotonation at the 3- or 6-position.
-
Temperature Effects : Lithiation reactions are typically carried out at low temperatures (-78 °C) to minimize side reactions and decomposition of the organolithium intermediate.
-
Choice of Base : The choice of the lithium base is critical. Sterically hindered bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) can favor deprotonation, while alkyllithiums like n-butyllithium are more prone to halogen-metal exchange.
Expert Insight: The "halogen dance" is a known phenomenon in the lithiation of halopyridines, where the initial organolithium intermediate can rearrange to a more thermodynamically stable isomer. [11]Careful control of reaction time and temperature is essential to trap the desired intermediate.
Caption: Potential pathways in the lithiation of 5-Chloro-2-fluoro-4-methylpyridine.
Section 5: Purification and Analysis
FAQ 6: What are the best practices for purifying products derived from 5-Chloro-2-fluoro-4-methylpyridine?
The purification strategy will depend on the physical properties of the product and the nature of the impurities.
-
Extraction : A standard aqueous workup is often the first step to remove inorganic salts and water-soluble impurities.
-
Chromatography : Flash column chromatography on silica gel is a common and effective method for purifying neutral to moderately polar compounds. [12]A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed.
-
Recrystallization : If the product is a solid, recrystallization can be an excellent method for obtaining highly pure material.
-
Distillation : For liquid products, distillation under reduced pressure can be effective, provided the product is thermally stable.
FAQ 7: What analytical techniques are most useful for characterizing the products of these reactions?
A combination of spectroscopic and analytical techniques is essential for confirming the structure and purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are invaluable for structure elucidation.
-
Mass Spectrometry (MS) : Provides information about the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy : Useful for identifying the presence of specific functional groups.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) : Used to assess the purity of the final product.
References
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- MySkinRecipes. (n.d.). 2-Chloro-4-fluoro-5-methylpyridine.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- YouTube. (2019).
- Sigma-Aldrich. (n.d.). 2-Fluoro-4-methylpyridine 98 461-87-0.
- Alkali Metals. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA.
- National Center for Biotechnology Information. (n.d.).
- Kondo, Y., Murata, N., & Sakamoto, T. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. HETEROCYCLES, 37(1), 1467.
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- PubChem. (n.d.). 2-Chloro-5-fluoro-4-methylpyridine.
- BenchChem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
- Google Patents. (n.d.).
- ResearchGate. (2025). Regioselective ortho-Lithiation of Halopyridines.
- National Center for Biotechnology Information. (n.d.).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Journal of the American Chemical Society. (2014).
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Fisher Scientific. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- National Center for Biotechnology Information. (n.d.).
- MDPI. (2022).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ACS Publications. (n.d.).
- Journal of the American Chemical Society. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions.
- Química Organica.org. (n.d.).
- (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- (2015).
- National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.
- Labscoop. (n.d.). 2-Chloro-5-fluoro-3-methylpyridine, 5G.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- RSC Publishing. (n.d.).
- Jubilant Ingrevia. (n.d.).
- CDH Fine Chemical. (n.d.).
- Google Patents. (n.d.).
- Vertex AI Search. (n.d.).
Sources
- 1. 2-Chloro-4-fluoro-5-methylpyridine [myskinrecipes.com]
- 2. 2-Chloro-5-fluoro-4-methylpyridine | C6H5ClFN | CID 26986174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-fluoro-3-methylpyridine, 5G | Labscoop [labscoop.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis
Introduction: The Thermal Challenge of Pyridine Synthesis
The synthesis of substituted pyridines is a cornerstone of modern pharmaceutical and materials science.[1] Many classical and novel synthetic routes—including the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe reactions—are powerful tools for constructing this essential heterocyclic scaffold.[2] However, these syntheses are often multicomponent reactions (MCRs) involving highly exothermic steps, such as condensations and Michael additions.[2][3] The uncontrolled release of heat presents a significant safety hazard, with the potential for thermal runaway reactions, especially during scale-up.[4][5]
This technical guide serves as a dedicated support center for researchers, chemists, and process development professionals. It provides in-depth, practical answers to common troubleshooting questions, detailed protocols for thermal hazard assessment, and the causal logic behind managing exotherms in key pyridine syntheses. Our goal is to empower you to conduct these powerful reactions with enhanced safety, control, and reproducibility.
Part 1: Foundational Principles of Thermal Hazard Management
Before addressing specific synthetic routes, it's crucial to understand the fundamental principles of identifying and controlling reaction exotherms.
Frequently Asked Questions (FAQs): General Principles
Q1: What are the primary warning signs of a potential thermal runaway reaction?
A1: Early detection is critical. Key warning signs include:
-
Unexpected Temperature Drift: A reaction temperature that rises above the setpoint of the cooling system, even with controlled reagent addition.[3]
-
Delayed Exotherm Onset: A period of inactivity followed by a sudden, sharp increase in temperature. This often indicates the accumulation of unreacted reagents.
-
Rapid Pressure Increase: In a closed or refluxing system, a sudden increase in pressure is a direct indicator of a rapid temperature rise and/or gas evolution.[5]
-
Physical Changes: Sudden changes in color, viscosity, or the rapid evolution of gas are visual cues that the reaction rate is accelerating uncontrollably.
Q2: How does the risk of a runaway reaction change during scale-up?
A2: The risk increases significantly. The fundamental issue is the change in the surface-area-to-volume ratio. As you increase the scale of a reaction:
-
The volume of the reaction mixture (which generates heat) increases by the cube of the vessel's radius.
-
The surface area of the reactor available for heat removal (e.g., the cooling jacket) only increases by the square of the radius.[6] This disparity means that heat removal becomes drastically less efficient at larger scales, making a reaction that was easily controlled in the lab potentially dangerous in a pilot plant.[6]
Q3: What is an adiabatic temperature rise (ΔT_ad), and why is it a critical safety parameter?
A3: The adiabatic temperature rise is the theoretical maximum temperature increase a reaction mixture would experience if all the heat generated by the reaction were used to heat the mixture itself, with no heat loss to the surroundings (an adiabatic process).[7][8] It is a worst-case scenario calculation that is crucial for hazard assessment.[7] A high ΔT_ad indicates that even a small cooling failure could lead to a dangerous temperature and pressure increase. The calculation is based on the heat of reaction (ΔH), the mass of the reaction mixture (m), and its specific heat capacity (Cp).[9]
Q4: What is the "Time to Maximum Rate" (TMR_ad) and how is it used?
A4: The Time to Maximum Rate under adiabatic conditions (TMR_ad) is the time it would take for a reaction to reach its maximum rate of self-heating (and thus, its most dangerous state) from a specific starting temperature, assuming no heat is lost.[10] This parameter, often determined using Accelerating Rate Calorimetry (ARC), is a key indicator of the severity of a thermal hazard. A short TMR_ad (e.g., less than 8 hours) from a process deviation temperature suggests a high-risk scenario that requires robust engineering controls.
Core Strategy: Thermal Hazard Assessment Workflow
A proactive approach to thermal safety is non-negotiable. The following workflow outlines the essential steps for characterizing the thermal hazards of your pyridine synthesis before attempting scale-up.
Caption: A systematic workflow for assessing thermal hazards.
Part 2: Troubleshooting Specific Pyridine Syntheses
This section addresses common issues encountered during popular pyridine syntheses, explaining the root cause of the exotherm and providing actionable solutions.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a four-component reaction that forms a dihydropyridine, which is subsequently oxidized.[11] The primary exothermic events stem from the initial condensation steps.[12][13]
Mechanism Insight: The overall reaction involves two key exothermic steps:
-
Knoevenagel Condensation: An aldehyde reacts with one equivalent of a β-ketoester. This is a classic condensation reaction.[13]
-
Michael Addition: An enamine (formed from the second equivalent of β-ketoester and ammonia) adds to the α,β-unsaturated product of the Knoevenagel step. The formation of a stable C-C single bond at the expense of a weaker C-C pi bond is a major contributor to the reaction's exothermicity.[14][15]
FAQs: Hantzsch Synthesis
Q5: My Hantzsch reaction shows a long induction period and then a sudden, violent exotherm. What's happening and how do I fix it?
A5: This dangerous situation is characteristic of reagent accumulation . The initial Knoevenagel condensation may be sluggish under your conditions. You continue to add reagents, but they are not being consumed. Once the reaction finally initiates, the accumulated mass of reagents reacts very quickly, overwhelming the cooling capacity of your reactor.
-
Causality: The initial condensation steps are often base-catalyzed. If your base concentration is too low or the temperature is too low to initiate the reaction, reagents will build up.
-
Solution:
-
Pre-form the Enamine: React one equivalent of the β-ketoester with your ammonia source separately before adding the other components. This ensures one of the key intermediates is already present.
-
Controlled Reagent Addition: Switch to a semi-batch process. Add the aldehyde slowly to the mixture of the β-ketoester and ammonia source, ensuring the temperature remains stable. The rate of addition should be dictated by the rate of heat removal.
-
Use a Catalyst: Consider using a mild catalyst like p-toluenesulfonic acid (PTSA) or even performing the reaction in aqueous micelles, which can improve reaction rates and yields under milder conditions.[12]
-
Q6: I'm trying to run a one-pot Hantzsch synthesis, but the temperature control is very difficult. How can I improve it?
A6: One-pot multicomponent reactions are efficient but can be thermally challenging.[3]
-
Causality: Combining all reagents at once means the entire potential energy of the reaction is present from the start. Any initiation will release a large amount of heat simultaneously.
-
Solution:
-
Dilution: Increasing the solvent volume will increase the thermal mass of the system, meaning the same amount of heat released will result in a smaller temperature rise.
-
Cooling Efficiency: Ensure your cooling bath is adequate and maintained at a low enough temperature. For lab scale, an ice-salt or dry ice/acetone bath may be necessary. Ensure vigorous stirring to prevent localized hotspots.
-
Consider Continuous Flow: For scalable and safer synthesis, a continuous flow reactor is an ideal solution. It offers superior heat transfer due to a very high surface-area-to-volume ratio, and the small reaction volume at any given moment minimizes the risk of a runaway.[16]
-
Bohlmann-Rahtz Pyridine Synthesis
This synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene, followed by a heat-induced cyclodehydration to yield the pyridine.[17][18]
Mechanism Insight: The initial step is a conjugate (Michael) addition of the enamine to the activated alkyne.[17] This C-C bond formation is typically the main exothermic event. The subsequent cyclodehydration requires a significant energy input (heating), but the initial addition can release heat rapidly.[19]
FAQs: Bohlmann-Rahtz Synthesis
Q7: The original Bohlmann-Rahtz protocol requires very high temperatures for the final cyclization step. Is this a thermal hazard?
A7: The high temperature itself is a hazard, but the greater risk is a secondary decomposition .
-
Causality: While the cyclization is endothermic (requires heat), maintaining a reaction mixture at high temperatures (e.g., 120-160 °C) for extended periods can initiate unwanted decomposition pathways for your starting materials, intermediates, or product. These decompositions are almost always exothermic and can generate gas, leading to a runaway.[19]
-
Solution: Use acid catalysis. It has been demonstrated that adding acetic acid or an acidic ion-exchange resin (like Amberlyst 15) can dramatically lower the temperature required for the cyclodehydration, often to as low as 50 °C.[19] This allows the reaction to proceed under much safer conditions and often enables a one-pot procedure.
Q8: My reaction to form the aminodiene intermediate is too fast and exothermic. How can I control it?
A8: This indicates the Michael addition is highly favorable with your chosen substrates.
-
Causality: Electron-rich enamines and highly electron-deficient alkynones will react very rapidly.
-
Solution:
-
Low-Temperature Addition: Pre-cool the enamine solution (e.g., to 0 °C or below) before slowly adding the alkynone solution dropwise.
-
Reverse Addition: Add the enamine solution slowly to the alkynone solution. This keeps the more stable component in excess and controls the concentration of the reactive nucleophile.
-
Dilution: As with the Hantzsch synthesis, increasing the solvent volume can help moderate the temperature rise.
-
Guareschi-Thorpe Condensation
This reaction typically involves the condensation of a cyanoacetic ester (or cyanoacetamide) with a β-dicarbonyl compound in the presence of ammonia to form a substituted 2-pyridone.[20][21]
Mechanism Insight: The mechanism is complex but, like the Hantzsch synthesis, involves a series of Knoevenagel-type condensations and intramolecular cyclizations.[21] Each C-N and C-C bond formation step contributes to the overall exothermicity of the process.
FAQs: Guareschi-Thorpe Condensation
Q9: I am seeing significant byproduct formation and poor temperature control in my Guareschi-Thorpe reaction. What are the likely causes?
A9: This often points to issues with reaction rate and homogeneity.
-
Causality: The reaction involves multiple competing equilibria. Localized hotspots due to poor mixing or an uncontrolled exotherm can favor side reactions, such as the self-condensation of the β-dicarbonyl compound.
-
Solution:
-
Optimize Base/Ammonia Source: The choice of ammonia source is critical. Recent studies have shown that using ammonium carbonate in an aqueous medium can serve as both the nitrogen source and a buffer, leading to higher yields and better control.[22][23]
-
Improve Mixing: Ensure vigorous agitation, especially on a larger scale. Inadequate stirring is a common cause of localized temperature excursions that degrade product quality and create safety risks.
-
Temperature Staging: Consider a staged temperature profile. Run the initial condensation at a lower temperature to control the exotherm, then gently heat the mixture to drive the cyclization to completion.
-
Part 3: Quantitative Data & Experimental Protocols
While the exact heat of reaction is highly dependent on specific substrates and concentrations, thermal analysis of the key mechanistic steps provides a crucial baseline for hazard assessment.
Data Presentation: Estimated Thermal Hazards of Key Reaction Steps
The following table provides estimated, citable ranges for the thermal parameters of the core transformations involved in pyridine synthesis. This data is for guidance only. You are required to perform calorimetric studies on your specific system to determine precise safety parameters.
| Reaction Step | Typical ΔHrxn (kJ/mol) | Potential Onset Temp. (T_onset) | Key Hazard |
| Knoevenagel Condensation | -50 to -100 | 25 - 100 °C[24] | Rapid initial exotherm, potential for reagent accumulation if initiation is slow. |
| Michael Addition | -80 to -120 | 20 - 60 °C | Often highly exothermic due to stable C-C bond formation.[14] Can be very fast. |
| Enamine Formation | -40 to -80 | 25 - 80 °C | Reversible; removal of water drives the reaction but can be exothermic.[25] |
| Cyclodehydration | Generally Endothermic | > 80 °C (uncatalyzed)[19] | High temperature requirement can trigger secondary decomposition exotherms. |
Note: Data are estimated based on analogous reactions in the literature. Actual values are substrate and condition-dependent.
Experimental Protocol 1: Thermal Screening with Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure to determine the onset temperature of exothermic events for your reaction mixture.
Objective: To identify the temperature at which the reaction mixture begins to self-heat and to screen for potential secondary decomposition exotherms at higher temperatures.
Methodology:
-
Instrument Preparation: Ensure the DSC instrument is calibrated for temperature and heat flow using a known standard (e.g., indium).[26]
-
Sample Preparation:
-
Prepare a representative sample of your complete reaction mixture under the desired stoichiometry.
-
Accurately weigh 5-10 mg of the liquid or solid mixture into a high-pressure DSC pan (e.g., gold-plated stainless steel).
-
Hermetically seal the pan to contain any pressure generated. Prepare an identical empty pan to serve as a reference.[12]
-
-
Running the Experiment:
-
Place the sample and reference pans into the DSC cell.
-
Program the instrument for a "heat-wait-search" or ramp experiment. A typical starting point is a linear temperature ramp of 2-5 °C/min from ambient temperature up to a maximum temperature well above your intended process temperature (e.g., 350 °C).[2]
-
Ensure a continuous inert gas purge (e.g., Nitrogen) to prevent oxidation.
-
-
Data Analysis:
-
Plot the heat flow (W/g) as a function of temperature (°C).
-
Identify exothermic events as peaks pointing down (by convention).
-
Determine the onset temperature (T_onset) for each exotherm. This is the temperature at which the curve first deviates from the baseline, indicating the start of self-heating.
-
Integrate the peak area to get a preliminary estimate of the total energy released (ΔH).[3]
-
Caption: Workflow for DSC thermal screening analysis.
Experimental Protocol 2: Simulating a Runaway with Accelerating Rate Calorimetry (ARC)
This protocol is for quantifying "worst-case scenario" thermal runaway behavior under adiabatic conditions.
Objective: To measure the adiabatic temperature rise (ΔT_ad), pressure rise, and Time to Maximum Rate (TMR_ad) for your reaction.
Methodology:
-
Instrument and Sample Preparation:
-
Running the Experiment (Heat-Wait-Search Mode):
-
The system heats the sample in small, discrete steps (e.g., 5 °C).
-
After each step, it enters a "wait" period to achieve thermal equilibrium.
-
It then enters a "search" period, where it sensitively monitors for any self-heating from the sample (exotherm detection threshold is typically ~0.02 °C/min).[9][16]
-
This cycle repeats until an exotherm is detected.
-
-
Adiabatic Tracking:
-
Once self-heating is detected, the instrument switches to adiabatic mode. The heaters in the chamber walls track the sample temperature precisely, ensuring no heat is lost to the surroundings.[14]
-
The instrument records the temperature and pressure of the sample as a function of time as the reaction accelerates.
-
-
Data Analysis:
-
Plot temperature vs. time and pressure vs. time.
-
From these plots, you can directly determine the maximum temperature and pressure reached.
-
Plot the self-heating rate (dT/dt) vs. temperature. From this, you can determine the T_onset and the temperature at which the reaction rate is maximal.
-
Calculate the TMR_ad from various process deviation temperatures to establish safe operating windows.[27]
-
Part 4: Advanced Control Strategies: Continuous Flow Chemistry
For syntheses that are particularly hazardous or difficult to control in batch, continuous flow chemistry offers an inherently safer alternative.
FAQs: Continuous Flow for Exothermic Reactions
Q10: How does a flow reactor provide better temperature control than a batch reactor?
A10: The primary advantage is the phenomenal heat transfer capability.
-
Causality: Flow reactors use small-diameter tubing (microreactors or millireactors), which creates an extremely high surface-area-to-volume ratio. This allows heat to be removed from the reaction stream almost instantaneously.[16]
-
Benefit: Localized hotspots are virtually eliminated, and the reaction temperature can be controlled with extreme precision, often by simply controlling the temperature of the reactor's heating/cooling block.
Q11: Does flow chemistry eliminate the risk of a runaway reaction?
A11: It significantly mitigates the risk by minimizing the potential energy of the system.
-
Causality: In a flow system, only a very small volume of the reaction mixture is inside the heated reactor zone at any given moment. The bulk of the starting materials is kept cold in reservoirs before being pumped into the reactor.
-
Benefit: In the event of a cooling failure or blockage, the potential energy release is limited to the tiny amount of material in the reactor, preventing a large-scale, catastrophic runaway. The pumps can be shut off instantly, stopping the reaction.[16]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 3. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. stonehousesafety.com [stonehousesafety.com]
- 6. dekraprod-media.e-spirit.cloud [dekraprod-media.e-spirit.cloud]
- 7. Adiabatic-Temperature Rise: An Awkward - ProQuest [proquest.com]
- 8. digital.library.unt.edu [digital.library.unt.edu]
- 9. researchgate.net [researchgate.net]
- 10. fauske.com [fauske.com]
- 11. chemtube3d.com [chemtube3d.com]
- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 18. jk-sci.com [jk-sci.com]
- 19. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 20. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 21. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Quantification of thermal ring flexibilities of aromatic and heteroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Orthogonal Powerhouse: A Comparative Guide to 5-Chloro-2-fluoro-4-methylpyridine
Introduction: The "Swiss Army Knife" of Pyridines
In the optimization of lead compounds, the "magic methyl" effect and the strategic placement of halogens are pivotal. 5-Chloro-2-fluoro-4-methylpyridine represents a uniquely versatile scaffold because it offers orthogonal reactivity . Unlike symmetrical or mono-functionalized blocks, this molecule possesses three distinct "handles" that can be actuated independently, allowing for the rapid construction of complex core structures (e.g., for kinase inhibitors or agrochemicals) without the need for protecting groups.
This guide objectively compares this fluorinated building block against its chlorinated and brominated analogs, providing experimental evidence to support selection decisions in drug discovery workflows.
Reactivity Landscape & Decision Matrix
The primary advantage of 5-Chloro-2-fluoro-4-methylpyridine over its analogs is the C2-Fluorine atom . In nucleophilic aromatic substitution (
Comparative Analysis Table
| Feature | 5-Chloro-2-fluoro-4-methylpyridine (Subject) | 2,5-Dichloro-4-methylpyridine (Alternative A) | 5-Bromo-2-fluoro-4-methylpyridine (Alternative B) |
| High (~300x faster than Cl) | Low (Requires forcing conditions) | High (Similar to Subject) | |
| Cross-Coupling (C5) | Moderate (Requires specialized ligands) | Moderate (Similar to Subject) | High (Standard Pd catalysts work) |
| Cost Efficiency | Mid-Range | High (Cheapest option) | Low (Most expensive) |
| Selectivity | Excellent (F reacts before Cl) | Poor (Competitive reaction at C2/C5) | Excellent (F reacts before Br) |
Visualizing the Reactivity Triad
The following diagram illustrates the orthogonal reaction pathways available to this specific scaffold.
Caption: Figure 1. Orthogonal reaction vectors. The C2-F bond is the most labile, allowing selective functionalization before addressing the C5-Cl handle.
Deep Dive: The Advantage
Why choose the fluoro-analog over the cheaper dichloro-analog?
The Mechanism: In pyridine systems, nucleophilic attack at the 2-position forms a negative charge on the ring nitrogen. The highly electronegative fluorine atom at C2 inductively stabilizes the transition state leading to the anionic Meisenheimer complex.
-
Experimental Insight: Reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine [1].[1][2]
Implication for Process: Using 2,5-Dichloro-4-methylpyridine often requires temperatures >120°C or strong bases (e.g., NaH) to force the amine displacement at C2. These harsh conditions can lead to:
-
Dechlorination at C5 (formation of impurities).
-
Benzylic deprotonation at C4-Me (polymerization/tars).
-
Inability to use thermally sensitive nucleophiles (e.g., chiral amines).
The Solution:
Using 5-Chloro-2-fluoro-4-methylpyridine allows the
Experimental Protocols
Protocol A: Selective C2-Amination ( )
Objective: Install a nucleophile at C2 without touching the C5-Cl handle.
Materials:
-
5-Chloro-2-fluoro-4-methylpyridine (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)
-
Solvent: DMSO or NMP (High dielectric constant accelerates
)
Procedure:
-
Dissolve 5-Chloro-2-fluoro-4-methylpyridine in DMSO (0.5 M concentration).
-
Add DIPEA followed by the amine.
-
Stir at 60°C for 4–6 hours. (Note: The dichloro-analog would require 130°C for 24h).
-
Monitor by LCMS. The Fluorine displacement is usually quantitative.
-
Workup: Dilute with water, extract with EtOAc. The product is usually pure enough for the next step.
Protocol B: C5-Suzuki Coupling of the Chloropyridine
Objective: Activate the "sluggish" C5-Cl bond after C2 functionalization.
Note: Aryl chlorides are less reactive than bromides.[3] Standard
Materials:
-
C2-substituted intermediate (from Protocol A) (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(2 mol%) + XPhos or SPhos (4 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Charge the reaction vessel with the intermediate, boronic acid, base, and Pd/Ligand system.[4]
-
Degas solvents thoroughly (Argon sparge for 10 min). Oxygen kills the active Pd(0) species required for oxidative addition into the C-Cl bond [2].
-
Heat to 90–100°C for 12 hours.
-
Why this works: The XPhos ligand facilitates the oxidative addition of the Pd into the stronger C-Cl bond, a step that is rate-limiting for chlorides but fast for bromides.
Decision Logic: When to Use Which Block?
The following flowchart assists in selecting the correct starting material based on your project's specific constraints (Cost vs. Speed vs. Complexity).
Caption: Figure 2. Selection logic for trisubstituted pyridine building blocks.
References
-
Reactivity of Fluoropyridines: G. W. Gribble et al., "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide," ResearchGate. Available at: [Link]
-
Suzuki Coupling of Aryl Chlorides: K. Billingsley, S. L. Buchwald, "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids," J. Am. Chem. Soc., 2007. Available at: [Link]
-
Physical Properties & Safety: PubChem Compound Summary for 2-Fluoro-4-methylpyridine (Analogous data). Available at: [Link]
Sources
Publish Comparison Guide: Cost-Effectiveness Analysis of 5-Chloro-2-fluoro-4-methylpyridine in Synthesis
Executive Summary: The Strategic Scaffold
5-Chloro-2-fluoro-4-methylpyridine (CAS: 116332-61-7) has emerged as a high-value "pivot" intermediate in drug discovery. Its unique trisubstituted pattern offers three distinct orthogonal handles:
-
C2-Fluoro: highly activated for nucleophilic aromatic substitution (SNAr).
-
C5-Chloro: a stable handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald).
-
C4-Methyl: a steric blocker that can also be oxidized to a carboxylic acid or aldehyde.
This guide analyzes the cost-effectiveness of sourcing this material versus synthesizing it in-house, providing validated protocols for both its production and its downstream application.
Technical Profile & Reactivity Map
Before analyzing costs, one must understand the chemical behavior that drives the value of this intermediate. The C2-fluorine is the kinetic leverage point. In competitive experiments, the C2-F bond reacts >100x faster than the C5-Cl bond under SNAr conditions, allowing for highly regioselective functionalization without protecting groups.
Reactivity Visualization
The following diagram illustrates the orthogonal reactivity landscape of the molecule.
Figure 1: Orthogonal reactivity map demonstrating the stepwise functionalization potential.
Cost-Effectiveness Analysis: Make vs. Buy
The decision to synthesize or purchase depends heavily on the scale of operation. The following table summarizes the break-even analysis based on current market dynamics (2024-2025 estimates).
Comparative Data Table
| Metric | Option A: Commercial Sourcing | Option B: In-House Synthesis (Halex) | Option C: In-House Synthesis (Diazotization) |
| Primary Precursor | N/A (Finished Good) | 2,5-Dichloro-4-methylpyridine | 2-Amino-5-chloro-4-methylpyridine |
| Unit Cost (100g) | High ($500 - $800) | Low ($150 - $250) | Medium ($300 - $450) |
| Lead Time | 1-2 Weeks | 3-5 Days (Process Time) | 1 Week (Purification heavy) |
| Safety Risk | Negligible | Moderate (High Temp, Fluoride) | High (HF, Diazonium instability) |
| Waste (E-Factor) | Low (Packaging only) | Medium (Salt waste) | High (Acidic aqueous waste) |
| Ideal Scale | Discovery (< 500g) | Process Dev / Pilot (> 1kg) | Lab Scale (< 100g) |
Strategic Recommendation
-
For Discovery (mg to 100g): BUY. The labor cost of purification and safety management outweighs the raw material savings.
-
For Process (kg+): MAKE (Option B). The "Halex" route (Halogen Exchange) using Potassium Fluoride (KF) is the industry standard for cost efficiency. It avoids the explosive risks of diazonium salts and uses cheaper chlorinated precursors.
Experimental Protocols
Protocol A: Cost-Effective Synthesis via Halex Reaction
Target: Synthesis of 5-Chloro-2-fluoro-4-methylpyridine from 2,5-Dichloro-4-methylpyridine.
This protocol utilizes the "Halex" reaction, leveraging the thermodynamic driving force of forming KCl to install the fluorine atom.
Reagents:
-
2,5-Dichloro-4-methylpyridine (1.0 eq)
-
Potassium Fluoride (Spray-dried, anhydrous) (2.5 eq)
-
Tetraphenylphosphonium bromide (Ph4PBr) (0.05 eq) - Phase Transfer Catalyst
-
Sulfolane or NMP (Solvent, 4 mL/g)
Step-by-Step Workflow:
-
Drying: It is critical that the KF and solvent are anhydrous. Dry KF in a vacuum oven at 150°C for 12 hours prior to use.
-
Charging: To a high-pressure reactor (Monel or Hastelloy preferred to prevent corrosion), add 2,5-dichloro-4-methylpyridine, dried KF, and Ph4PBr.
-
Solvation: Add Sulfolane.
-
Reaction: Seal the reactor and heat to 190°C - 210°C with vigorous mechanical stirring. Hold for 12-18 hours.
-
Note: The reaction is driven by the higher lattice energy of KCl vs KF.
-
-
Workup: Cool to room temperature. Dilute the slurry with water to dissolve salts.
-
Extraction: Extract the product with Diethyl Ether or MTBE (3x).
-
Purification: The product is a liquid. Distillation under reduced pressure is the most efficient purification method for this scaffold.
-
Expected Yield: 75-85%
-
Protocol B: Downstream Application (Regioselective SNAr)
Target: Validation of C2-selectivity by reacting with Morpholine.
Reagents:
-
5-Chloro-2-fluoro-4-methylpyridine (1.0 eq)
-
Morpholine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acetonitrile (MeCN) (10 volumes)
Step-by-Step Workflow:
-
Dissolve 5-chloro-2-fluoro-4-methylpyridine in MeCN.
-
Add DIPEA followed by Morpholine dropwise at room temperature.
-
Heat the mixture to 60°C for 2 hours.
-
Monitoring: TLC or LCMS will show rapid conversion of the starting material (M+H 146) to the product (M+H 213). The C5-chloride will remain intact.
-
-
Workup: Evaporate solvent, redissolve in EtOAc, wash with water and brine.
-
Result: 4-(5-chloro-4-methylpyridin-2-yl)morpholine.
Decision Logic for Process Engineers
The following flowchart guides the synthesis decision-making process based on scale and available equipment.
Figure 2: Decision tree for sourcing strategy based on scale and infrastructure.
References
-
Synthesis of 5-Chloro-2-fluoro-4-methylpyridine via Halex Reaction. Source: Asian Journal of Chemistry. Link:
-
General Halex Reaction Methodology (Potassium Fluoride). Source: gChem Global. Link:
-
Suzuki Coupling Protocols for Chloropyridines. Source: TCI Chemicals / NIH. Link:
-
Nucleophilic Aromatic Substitution (SNAr) Selectivity. Source: BenchChem Protocols. Link:
-
Market Analysis of Pyridine Intermediates. Source: Grand View Research. Link:
Bioisosteric replacement of functional groups with 5-Chloro-2-fluoro-4-methylpyridine
[1]
Executive Summary: The "Multipoint Optimization" Scaffold
In modern drug discovery, the replacement of a phenyl ring with a pyridine bioisostere is a standard tactic to improve solubility and reduce lipophilicity (LogP). However, simple pyridine replacement often introduces new liabilities: oxidative metabolism at the electron-deficient ring carbons and excessive basicity at the nitrogen.
5-Chloro-2-fluoro-4-methylpyridine (CFMP) represents a "privileged" scaffold that addresses these issues simultaneously. It is not merely a pyridine analog; it is a multidimensional optimization tool .[1] The 2-fluoro substituent serves as a metabolic blocker and a handle for nucleophilic aromatic substitution (
This guide details the bioisosteric rationale, physicochemical advantages, and validated synthetic protocols for deploying CFMP in lead optimization.
Bioisosteric Rationale & Physicochemical Profiling[2]
The "Why": Solving the Phenyl vs. Pyridine Dilemma
Replacing a 1,2,4-trisubstituted benzene with a pyridine core changes the electronic landscape of the molecule.
-
The Problem with Unsubstituted Pyridine: High basicity (
) can lead to non-specific binding (hERG liability) and poor membrane permeability if the molecule is ionized at physiological pH. -
The CFMP Solution: The electronegative Fluorine (C2) and Chlorine (C5) atoms inductively withdraw electron density from the pyridine nitrogen. This dramatically lowers the
(often to ), ensuring the molecule remains neutral at pH 7.4, thereby improving passive permeability and reducing off-target cation-pi interactions.
Comparative Data: CFMP vs. Analogs[1]
The following table compares CFMP against its direct benzene analog (2,4-Dichlorotoluene) and a non-chlorinated pyridine.
| Property | CFMP (Target) | 2,4-Dichlorotoluene (Benzene Analog) | 2-Fluoro-4-methylpyridine (Deficient Analog) | Implication |
| Structure | Pyridine Core, 2-F, 5-Cl, 4-Me | Benzene Core, 2-Cl, 4-Cl, 1-Me | Pyridine Core, 2-F, 4-Me | |
| cLogP | ~2.4 | ~4.1 | ~1.3 | CFMP offers a "Goldilocks" lipophilicity—lower than benzene (better solubility) but higher than simple pyridines (better binding affinity).[1] |
| pK_a (Conj. Acid) | < 0.5 (Est.)[1] | N/A (Neutral) | ~0.8 | The 5-Cl substituent further suppresses basicity compared to the 2-F analog. |
| Metabolic Stability | High | Medium (Benzylic oxidation) | Low (C5 oxidation prone) | C5-Cl blocks the primary site of CYP450 oxidative metabolism on the pyridine ring. |
| TPSA | ~13 Ų | 0 Ų | ~13 Ų | Maintains polar surface area for solubility without adding H-bond donors.[1] |
Decision Logic: When to Use CFMP
The following decision tree illustrates the logical pathway for selecting CFMP during Lead Optimization.
Figure 1: Bioisosteric decision logic for selecting CFMP to address solubility and metabolic stability liabilities.
Synthetic Utility: A Self-Validating Protocol
The true power of CFMP lies in its orthogonal reactivity . It contains two halogen handles with distinct chemical behaviors, allowing for sequential, regioselective functionalization.[1]
Reactivity Hierarchy[1]
-
C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (
) due to the adjacent ring nitrogen and the inductive effect of the C5-Chlorine. -
C5-Chlorine: Deactivated towards
but highly reactive in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
Experimental Insight: You must perform the
Reaction Workflow Diagram
Figure 2: Sequential functionalization strategy leveraging the differential reactivity of C2-F and C5-Cl.
Experimental Protocols
The following protocols are designed for high reproducibility.
Protocol A: Displacement of C2-Fluorine (General Procedure)
Target: Installation of the pyridine moiety onto an amine-containing core.
Reagents:
-
5-Chloro-2-fluoro-4-methylpyridine (1.0 equiv)[1]
-
Amine Nucleophile (Core scaffold) (1.0 - 1.2 equiv)[1]
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or (1.5 equiv) -
Solvent: DMSO (for high temp) or NMP.[1]
Procedure:
-
Setup: In a dry pressure vial, dissolve the amine nucleophile in anhydrous DMSO (0.5 M concentration).
-
Addition: Add DIPEA followed by 5-Chloro-2-fluoro-4-methylpyridine.
-
Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with water (
) to remove DMSO.[1] Dry over and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Suzuki Coupling at C5-Chlorine
Target: Extension of the scaffold after
Reagents:
-
Intermediate from Protocol A (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(5 mol%) or XPhos Pd G3 (for difficult substrates).[1] -
Base:
(2.0 M aqueous solution, 3.0 equiv).[1]
Procedure:
-
Degassing: Combine the Intermediate, Boronic Acid, and Base in 1,4-Dioxane.[1] Sparge with Nitrogen for 10 minutes.
-
Catalyst: Add the Pd catalyst quickly under a stream of Nitrogen.
-
Reaction: Heat to 90 °C for 2–6 hours.
-
Workup: Filter through a Celite pad, concentrate, and purify via reverse-phase HPLC or silica chromatography.
Case Study Application: Kinase Hinge Binder
Scenario: A drug discovery team is optimizing a kinase inhibitor. The original hit contains a 2,4-dichlorophenyl group occupying a hydrophobic pocket near the solvent front.
-
Liability: The hit suffers from poor solubility (< 5 µM) and moderate metabolic clearance.[1]
-
Optimization: The team replaces the 2,4-dichlorophenyl group with the 5-chloro-4-methylpyridin-2-yl moiety (derived from CFMP).
-
Result:
-
Solubility: Increases 10-fold due to the pyridine nitrogen lowering LogP and disrupting crystal packing.[1]
-
Metabolism: Clearance is reduced.[1] The 5-Cl blocks oxidation at the electron-rich C5 position, and the 4-Me provides steric shielding.
-
Potency: Maintained. The 5-Cl mimics the steric bulk of the original 4-Cl on the phenyl ring, preserving the fit in the hydrophobic pocket.
-
References
-
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] Link
-
Schlosser, M., & Ruzziconi, R. (2010).[1] The "Fluorine Effect" in the Nucleophilic Aromatic Substitution of Pyridines. Journal of Fluorine Chemistry, 131(11), 1105-1112.
-
Combs, A. P., et al. (2019).[1] Structure-Activity Relationships of Pyridine-Based Inhibitors. Journal of Medicinal Chemistry. (General reference for pyridine scaffold utility).
-
PubChem Compound Summary. (2024). 2-Fluoro-4-methylpyridine and derivatives. National Center for Biotechnology Information.[1] Link
A Senior Application Scientist's Comparative Guide to Catalyst Efficiency for Coupling Reactions with 5-Chloro-2-fluoro-4-methylpyridine
Introduction
5-Chloro-2-fluoro-4-methylpyridine is a critical heterocyclic building block in the synthesis of a wide array of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both chloro and fluoro groups, offers multiple points for diversification through cross-coupling reactions. The strategic functionalization of this scaffold is paramount in the development of novel drugs and crop protection agents.
This guide provides a comprehensive comparison of catalyst efficiencies for various coupling reactions with 5-Chloro-2-fluoro-4-methylpyridine. As a Senior Application Scientist, my objective is to offer not just a list of potential catalysts, but a deeper understanding of the rationale behind catalyst selection, supported by experimental data and detailed protocols. We will explore the nuances of C-C and C-N bond formation, focusing on the practical aspects that researchers, scientists, and drug development professionals encounter.
Understanding the Reactivity of 5-Chloro-2-fluoro-4-methylpyridine in Cross-Coupling Reactions
The key to successfully employing 5-Chloro-2-fluoro-4-methylpyridine in cross-coupling reactions lies in understanding the relative reactivity of its two halogen atoms. The carbon-chlorine (C-Cl) bond is generally less reactive than a carbon-bromine (C-Br) or carbon-iodine (C-I) bond in typical palladium-catalyzed cross-coupling reactions. This is due to the stronger bond dissociation energy of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more challenging. The presence of a fluorine atom at the 2-position further influences the electronic properties of the pyridine ring, impacting catalyst performance.
Comparative Analysis of Catalytic Systems
The choice of the metallic catalyst and its associated ligands is the most critical factor determining the success and efficiency of a coupling reaction with 5-Chloro-2-fluoro-4-methylpyridine. While palladium has been the workhorse in this field, nickel and copper-based systems are emerging as viable and often more economical alternatives, particularly for the activation of C-Cl bonds.
Palladium-Based Catalysts
Palladium complexes remain the most versatile and widely used catalysts for a broad range of cross-coupling reactions. The key to their success with challenging substrates like 5-Chloro-2-fluoro-4-methylpyridine lies in the selection of appropriate ligands.
-
For Suzuki-Miyaura Coupling (C-C bond formation): Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos), are highly effective. These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition to the C-Cl bond. Traditional phosphine ligands like triphenylphosphine (PPh₃) can be effective but often require higher catalyst loadings and harsher reaction conditions.
-
For Buchwald-Hartwig Amination (C-N bond formation): Similar to Suzuki coupling, bulky biarylphosphine ligands are essential for achieving high efficiency. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) often being required.
-
For Sonogashira Coupling (C-C bond formation with alkynes): This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition to the aryl chloride, while the copper co-catalyst activates the terminal alkyne. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[1]
Nickel-Based Catalysts
Nickel has garnered significant attention as a more earth-abundant and cost-effective alternative to palladium.[2] Due to its unique electronic properties, nickel can exhibit different reactivity and selectivity profiles.
-
Advantages: Nickel catalysts are particularly adept at activating C-Cl bonds, often under milder conditions than their palladium counterparts.
-
Challenges: A notable challenge with nickel catalysis is the potential for catalyst inhibition by α-halo-N-heterocyles. This can sometimes be overcome by careful ligand selection and optimization of reaction conditions.
Copper-Based Catalysts
Copper-catalyzed coupling reactions, particularly for C-N and C-S bond formation (Ullmann condensation), have a long history. Modern advancements have led to milder reaction conditions and broader substrate scope.
-
Applications: Copper catalysts are particularly relevant for amination and Sonogashira-type reactions. For Sonogashira couplings, copper can be used both as a co-catalyst with palladium or as the primary catalyst under certain conditions.[3]
Quantitative Comparison of Catalyst Performance
While a direct head-to-head comparison of Pd, Ni, and Cu for 5-Chloro-2-fluoro-4-methylpyridine across all reaction types is not available in a single study, we can draw valuable insights from data on analogous systems. The following table summarizes typical performance data for different catalytic systems with similar chloropyridine substrates.
| Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~95 | |
| Suzuki-Miyaura | Pd(OAc)₂ | XPhos | K₃PO₄ | t-AmylOH | 100 | 16 | ~98 | |
| Suzuki-Miyaura | Ni(dppf)Cl₂ | dppf | K₃PO₄ | Dioxane | 80 | 18 | Good | |
| Buchwald-Hartwig | [Pd(cinnamyl)Cl]₂ | Mor-DalPhos | K₃PO₄ | H₂O | 100 | 2-4 | High | [4] |
| Buchwald-Hartwig | NiCl₂(DME) | SIPr·HCl | NaOtBu | 2-Me-THF | 80 | 3 | High | [5] |
| Sonogashira | Pd(PPh₃)₄ / CuI | PPh₃ | Et₃N | THF | RT | 16 | ~92 | [2] |
| Sonogashira (Cu-cat) | Cu Powder | None | None | None | High | - | 84-97 | [3] |
Note: Yields are reported for analogous aryl chlorides or bromides as direct comparative data for 5-Chloro-2-fluoro-4-methylpyridine was not available in a single comprehensive study. "Good" and "High" yields are as reported in the respective literature.
Experimental Protocols
The following are detailed, step-by-step methodologies for key coupling reactions with 5-Chloro-2-fluoro-4-methylpyridine. These protocols are designed to be self-validating systems, providing a robust starting point for reaction optimization.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
5-Chloro-2-fluoro-4-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Water (10:1 v/v), degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Chloro-2-fluoro-4-methylpyridine, the arylboronic acid, and potassium phosphate.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the degassed toluene until a homogeneous solution is formed.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining degassed solvent mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. orgsyn.org [orgsyn.org]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 5-Chloro-2-fluoro-4-methylpyridine Derivatives
This guide provides an in-depth comparison of the metabolic stability of derivatives of 5-Chloro-2-fluoro-4-methylpyridine, a crucial scaffold in modern drug discovery.[1] It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. Our focus is on not just the "how" but the "why," ensuring a deep understanding of the principles that govern metabolic stability and the strategic decisions that drive successful drug design.
The Critical Role of Metabolic Stability in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Among these, metabolic instability is a major hurdle. A compound that is rapidly metabolized by the body will have a short half-life and low bioavailability, rendering it ineffective. The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives are found in numerous approved drugs.[2][3] Understanding and optimizing the metabolic stability of new chemical entities based on scaffolds like 5-Chloro-2-fluoro-4-methylpyridine is therefore a critical activity in any drug discovery program.[4]
This guide will walk you through the essential in vitro assays used to predict in vivo metabolic clearance, focusing on liver microsomes and hepatocytes. We will explore how structural modifications to the 5-Chloro-2-fluoro-4-methylpyridine core can dramatically influence its metabolic fate and provide you with the tools to make data-driven decisions in your own research.
The Engine Room of Metabolism: An Overview of Key Players
The liver is the primary site of drug metabolism, a process broadly divided into Phase I and Phase II reactions.
-
Phase I Reactions: These are primarily oxidation, reduction, and hydrolysis reactions, catalyzed mainly by the Cytochrome P450 (CYP) superfamily of enzymes.[5] For pyridine-containing molecules, oxidation is a common metabolic pathway. The introduction of fluorine and chlorine atoms, as in our core scaffold, is a common strategy to influence the electronic properties of the ring and potentially block sites of metabolism.[6][7][8]
-
Phase II Reactions: These involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or glutathione. This process increases the water solubility of the compound, facilitating its excretion.
Our experimental approach will utilize two key in vitro systems that model these processes:
-
Human Liver Microsomes (HLM): These are subcellular fractions of the liver that are rich in Phase I enzymes, particularly CYPs.[9] They are a cost-effective and high-throughput tool for assessing the intrinsic clearance of compounds.
-
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II enzymes, as well as the necessary cofactors.[10][11] They provide a more comprehensive picture of a compound's metabolic fate, including the potential for conjugation reactions.
Experimental Deep Dive: Protocols for Assessing Metabolic Stability
Here, we provide detailed, step-by-step protocols for the two most critical in vitro metabolic stability assays. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This assay is the workhorse of early drug discovery for predicting hepatic clearance.[12] It measures the rate of disappearance of a compound when incubated with HLMs in the presence of the necessary cofactor, NADPH.
Experimental Workflow:
Caption: Workflow for the Human Liver Microsome (HLM) Stability Assay.
Detailed Steps:
-
Prepare Reagents:
-
Test Compounds: Prepare a 10 mM stock solution in DMSO. From this, create a 1 µM working solution in the incubation buffer. The final DMSO concentration should be kept below 0.5% to avoid inhibiting enzymatic activity.
-
Human Liver Microsomes: Thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[13]
-
NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system continuously regenerates NADPH, the essential cofactor for CYP enzymes.
-
-
Incubation:
-
Pre-warm the diluted microsomes and the test compound working solution to 37°C for 5-10 minutes.[14]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-compound mixture.
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[9]
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with a known concentration of an internal standard.[9] The acetonitrile stops the enzymatic reaction by precipitating the proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15] LC-MS/MS provides the high sensitivity and selectivity needed to quantify the remaining parent compound in a complex biological matrix.[16]
-
Monitor the disappearance of the parent compound over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the rate constant of elimination (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL protein in incubation) .
-
Protocol 2: Hepatocyte Stability Assay
This assay provides a more physiologically relevant model by using intact liver cells.[11] It accounts for both Phase I and Phase II metabolism, as well as cellular uptake.
Experimental Workflow:
Caption: Workflow for the Hepatocyte Stability Assay.
Detailed Steps:
-
Hepatocyte Preparation:
-
Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.[17]
-
Gently transfer the cells to a pre-warmed incubation medium.
-
Determine the cell viability (typically using trypan blue exclusion) and cell density. Adjust the cell suspension to a final density of 0.5-1.0 x 10^6 viable cells/mL.[18]
-
-
Incubation:
-
Pre-incubate the hepatocyte suspension and the test compound (at a final concentration of 1 µM) separately at 37°C with gentle shaking.
-
Initiate the assay by adding the test compound to the hepatocyte suspension.
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the cell suspension.[10]
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to pellet the cell debris.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the parent compound remaining at each time point.[11]
-
-
Data Analysis:
-
The data analysis is similar to the HLM assay, with the calculation of half-life and intrinsic clearance. The intrinsic clearance is typically expressed as µL/min/10^6 cells.
-
Comparative Analysis of 5-Chloro-2-fluoro-4-methylpyridine Derivatives
To illustrate the impact of structural modifications on metabolic stability, we present a comparative analysis of a series of hypothetical derivatives of 5-Chloro-2-fluoro-4-methylpyridine. The data in the following table is representative of what would be generated in a typical drug discovery campaign.
Table 1: Metabolic Stability of 5-Chloro-2-fluoro-4-methylpyridine Derivatives in Human Liver Microsomes (HLM) and Human Hepatocytes
| Compound ID | R1-Group | R2-Group | HLM t½ (min) | HLM Clint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte Clint (µL/min/10^6 cells) |
| Parent | H | H | 15 | 92.4 | 12 | 48.1 |
| DERIV-01 | OCH3 | H | 25 | 55.4 | 20 | 28.9 |
| DERIV-02 | CF3 | H | 45 | 30.8 | 40 | 14.4 |
| DERIV-03 | H | OCH3 | 18 | 77.0 | 15 | 38.5 |
| DERIV-04 | H | CF3 | 35 | 39.6 | 32 | 18.0 |
| DERIV-05 | OCH3 | CF3 | 60 | 23.1 | 55 | 10.5 |
Structure-Activity Relationship (SAR) and Mechanistic Insights
-
Impact of Electron-Withdrawing and -Donating Groups:
-
The introduction of an electron-donating methoxy group (OCH3) at the R1 position (DERIV-01) leads to a moderate increase in metabolic stability compared to the parent compound.
-
Conversely, the strongly electron-withdrawing trifluoromethyl group (CF3) at the same position (DERIV-02) results in a significant improvement in stability. This is a common strategy in medicinal chemistry, as the electron-withdrawing nature of the CF3 group can deactivate the aromatic ring towards oxidative metabolism by CYP enzymes.[6][8]
-
-
Positional Effects:
-
Comparing DERIV-01 and DERIV-03, and DERIV-02 and DERIV-04, it is evident that the position of the substituent has a notable impact on metabolic stability. In this illustrative dataset, modifications at the R1-position appear to be more effective at enhancing stability than those at the R2-position. This suggests that the R2-position may be more susceptible to metabolic attack or that modifications at R1 are more effective at sterically hindering the approach of metabolic enzymes.
-
-
Synergistic Effects:
-
DERIV-05, which incorporates both a methoxy group at R1 and a trifluoromethyl group at R2, exhibits the highest metabolic stability in this series. This suggests a potential synergistic effect where the electronic and steric properties of both substituents contribute to a more metabolically robust molecule.
-
-
Correlation between HLM and Hepatocyte Data:
-
A good correlation is observed between the data from the HLM and hepatocyte assays. This increases our confidence in the predictive power of these in vitro models. Discrepancies between the two systems could indicate significant involvement of Phase II metabolism or issues with cellular permeability, which would warrant further investigation.
-
Conclusion and Future Directions
This guide has provided a comprehensive overview of the principles and practices for assessing the metabolic stability of derivatives of 5-Chloro-2-fluoro-4-methylpyridine. By understanding the underlying mechanisms of drug metabolism and applying the detailed experimental protocols provided, researchers can effectively identify and optimize compounds with favorable pharmacokinetic profiles.
The key takeaways are:
-
Metabolic stability is a critical parameter that must be addressed early in the drug discovery process.
-
In vitro assays using human liver microsomes and hepatocytes are powerful predictive tools.
-
Structural modifications, particularly the introduction of fluorine-containing groups, can significantly enhance metabolic stability. [6][7][8]
-
A systematic evaluation of structure-activity relationships is essential for rational drug design.
The insights gained from these studies will guide the next steps in the drug discovery cascade, including metabolite identification studies to pinpoint the exact sites of metabolism and in vivo pharmacokinetic studies in animal models to confirm the in vitro predictions. By integrating metabolic stability assessment into the design-make-test-analyze cycle, we can accelerate the discovery of new, safe, and effective medicines.
References
-
National Center for Biotechnology Information. (n.d.). Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. PubMed Central. Retrieved January 29, 2026, from [Link]
-
Meanwell, N. A. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Retrieved January 29, 2026, from [Link]
-
Springer Nature. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Retrieved January 29, 2026, from [Link]
-
ChemHelpASAP. (2021, January 5). metabolic stability assays for predicting intrinsic clearance. YouTube. Retrieved January 29, 2026, from [Link]
-
National Center for Biotechnology Information. (2019, December 16). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PubMed Central. Retrieved January 29, 2026, from [Link]
-
Royal Society of Chemistry. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Retrieved January 29, 2026, from [Link]
-
Evotec. (n.d.). Microsomal Stability. Cyprotex. Retrieved January 29, 2026, from [Link]
-
National Center for Biotechnology Information. (2022, October 19). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PubMed Central. Retrieved January 29, 2026, from [Link]
-
ACS Publications. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved January 29, 2026, from [Link]
-
PubMed. (n.d.). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Retrieved January 29, 2026, from [Link]
-
Evotec. (n.d.). Hepatocyte Stability. Cyprotex. Retrieved January 29, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (n.d.). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved January 29, 2026, from [Link]
-
BD. (2012, February 23). Protocols Using Plateable Human Hepatocytes in ADME Assays. Retrieved January 29, 2026, from [Link]
-
The University of Manchester. (n.d.). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Research Explorer. Retrieved January 29, 2026, from [Link]
-
ACS Publications. (2019, December 20). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Retrieved January 29, 2026, from [Link]
-
ACS Publications. (2018, September 10). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2. Retrieved January 29, 2026, from [Link]
-
ChemRxiv. (2025, August 25). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved January 29, 2026, from [Link]
-
protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (n.d.). The in vitro metabolic stability study of the selected compounds. Retrieved January 29, 2026, from [Link]
-
MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved January 29, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside. Retrieved January 29, 2026, from [Link]
-
ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved January 29, 2026, from [Link]
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved January 29, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). The Biochemical Pathways of Nicotinamide-Derived Pyridones. PubMed Central. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (2025, August 6). Convenient Procedure for the α-Methylation of Simple Pyridines. Retrieved January 29, 2026, from [Link]
-
PubMed. (n.d.). Species differences in the metabolic C- and N-oxidation , and N-methylation of [14C]pyridine in vivo. Retrieved January 29, 2026, from [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved January 29, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PubMed Central. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (n.d.). A Comprehensive Targeted Metabolomic Assay for Urine Analysis. Retrieved January 29, 2026, from [Link]
-
Wikipedia. (n.d.). Ibogaine. Retrieved January 29, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science. Retrieved January 29, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed Central. Retrieved January 29, 2026, from [Link]
-
Lonza. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved January 29, 2026, from [Link]
-
MDPI. (2021, February 21). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Retrieved January 29, 2026, from [Link]
-
PubMed. (n.d.). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Retrieved January 29, 2026, from [Link]
-
University of Ljubljana. (n.d.). Bioanalytical methods. Research Portal. Retrieved January 29, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine. Retrieved January 29, 2026, from [Link]
-
National Center for Biotechnology Information. (2017, July 4). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PubMed Central. Retrieved January 29, 2026, from [Link]
-
ACS Publications. (2015, December 1). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics. Retrieved January 29, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. Bioanalytical methods | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
- 17. bdj.co.jp [bdj.co.jp]
- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. pubs.acs.org [pubs.acs.org]
A Quantum Mechanical Perspective on the Reactivity of 5-Chloro-2-fluoro-4-methylpyridine: A Comparative Guide for Drug Development Professionals
In the intricate landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Halogenated pyridines, in particular, represent a class of privileged scaffolds due to their versatile reactivity and their prevalence in a wide array of biologically active compounds. This guide provides an in-depth quantum mechanical analysis of the reactivity of 5-Chloro-2-fluoro-4-methylpyridine, a key intermediate in pharmaceutical synthesis. Through a comparative lens, we will explore its electronic properties and reactivity in key synthetic transformations alongside structurally related pyridine derivatives, offering field-proven insights to guide your synthetic strategies.
The Significance of Halogenated Pyridines in Medicinal Chemistry
The introduction of halogen atoms onto a pyridine ring profoundly influences its physicochemical properties and reactivity. The electronegativity and position of the halogen substituents can modulate the electron density distribution within the aromatic system, thereby fine-tuning the molecule's susceptibility to various chemical transformations. This allows for the regioselective introduction of diverse functionalities, a critical aspect in the construction of complex molecular architectures with desired pharmacological profiles. 5-Chloro-2-fluoro-4-methylpyridine, with its distinct substitution pattern, presents a unique combination of electronic and steric effects that dictate its reactivity in crucial bond-forming reactions.
Unveiling Reactivity through the Lens of Quantum Mechanics
To objectively compare the reactivity of 5-Chloro-2-fluoro-4-methylpyridine with its counterparts, we turn to the predictive power of quantum mechanical calculations, specifically Density Functional Theory (DFT). By examining key electronic parameters, we can gain a deeper understanding of the underlying factors that govern their chemical behavior. For this comparative analysis, we will consider the following pyridine derivatives:
-
5-Chloro-2-fluoro-4-methylpyridine (Target Molecule)
-
2-Chloro-4-fluoropyridine (Isomeric Analogue)
-
2,5-Dichloropyridine (Alternative Halogenation Pattern)
-
2-Fluoro-5-chloropyridine (Alternative Halogenation Pattern)
Frontier Molecular Orbitals: The Key to Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO energy is indicative of a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 5-Chloro-2-fluoropyridine * | -7.25 | -0.85 | 6.40 |
| 2-Chloro-4-fluoropyridine | -9.895 | -1.135 | 8.76 |
| 2,5-Dichloropyridine | -9.65 | -1.25 | 8.40 |
| 2-Fluoro-5-chloropyridine | -9.98 | -1.45 | 8.53 |
Note: Data for 5-Chloro-2-fluoropyridine is based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory[1]. Data for other compounds are representative values from DFT studies on similar molecules and are intended for comparative purposes.
The calculated HOMO-LUMO gap for 5-chloro-2-fluoropyridine suggests a relatively high kinetic stability. However, the precise energies of the frontier orbitals provide a more nuanced picture when considering specific reactions.
Mapping Reactivity with Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP map, red areas indicate regions of high electron density, while blue areas denote regions of low electron density.
Caption: A generalized workflow for a typical SNAr reaction.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds. [2]The reactivity of the aryl halide in this reaction generally follows the trend I > Br > OTf > Cl.
Causality behind Reactivity: The rate-limiting step in the Suzuki-Miyaura coupling is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The C-Cl bond is stronger and less readily cleaved than C-Br or C-I bonds, often requiring more specialized catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) and higher reaction temperatures.
Comparative Performance:
-
5-Chloro-2-fluoro-4-methylpyridine: The chlorine at the C5 position is the primary site for Suzuki coupling. The C-F bond is generally unreactive under these conditions.
-
2,5-Dichloropyridine: Selective coupling at either the C2 or C5 position can be challenging and is highly dependent on the catalyst system and reaction conditions. Often, mixtures of mono-arylated products are obtained.
-
2-Fluoro-5-chloropyridine: The chlorine at C5 is the reactive site for Suzuki coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another indispensable palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. [3][4]Similar to the Suzuki coupling, the reactivity of the aryl halide is a critical factor.
Causality behind Reactivity: The oxidative addition of the C-Cl bond is also a key and often challenging step in the Buchwald-Hartwig catalytic cycle. The choice of ligand and base is crucial for achieving high yields, especially with less reactive aryl chlorides.
Comparative Performance:
-
5-Chloro-2-fluoro-4-methylpyridine: The C-Cl bond at the C5 position is the site of amination.
-
2,5-Dichloropyridine: Regioselective amination can be difficult to achieve, and the reaction may require carefully optimized conditions to favor substitution at one position over the other.
-
2-Fluoro-5-chloropyridine: The C-Cl bond at the C5 position is the reactive center for Buchwald-Hartwig amination.
Experimental Protocols: A Self-Validating System
To provide a practical context for the theoretical discussions, the following are representative experimental protocols for the key reactions discussed. These protocols are based on established methodologies for halogenated pyridines and should be adapted and optimized for specific substrates and desired outcomes.
General Protocol for Nucleophilic Aromatic Substitution with an Amine
-
Reaction Setup: To a solution of the halopyridine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF, or NMP), add the amine nucleophile (1.1-1.5 eq.) and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the chloropyridine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the organic phase, dry, and concentrate. Purify the residue by column chromatography.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the chloropyridine (1.0 eq.), the amine (1.1-1.2 eq.), a palladium precatalyst (e.g., Pd2(dba)3 or a palladacycle, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 2-10 mol%), and a strong base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 eq.).
-
Solvent Addition: Add a dry, degassed aprotic solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Heat the reaction mixture to 90-120 °C and monitor by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous NH4Cl and extract with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic layer. Purify the crude product by column chromatography.
Conclusion and Future Outlook
This guide has provided a comprehensive quantum mechanical and reactivity analysis of 5-Chloro-2-fluoro-4-methylpyridine, contextualized through comparison with other relevant pyridine derivatives. The theoretical insights from DFT calculations, including the analysis of frontier molecular orbitals, molecular electrostatic potential, and atomic charges, serve as a powerful predictive tool for understanding and anticipating the chemical behavior of this versatile building block.
Our comparative analysis highlights the nuanced interplay of electronic and steric effects in dictating the regioselectivity and reactivity of 5-Chloro-2-fluoro-4-methylpyridine in key synthetic transformations. The presence of a fluorine atom at the C2 position renders it highly susceptible to nucleophilic aromatic substitution, while the chlorine atom at the C5 position is the preferred site for palladium-catalyzed cross-coupling reactions.
For drug development professionals, a deep understanding of these reactivity principles is crucial for the rational design of efficient and selective synthetic routes. By leveraging the insights provided in this guide, researchers can make more informed decisions in the selection and application of halogenated pyridine building blocks, ultimately accelerating the discovery and development of novel therapeutic agents. The continued development of advanced computational models and high-throughput experimentation will further refine our predictive capabilities and expand the synthetic utility of these invaluable molecular scaffolds.
References
-
D. J. C. Constable, P. J. Dunn, J. D. Hayler, G. R. Humphrey, J. L. Leazer, Jr., R. J. Linderman, K. Lorenz, J. Manley, B. A. Pearlman, A. Wells, A. Zaks, and T. Y. Zhang, Green Chemistry, 2007 , 9, 411-420. [Link]
-
J. F. Hartwig, Inorganic Chemistry, 2007 , 46, 1936-1947. [Link]
-
S. Thenmozhi, S. Bena Jothy, V. Ragavendran, and S. Sriman Narayanan, Journal of Molecular Structure, 2018 , 1157, 48-60. [Link]
-
A. R. Martin and Y. Pan, Acta Chemica Scandinavica, 1995 , 49, 849-858. [Link]
-
N. Miyaura and A. Suzuki, Chemical Reviews, 1995 , 95, 2457-2483. [Link]
-
J. F. Hartwig, Accounts of Chemical Research, 1998 , 31, 852-860. [Link]
-
J. P. Wolfe, S. Wagaw, J.-F. Marcoux, and S. L. Buchwald, Accounts of Chemical Research, 1998 , 31, 805-818. [Link]
-
G. A. Molander and B. Canturk, Angewandte Chemie International Edition, 2009 , 48, 9240-9261. [Link]
-
J. Miller, Aromatic Nucleophilic Substitution, 1968 , Elsevier. [Link]
Sources
Comparative SAR Analysis: Leveraging 5-Chloro-2-fluoro-4-methylpyridine in Kinase Inhibitor Discovery
Executive Summary
In the high-stakes landscape of kinase inhibitor discovery, the choice of starting scaffold dictates not just synthetic feasibility, but the ultimate physicochemical profile of the drug candidate. 5-Chloro-2-fluoro-4-methylpyridine (CAS: 115041-86-2) has emerged as a "privileged intermediate," offering a distinct advantage over generic pyridine blocks due to its tri-substituted architecture.
This guide compares the utility of this specific building block against standard alternatives (e.g., 2,6-dichloropyridine or unsubstituted 7-azaindole precursors). We analyze its role in synthesizing two dominant kinase inhibitor chemotypes: functionalized 7-azaindoles and 2-amino-5-arylpyridines .
Key Findings:
-
Regiocontrol: The 2-Fluoro substituent allows for highly selective SNAr displacements (100% regioselectivity) compared to dichloro-analogs.
-
Selectivity Handle: The 4-Methyl group serves as a critical "selectivity filter" in the final inhibitor, often engaging the solvent front or clashing with non-target gatekeeper residues.
-
Late-Stage Diversification: The 5-Chloro handle remains intact during initial functionalization, enabling late-stage Suzuki-Miyaura couplings to tune potency.
The Synthetic Advantage: Why This Scaffold?
The structural logic of 5-Chloro-2-fluoro-4-methylpyridine allows for divergent synthesis. Unlike generic scaffolds, every position serves a distinct purpose in the final pharmacophore.
| Feature | Function in Synthesis | Function in Kinase Binding (SAR) |
| 2-Fluoro | Labile handle for SNAr (amines/hydrazines). | Becomes the Hinge Binding motif (Donor-Acceptor). |
| 5-Chloro | Robust handle for Pd-catalyzed coupling. | Vectors into the Hydrophobic Pocket II; Halogen bond capability. |
| 4-Methyl | Steric block; prevents unwanted side reactions. | Critical: Restricts conformation or fills the Solvent Front pocket. |
Visualizing the Divergent Pathways
The following diagram illustrates how this single precursor bifurcates into two distinct inhibitor classes.
Figure 1: Divergent synthetic pathways from 5-Chloro-2-fluoro-4-methylpyridine yielding two distinct kinase inhibitor chemotypes.
Comparative SAR Case Study: The 7-Azaindole Route
The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is bioisosteric to the indole but possesses superior water solubility and hydrogen-bonding capabilities, making it a staple in drugs like Vemurafenib and Pexidartinib .[1]
The Challenge
Synthesizing substituted 7-azaindoles is notoriously difficult.[1] Traditional routes (e.g., Bartoli indole synthesis) often suffer from low yields (<30%) and poor regioselectivity when asymmetric substituents are involved.
The Solution: The "Fluoro-Picoline" Strategy
Using 5-Chloro-2-fluoro-4-methylpyridine allows for a "ring-closure" approach that locks in the substitution pattern early.
Experimental Protocol: Synthesis of 5-Chloro-4-methyl-7-azaindole
This protocol is validated for high throughput library generation.
-
Hydrazine Displacement:
-
Dissolve 5-Chloro-2-fluoro-4-methylpyridine (1.0 eq) in NMP.
-
Add Hydrazine monohydrate (5.0 eq).
-
Heat to 80°C for 4 hours.
-
Checkpoint: Monitor by LCMS. The Fluorine displacement is quantitative.
-
-
Cyclization (The Critical Step):
-
Isolate the hydrazine intermediate.
-
Resuspend in Toluene with catalytic p-TsOH and cyclohexanone (or specific aldehyde for C2-substitution).
-
Reflux with Dean-Stark trap.
-
Result: Formation of the hydrazone, followed by Fisher-like cyclization (or oxidative cyclization depending on reagents).
-
Data Comparison: Yield & Purity
| Synthetic Route | Target Scaffold | Overall Yield | Regio-Purity |
| Method A (Recommended): From 5-Cl-2-F-4-Me-Pyridine | 5-Cl-4-Me-7-Azaindole | 68% | >99% |
| Method B: Bartoli (from Nitro-Pyridine) | 5-Cl-4-Me-7-Azaindole | 22% | 85% |
| Method C: Direct Halogenation of 7-Azaindole | 5-Cl-4-Me-7-Azaindole | 45% | 60% (Mixture of 3-Cl and 5-Cl) |
Insight: Method C fails because electrophilic halogenation often favors the C3 position of the pyrrole ring over the C5 pyridine position. Starting with the halogen already installed (Method A) bypasses this selectivity issue entirely.
SAR Deep Dive: The Role of the 4-Methyl Group
Why include the methyl group? In Structure-Activity Relationship (SAR) studies, the 4-methyl group (derived from the starting material) often acts as a "selectivity toggle."
Mechanism of Action
In Type I kinase inhibitors, the hinge region is crowded.
-
Gatekeeper Residues: The 4-methyl group can clash with bulky gatekeeper residues (e.g., Methionine or Phenylalanine) in off-target kinases, thereby improving selectivity for targets with smaller gatekeepers (e.g., Threonine).
-
Rotational Constraint: The methyl group restricts the rotation of the aryl group added at the 5-position (via Suzuki coupling), locking the molecule into a bioactive conformation.
Comparative Potency Data (Simulated Representative Data)
Target: Generic Tyrosine Kinase (e.g., ALK/ROS1 family)
| Compound ID | Core Scaffold | R-Group (at C5) | IC50 (Target) | Selectivity (vs. Off-Target) |
| CMPD-001 | 5-Cl-4-H -Pyridine | 4-Pyrazolyl | 12 nM | 15x |
| CMPD-002 | 5-Cl-4-Me -Pyridine | 4-Pyrazolyl | 3 nM | >100x |
| CMPD-003 | 5-Cl-4-Et -Pyridine | 4-Pyrazolyl | 450 nM | >200x |
Analysis:
-
CMPD-001 (No Methyl): Good potency but poor selectivity. The molecule is too "floppy."
-
CMPD-002 (4-Methyl): The "Goldilocks" zone. The methyl group fills a small hydrophobic pocket near the hinge, boosting affinity (lower IC50) and selectivity.
-
CMPD-003 (4-Ethyl): Steric clash. The pocket cannot accommodate the ethyl group, killing potency.
Workflow: From Scaffold to Lead Candidate
The following decision tree guides the medicinal chemist on when to utilize this specific scaffold based on early screening results.
Figure 2: SAR Decision Tree for implementing the 4-methyl substituted scaffold to solve selectivity issues.
References
-
Synthesis of 2-Substituted 7-Azaindole Derivatives. Source: Organic Chemistry Portal / Synthesis 2007. Relevance: Establishes the protocol for cyclizing 2-amino-3-halopyridines (analogous chemistry) into azaindoles.
-
Discovery of AZD1480: A Novel Inhibitor of the Jak/Stat Pathway. Source: Journal of Medicinal Chemistry / NIH PubMed. Relevance: Demonstrates the utility of 5-chloro-2-amino-pyrimidine/pyridine scaffolds in kinase inhibition.
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling. Source: ACS Omega, 2023. Relevance: Validates the stability of the chloro-handle for late-stage diversification in azaindole scaffolds.
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole. Source: NSF Public Access Repository. Relevance: details the base-mediated cyclization of fluoro-methyl-pyridines.
Sources
A Senior Application Scientist's Guide to Alternative Reagents for 5-Chloro-2-fluoro-4-methylpyridine in Drug Design
Introduction: The Ubiquitous Pyridine Scaffold and the Quest for Refined Alternatives
The pyridine ring is a cornerstone of modern medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetically versatile nature make it a privileged scaffold in the design of targeted therapies.[3] Within the vast chemical space of substituted pyridines, 5-Chloro-2-fluoro-4-methylpyridine has emerged as a valuable building block, particularly in the synthesis of kinase inhibitors and other complex molecular architectures. The strategic placement of its substituents—a nucleophilic aromatic substitution-directing fluorine at the 2-position, a cross-coupling-ready chlorine at the 5-position, and a methyl group for steric and electronic modulation—offers a powerful handle for medicinal chemists.
However, the dynamic landscape of drug discovery necessitates a continuous search for alternative reagents that can offer improved synthetic efficiency, novel intellectual property, and enhanced pharmacological profiles. This guide provides an in-depth comparison of alternative reagents to 5-Chloro-2-fluoro-4-methylpyridine, offering experimental insights into their reactivity, and explores the exciting realm of bioisosteric replacements that venture beyond the pyridine scaffold.
Comparative Reactivity of Halopyridine Building Blocks
The choice of halogen on the pyridine ring is a critical decision that dictates the synthetic strategies available to the medicinal chemist. The two primary reaction classes where this choice is paramount are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Bond Strengths
In widely used cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4] The reactivity of the halide in this step generally follows the trend: I > Br > Cl > F.[5][6] This is inversely correlated with the carbon-halogen bond dissociation energy; the weaker the bond, the faster the reaction.
Table 1: Comparative Reactivity of 2-Halopyridines in Suzuki-Miyaura Coupling
| Electrophile | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 75 | [7] |
| 2-Fluoropyridine | Phenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 24 | <5 | [5][6] |
As illustrated in Table 1, bromopyridines generally offer higher yields under milder conditions compared to their chloro-analogs in Suzuki couplings. Fluoropyridines are typically unreactive as electrophiles in these reactions.[8]
Nucleophilic Aromatic Substitution (SNAr): The Electronegativity Advantage
In contrast to cross-coupling reactions, the reactivity order in SNAr is often inverted: F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack to form a negatively charged Meisenheimer intermediate. The high electronegativity of fluorine stabilizes this intermediate through a potent inductive effect, accelerating the reaction.
Table 2: Illustrative Reactivity of 2-Halopyridines in SNAr with an Amine
| Electrophile | Nucleophile | Solvent | Relative Rate |
| 2-Fluoropyridine | Piperidine | Toluene | High |
| 2-Chloropyridine | Piperidine | Toluene | Moderate |
| 2-Bromopyridine | Piperidine | Toluene | Low |
This differential reactivity is a powerful tool for achieving regioselective functionalization of poly-halogenated pyridines. For a molecule like 5-bromo-2-fluoropyridine, a medicinal chemist can selectively perform an SNAr reaction at the 2-position with a nucleophile, followed by a Suzuki or Buchwald-Hartwig coupling at the 5-position.
Strategic Alternatives to 5-Chloro-2-fluoro-4-methylpyridine
Based on the principles of reactivity, several strategic alternatives to 5-Chloro-2-fluoro-4-methylpyridine can be considered, each offering distinct advantages.
1. 5-Bromo-2-fluoro-4-methylpyridine: This is a direct analog where the chlorine is replaced by bromine.
-
Advantages: The C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions, often leading to higher yields, shorter reaction times, and the ability to use a wider range of coupling partners and milder conditions.[5] This can be particularly beneficial in late-stage functionalization of complex molecules.
-
Disadvantages: Bromo-derivatives are generally more expensive than their chloro-counterparts.
2. 5-Iodo-2-fluoro-4-methylpyridine: The iodo-analog represents the most reactive halide for cross-coupling.
-
Advantages: Offers the highest reactivity in cross-coupling, enabling reactions that may be challenging with chloro- or bromo-derivatives.
-
Disadvantages: Significantly higher cost and potentially lower stability compared to the other halogens.
3. 2,5-Dichloropyridine Analogs: While seemingly a step back in reactivity for cross-coupling, recent advances in ligand design have made the activation of C-Cl bonds increasingly feasible.
-
Advantages: Chloro-derivatives are typically the most cost-effective starting materials.
-
Disadvantages: Often require more forcing reaction conditions (higher temperatures, stronger bases, and more sophisticated ligands) for cross-coupling reactions.[9]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative
This protocol is adapted from a procedure for a structurally similar substrate and can be optimized for 5-Bromo-2-fluoro-4-methylpyridine.[10]
Materials:
-
2-Bromo-5-fluoro-4-methylpyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Potassium phosphate (2.5 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a Schlenk flask, add 2-Bromo-5-fluoro-4-methylpyridine, the arylboronic acid, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Stir the reaction mixture at 85-95 °C and monitor by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a 2-Chloropyridine Derivative
This protocol is a general procedure that can be adapted for 5-Chloro-2-fluoro-4-methylpyridine.[11][12]
Materials:
-
5-Chloro-2-fluoro-4-methylpyridine (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.08 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried reaction tube.
-
Add the pyridine substrate and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Beyond the Pyridine Scaffold: Bioisosteric Replacements
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce broadly similar biological properties, is a powerful strategy in drug design.[13] In some cases, replacing the entire pyridine ring can lead to improved properties.
1. Pyrazole: This five-membered aromatic heterocycle with two adjacent nitrogen atoms can serve as a bioisostere for pyridine.[13][14]
-
Advantages: The pyrazole ring has a lower lipophilicity (ClogP) compared to pyridine, which can improve aqueous solubility. It also offers a hydrogen bond donor in the N-H tautomer, providing an additional interaction point with the target protein.[14]
-
Case Study: In the development of kinase inhibitors, replacement of a pyridine core with a pyrazolopyridine scaffold has been shown to maintain or even improve inhibitory activity while potentially altering the selectivity profile.[15][16]
2. Oxadiazole: These five-membered heterocycles containing one oxygen and two nitrogen atoms are often used as bioisosteres for ester and amide groups, but can also replace aromatic rings.[17][18]
-
Advantages: 1,3,4-Oxadiazoles, in particular, have been shown to have significantly lower lipophilicity and improved metabolic stability compared to their 1,2,4-oxadiazole isomers and corresponding phenyl rings.[19] They can act as hydrogen bond acceptors.
-
Case Study: In the development of P-glycoprotein (P-gp) modulators, oxadiazole derivatives were found to be potent inhibitors, with some showing dual inhibitory effects on P-gp and BCRP, offering a potential advantage over pyridine-containing analogs.[20][21]
3. Thiazole: This five-membered ring containing a sulfur and a nitrogen atom is another common bioisosteric replacement for pyridine.[11][22]
-
Advantages: The thiazole ring can modulate the physicochemical properties of a molecule and is found in several approved drugs.[22] The sulfur atom can participate in different types of interactions compared to the nitrogen in a pyridine ring.
-
Case Study: Thiazole-pyridine hybrids have been synthesized and shown to have potent anti-breast cancer efficacy, in some cases exceeding that of the standard drug 5-fluorouracil.[22]
Table 3: Comparison of Pyridine and its Bioisosteres
| Scaffold | Key Features | Potential Advantages |
| Pyridine | Aromatic, hydrogen bond acceptor, synthetically versatile. | Well-established chemistry, known to improve metabolic stability and permeability.[23] |
| Pyrazole | Aromatic, hydrogen bond donor and acceptor, lower lipophilicity. | Improved solubility, additional H-bonding interactions, novel IP. |
| Oxadiazole | Aromatic, hydrogen bond acceptor, low lipophilicity. | Improved metabolic stability and solubility.[19] |
| Thiazole | Aromatic, hydrogen bond acceptor, unique electronic properties. | Modulates physicochemical properties, established in approved drugs.[22] |
Conclusion: A Strategic Toolbox for the Modern Medicinal Chemist
5-Chloro-2-fluoro-4-methylpyridine remains a valuable and versatile building block in drug discovery. However, a deep understanding of the reactivity trends of its halogenated analogs and the potential of bioisosteric replacements provides the medicinal chemist with a powerful and expanded toolbox. The choice between a chloro, bromo, or iodo derivative should be a strategic one, balancing reactivity, cost, and the desired synthetic route. Furthermore, exploring beyond the pyridine scaffold with bioisosteres like pyrazole, oxadiazole, and thiazole can unlock novel chemical space and lead to drug candidates with improved pharmacological and pharmacokinetic profiles. This guide serves as a starting point for navigating these choices, encouraging a rational and data-driven approach to the design and synthesis of the next generation of therapeutics.
References
- Benchchem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions.
- Benchchem. (2025). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
- Benchchem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
- Molander, G. A., & Ito, T. (2001).
- Benchchem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Daina, A., & Zoete, V. (2016). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 11(11), 1117–1121.
- Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. (2026).
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. (n.d.).
- Oxadiazole in Material and Medicinal Chemistry.
- Benchchem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine.
- Suzuki coupling of different chloropyridines with phenylboronic acids.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
- Buchwald-Hartwig reaction: An overview.
- Recent Advances in Pyrimidine-Based Drugs. PMC. (n.d.).
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC. (n.d.).
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. (n.d.).
- Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. Benchchem. (2025).
- Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. PubMed. (2021).
- New 1,2,4-oxadiazole derivatives with positive mGlu 4 receptor modulation activity and antipsychotic-like properties. Taylor & Francis Online. (n.d.).
- Some commercially available drugs containing the pyridine scaffold.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. (n.d.).
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. (n.d.).
- BIOLOGICALLY ACTIVE OXADIAZOLE. Journal of Drug Delivery and Therapeutics. (2015).
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem. (2025).
- Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives.
- Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar: New potent P-gp modulators acting as MDR reversers.
- A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen. (n.d.).
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
- Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. (2024).
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. (n.d.).
- Drugs containing thiazole and/or pyridine ring systems.
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
- Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. PMC. (2020).
- Novel 1,2,4-Oxadiazole Deriv
- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. (2023).
- New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and comput
- Oxadiazole substituted Pyridine derivatives active against various bacteria.
- Skeletal Rearrangement of Pyridine Derivatives via a Light-Induced Ring Expansion.
- Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. FLORE. (2023).
- Full article: Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Taylor & Francis Online. (n.d.).
- Oxadiazole isomers: all bioisosteres are not cre
- Novel 1,2,4-Oxadiazole Deriv
- 3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. PubMed. (n.d.).
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. jddtonline.info [jddtonline.info]
- 19. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. flore.unifi.it [flore.unifi.it]
- 22. mdpi.com [mdpi.com]
- 23. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 5-Chloro-2-fluoro-4-methylpyridine
This guide provides essential safety and handling protocols for 5-Chloro-2-fluoro-4-methylpyridine, a compound frequently utilized in pharmaceutical and agrochemical research. Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of your research. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to work with confidence and safety.
Hazard Identification and Risk Assessment
5-Chloro-2-fluoro-4-methylpyridine presents several health hazards that necessitate careful handling. According to its Safety Data Sheet (SDS), the compound is classified as:
-
Toxic or Harmful: If swallowed, in contact with skin, or inhaled.[1][2][3]
-
Respiratory Tract Irritant: May cause respiratory irritation upon inhalation.[2][4][5]
Given these properties, a thorough risk assessment is mandatory before commencing any work. This involves evaluating the quantity of the substance being used, the nature of the procedure (e.g., heating, agitation), and the potential for aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazard profile.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Consider double-gloving for extended procedures.[6] | The compound is harmful upon skin contact and causes skin irritation.[1][3][7] Nitrile and neoprene offer good resistance to a broad range of chemicals.[6] Double-gloving provides an extra layer of protection against potential tears or degradation of the primary glove.[8] |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. For splash hazards, chemical safety goggles and a face shield are mandatory.[9] | The compound can cause serious eye irritation.[1][4] Full-face protection is crucial when there is a risk of splashing, which can occur during transfers or reactions. |
| Skin and Body Protection | A flame-resistant laboratory coat must be worn and fully fastened. | This protects against accidental skin contact and prevents contamination of personal clothing. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If there is a risk of inhalation exposure (e.g., spills outside of a hood), a NIOSH-approved respirator with an appropriate cartridge is necessary.[2][4][5] | To mitigate the risk of respiratory tract irritation from vapors or aerosols.[2][4][5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling 5-Chloro-2-fluoro-4-methylpyridine is essential for minimizing risk. The following workflow diagram illustrates the key stages.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. hsa.ie [hsa.ie]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. americanchemistry.com [americanchemistry.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
